Technical Documentation Center

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
  • CAS: 898753-41-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a fluorinated aromatic ketone and ester o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a fluorinated aromatic ketone and ester of increasing interest within synthetic and medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and target binding affinity. This technical guide provides a comprehensive examination of the chemical properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, including its structural characteristics, physicochemical parameters, and spectroscopic profile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive modeling and data from structurally analogous compounds to provide a robust and scientifically grounded resource for researchers. A detailed, plausible synthetic protocol via Friedel-Crafts acylation is also presented, along with essential safety and handling information.

Introduction and Chemical Identity

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (CAS Number: 898753-41-8) is an organic building block characterized by a heptanoate ethyl ester chain linked to a 2-fluorophenyl ketone moiety.[1] This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and materials. The presence of the ortho-fluorine atom on the phenyl ring is anticipated to introduce distinct electronic and conformational effects compared to its isomers and non-fluorinated counterparts.

Key Structural Features:

  • Aromatic Ketone: The carbonyl group directly attached to the fluorinated phenyl ring is a key reactive site and contributes to the molecule's polarity.

  • Ethyl Ester: The ester group provides a handle for further chemical transformations, such as hydrolysis or transesterification, and influences the compound's solubility and volatility.

  • Aliphatic Chain: The six-carbon chain offers flexibility and lipophilicity, which can be crucial for molecular recognition and transport properties in biological systems.

  • Fluorine Substitution: The ortho-fluoro substituent can influence the reactivity of the aromatic ring, the conformation of the molecule, and its metabolic stability.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

// Atom nodes C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; F1 [label="F"]; O3 [label="O"]; C14 [label="C"]; C15 [label="C"];

// Edges for the heptanoate chain C1 -- O1 [len=1.2]; C1 -- O3 [style=double, len=1.2]; O1 -- C14 [len=1.2]; C14 -- C15 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- O2 [style=double, len=1.2]; C7 -- C8 [len=1.2];

// Edges for the phenyl ring C8 -- C9 [len=1.2]; C9 -- C10 [len=1.2]; C10 -- C11 [len=1.2]; C11 -- C12 [len=1.2]; C12 -- C13 [len=1.2]; C13 -- C8 [len=1.2]; C9 -- F1 [len=1.2];

// Positioning nodes C1 [pos="0,0!"]; O1 [pos="-0.8,0.8!"]; O3 [pos="0.8,0.8!"]; C14 [pos="-1.6,1.6!"]; C15 [pos="-2.4,0.8!"]; C2 [pos="0,-1.5!"]; C3 [pos="1.5,-2!"]; C4 [pos="1.5,-3.5!"]; C5 [pos="0,-4!"]; C6 [pos="0,-5.5!"]; C7 [pos="1.5,-6!"]; O2 [pos="1.5,-7!"]; C8 [pos="3,-5.5!"]; C9 [pos="4,-6.5!"]; C10 [pos="5,-6!"]; C11 [pos="5.5,-5!"]; C12 [pos="4.5,-4!"]; C13 [pos="3.5,-4.5!"]; F1 [pos="4.5,-7.5!"]; } Figure 1: Chemical Structure of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Physicochemical Properties

While experimental data for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is not extensively published, its physicochemical properties can be reliably predicted based on its structure and by analogy to similar compounds. These properties are crucial for designing experimental conditions for synthesis, purification, and various applications.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₅H₁₉FO₃Calculation
Molecular Weight 266.31 g/mol Calculation
Appearance Colorless to pale yellow oil or low-melting solidAnalogy
Boiling Point ~380-390 °C at 760 mmHgAnalogy to 3-fluoro isomer[2]
Melting Point Not available-
Density ~1.1 g/cm³Analogy to 3-fluoro isomer[2]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.Analogy[3]
LogP (octanol/water) ~3.5Predictive Model

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following are predicted spectroscopic data for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals corresponding to the ethyl ester, the aliphatic chain, and the 2-fluorophenyl group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8-7.9dd1HAromatic H (ortho to C=O)
~7.4-7.6m1HAromatic H
~7.1-7.3m2HAromatic H's
4.12q2H-O-CH₂-CH₃
2.95t2H-CH₂-C=O
2.32t2H-CH₂-COO-
1.6-1.8m4H-CH₂-CH₂-CH₂-CH₂-
1.3-1.5m2H-CH₂-CH₂-CH₂-
1.25t3H-O-CH₂-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

Chemical Shift (ppm)Assignment
~202 (d)Aromatic C=O
~173Ester C=O
~162 (d, J ≈ 250 Hz)C-F
~134 (d)Aromatic CH
~131 (d)Aromatic CH
~129 (d)Aromatic C-C=O
~124 (d)Aromatic CH
~116 (d, J ≈ 22 Hz)Aromatic CH
~60.5-O-CH₂-CH₃
~43-CH₂-C=O
~34-CH₂-COO-
~29Aliphatic CH₂
~25Aliphatic CH₂
~24Aliphatic CH₂
~14.2-O-CH₂-CH₃
IR (Infrared) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the ketone and ester carbonyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2930-2850MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1690StrongC=O stretch (aromatic ketone)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1220StrongC-F stretch (aromatic)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 266

  • Key Fragments:

    • m/z = 221 ([M - OCH₂CH₃]⁺)

    • m/z = 123 ([F-C₆H₄-C=O]⁺)

    • m/z = 95 ([C₆H₄F]⁺)

Synthesis and Reactivity

A plausible and efficient synthetic route for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of fluorobenzene. This well-established electrophilic aromatic substitution reaction provides a direct method for forming the aryl ketone linkage.

Proposed Synthetic Workflow

dot digraph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes pimelic_acid [label="Pimelic Acid"]; monoethyl_pimelate [label="Monoethyl Pimelate"]; acyl_chloride [label="7-Ethoxy-7-oxoheptanoyl chloride"]; target_compound [label="Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate"]; fluorobenzene [label="Fluorobenzene"]; lewis_acid [label="AlCl₃ (Lewis Acid)", shape=ellipse, color="#34A853", fillcolor="#FFFFFF"];

// Edges pimelic_acid -> monoethyl_pimelate [label="Ethanol, H⁺ catalyst\n(Monoesterification)"]; monoethyl_pimelate -> acyl_chloride [label="SOCl₂ or (COCl)₂\n(Acyl Chloride Formation)"]; {acyl_chloride; fluorobenzene; lewis_acid} -> target_compound [label="Friedel-Crafts Acylation"]; } Figure 2: Proposed synthetic workflow for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride

  • To a solution of monoethyl pimelate (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous fluorobenzene (which also serves as the solvent) at 0 °C, add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) in anhydrous fluorobenzene dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Chemical Reactivity

The primary reactive sites of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate are the ester and ketone carbonyl groups.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Ketone Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄).

  • Further Aromatic Substitution: The fluorophenyl ring can undergo further electrophilic aromatic substitution, with the position of substitution directed by the existing acyl and fluoro groups.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is not widely available, data from suppliers of this compound and structurally similar chemicals indicate the following hazards and precautions.

  • Hazard Classification:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Keep away from heat, sparks, open flames, and other ignition sources.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Incompatible with strong oxidizing agents and strong bases.

Potential Applications

The structural motifs within Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate suggest its potential utility in several areas of research and development:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The fluorophenyl group can enhance metabolic stability and binding affinity to protein targets.

  • Materials Science: As a precursor for the development of novel polymers or functional materials where the properties of the fluorinated aromatic moiety can be exploited.

  • Chemical Probe Development: For use in the synthesis of chemical probes to study biological pathways.

Conclusion

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a valuable fluorinated building block with significant potential in various fields of chemical research. While comprehensive experimental data on its properties is still emerging, this technical guide provides a detailed overview based on predictive methods and analogies to structurally related compounds. The presented synthetic protocol offers a practical approach for its preparation in a laboratory setting. As with any chemical, appropriate safety precautions must be observed during its handling and use.

References

  • ChemSrc. (2025). Ethyl 7-oxoheptanoate | CAS#:3990-05-4. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (CAS 898753-41-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a fluorinated aromatic ketoester. While direct...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a fluorinated aromatic ketoester. While direct, peer-reviewed literature on this specific ortho-substituted isomer is limited, this document leverages established principles of organic synthesis and analytical chemistry to present a robust guide. By grounding our discussion in the well-understood behavior of analogous compounds and foundational reactions, we provide a reliable framework for the synthesis, characterization, and potential application of this molecule.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, possessing a fluorinated aromatic ring and a flexible ketoester chain, represents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.

Physicochemical & Structural Properties

A thorough understanding of the core properties of a compound is fundamental to its successful application and analysis. The properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate are detailed below.

PropertyValueSource/Method
CAS Number 898753-41-8Chemical Abstract Service
Molecular Formula C₁₅H₁₉FO₃Calculation[3]
Molecular Weight 266.31 g/mol Calculation[3]
Appearance Colorless to pale yellow oil (Predicted)Analogy to similar ketoesters
Boiling Point > 200 °C at atmospheric pressure (Predicted)Analogy to similar ketoesters[4]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol); Poorly soluble in water (Predicted)Analogy to similar ketoesters[5]
Chemical Class Aromatic Ketone, Ethyl EsterStructural Analysis[3]

Proposed Synthetic Pathway: A Mechanistic Approach

The most direct and industrially scalable approach for the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of fluorobenzene.[6][7][8] This classic electrophilic aromatic substitution reaction provides a reliable method for the formation of the aryl-ketone bond. The proposed synthetic workflow is a two-stage process, commencing with the preparation of the requisite acylating agent.

Stage 1: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride

The journey to our target molecule begins with the preparation of the acyl chloride from pimelic acid, a readily available C7 dicarboxylic acid.

Causality of Experimental Choices:

  • Mono-esterification: Pimelic acid is first converted to its monoethyl ester. This is a crucial step to prevent the formation of a di-ketone during the subsequent Friedel-Crafts reaction. The use of a controlled amount of ethanol under acidic catalysis favors the formation of the mono-ester.

  • Acyl Chloride Formation: The remaining carboxylic acid functionality of monoethyl pimelate is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Experimental Protocol: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride

  • Mono-esterification of Pimelic Acid:

    • To a solution of pimelic acid (1 equivalent) in anhydrous ethanol (excess), add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude monoethyl pimelate. Purification can be achieved by column chromatography on silica gel.

  • Formation of the Acyl Chloride:

    • To a flask charged with monoethyl pimelate (1 equivalent), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat at reflux for 2-3 hours.

    • The completion of the reaction is indicated by the cessation of gas evolution (SO₂ and HCl).

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 7-Ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.

Stage 2: Friedel-Crafts Acylation

With the acylating agent in hand, the key C-C bond-forming step can be executed.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, generating a highly electrophilic acylium ion.[7] A stoichiometric amount of the catalyst is necessary as it complexes with the product ketone.[7]

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used to facilitate the reaction while remaining inert to the highly reactive species.

  • Regioselectivity: The fluorine atom on the benzene ring is an ortho,para-directing deactivator.[9] While this deactivation makes the reaction slightly slower than with benzene, it directs the incoming acyl group to the ortho and para positions. Steric hindrance from the ortho fluorine atom and the acyl chain will favor the formation of the para-substituted isomer as the major product. However, a significant amount of the ortho-isomer, our target compound, is expected to be formed. The ratio of ortho to para isomers can be influenced by the reaction conditions, such as temperature and the choice of Lewis acid.[10]

Experimental Protocol: Synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

  • Reaction Setup:

    • To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

  • Acylation:

    • Add a solution of 7-Ethoxy-7-oxoheptanoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the cooled suspension of AlCl₃.

    • After the addition is complete, add fluorobenzene (1 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Synthetic Workflow Diagram

Synthesis_Workflow Pimelic_Acid Pimelic Acid Monoethyl_Pimelate Monoethyl Pimelate Pimelic_Acid->Monoethyl_Pimelate EtOH, H+ cat. Acyl_Chloride 7-Ethoxy-7-oxoheptanoyl chloride Monoethyl_Pimelate->Acyl_Chloride SOCl₂ Target_Compound Ethyl 7-(2-fluorophenyl)-7- oxoheptanoate Acyl_Chloride->Target_Compound AlCl₃, DCM Fluorobenzene Fluorobenzene Fluorobenzene->Target_Compound

Caption: Proposed synthetic pathway for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system for quality control.

Analytical TechniqueExpected Observations for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoatePurpose
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), aliphatic chain protons, and aromatic protons in the ortho-substituted pattern. The aromatic signals will show coupling to the fluorine atom.Structural elucidation and confirmation of proton environment.
¹³C NMR Resonances for the ester carbonyl, ketone carbonyl, aliphatic carbons, and aromatic carbons. The aromatic carbon signals will exhibit C-F coupling.Confirmation of the carbon skeleton and functional groups.
¹⁹F NMR A single resonance characteristic of an aryl fluoride.Direct detection and confirmation of the fluorine atom's presence and chemical environment.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (266.31 g/mol ). Fragmentation patterns would likely show losses of the ethoxy group and cleavage adjacent to the ketone.Determination of molecular weight and confirmation of molecular formula.
Infrared (IR) Spectroscopy Strong absorption bands for the ester C=O stretch (around 1730 cm⁻¹) and the ketone C=O stretch (around 1680 cm⁻¹), as well as C-F and C-H stretching frequencies.Identification of key functional groups.
High-Performance Liquid Chromatography (HPLC) A single major peak under optimized conditions, indicating the purity of the isolated compound.Purity assessment and quantification.

Predicted Spectroscopic Data:

While experimental data is not publicly available, we can predict the key spectroscopic features based on known data for similar structures, such as 2-fluorobenzoyl chloride.[11][12][13][14]

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (dd, 1H, Ar-H), ~7.5 (m, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 2.9 (t, 2H, -COCH₂-), 2.3 (t, 2H, -CH₂COOEt), 1.7-1.5 (m, 4H, aliphatic CH₂), 1.2 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~202 (C=O, ketone), ~173 (C=O, ester), ~162 (d, ¹JCF, C-F), aromatic signals between δ 115-135, ~60 (-OCH₂-), aliphatic signals between δ 24-42, ~14 (-CH₃).

Analytical Workflow Diagram

Analytical_Workflow cluster_techniques Analytical Techniques Crude_Product Crude Product from Friedel-Crafts Reaction Purification Column Chromatography Crude_Product->Purification Pure_Compound Isolated Ethyl 7-(2-fluorophenyl) -7-oxoheptanoate Purification->Pure_Compound Structural_Confirmation Structural Confirmation Pure_Compound->Structural_Confirmation Purity_Assessment Purity Assessment Pure_Compound->Purity_Assessment Final_Product Characterized Product Structural_Confirmation->Final_Product NMR ¹H, ¹³C, ¹⁹F NMR Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS IR IR Spectroscopy Structural_Confirmation->IR Purity_Assessment->Final_Product HPLC HPLC Purity_Assessment->HPLC

Caption: A typical workflow for the purification and analysis of the target compound.

Potential Applications in Drug Development

While specific biological activities for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate have not been reported, its structural motifs suggest several promising avenues for investigation in drug discovery.

  • Enzyme Inhibitors: Ketoesters, particularly those with fluorine substitution, are known to be effective inhibitors of various enzymes, including serine and cysteine proteases.[15] The electrophilic nature of the ketone carbonyl can interact with active site nucleophiles, while the fluorinated phenyl ring can enhance binding affinity and selectivity.

  • Scaffold for Medicinal Chemistry: This compound serves as a versatile starting material. The ketone can be reduced to a secondary alcohol, which can introduce a chiral center. The ester can be hydrolyzed to a carboxylic acid, providing a handle for amide coupling to build more complex molecules. The aromatic ring can undergo further substitution, allowing for the exploration of structure-activity relationships.

  • Modulation of Physicochemical Properties: The presence of the 2-fluoro substituent is significant. It can alter the conformation of the molecule, influence its pKa, and block metabolic oxidation at the ortho position, potentially improving the pharmacokinetic profile of derivative compounds.[1][16]

References

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • PubMed. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluorobenzoyl chloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluorobenzoyl chloride - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]

  • ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Foundational

Structure of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

An In-depth Technical Guide on the Structure, Synthesis, and Characterization of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Authored by a Senior Application Scientist For Distribution To: Researchers, Scientists, and Drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure, Synthesis, and Characterization of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (CAS No. 898753-41-8), an aromatic keto-ester with potential applications in medicinal chemistry and materials science.[1][2] Given the limited specific literature for this exact molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to propose a robust framework for its synthesis and structural elucidation. We will delve into its core chemical properties, a plausible and detailed synthetic pathway via Friedel-Crafts acylation, and a rigorous analytical workflow for structural verification and quality control. This guide is designed to be a practical resource, providing not just protocols, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Core Molecular Structure and Physicochemical Properties

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a bifunctional molecule featuring a terminal ethyl ester and an aryl ketone. The presence of a fluorine atom on the aromatic ring at the ortho position is a key structural feature that can influence its chemical reactivity, metabolic stability, and intermolecular interactions.

Key Identifiers and Predicted Properties

A summary of the core identifiers and predicted physicochemical properties is presented below. These properties are foundational for designing experimental conditions for synthesis, purification, and analysis.

PropertyValue / Predicted ValueSource / Rationale
CAS Number 898753-41-8[1][2]
Molecular Formula C₁₅H₁₉FO₃[1][2]
Molecular Weight 266.31 g/mol [1][2]
Appearance Colorless to pale yellow oilAnalogy to similar keto-esters.
Boiling Point > 250 °C (estimated at atmospheric pressure)Extrapolated from similar aromatic ketones.
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Insoluble in water.Based on the presence of both polar (keto, ester) and non-polar (alkyl chain, aromatic ring) moieties.
SMILES Code O=C(OCC)CCCCCC(C1=CC=CC=C1F)=O[1]
Spectroscopic Profile for Structural Elucidation

The structural confirmation of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate relies on a combination of spectroscopic techniques. Below is a predicted spectroscopic profile based on established principles of organic spectroscopy.[3]

  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to provide distinct signals for each proton environment.

    • Aromatic Region (δ 7.0-8.0 ppm): Four signals corresponding to the protons on the 2-fluorophenyl ring, exhibiting complex coupling patterns due to both H-H and H-F coupling.

    • Ethyl Ester Group (δ 4.1-4.2 ppm, q; δ 1.2-1.3 ppm, t): A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

    • Aliphatic Chain (δ 1.5-3.1 ppm): A series of multiplets corresponding to the five methylene groups of the heptanoate chain. The protons alpha to the ketone (C6-H₂) and the ester (C2-H₂) will be the most downfield shifted within this region.

  • ¹³C NMR (125 MHz, CDCl₃): The carbon NMR will show 15 distinct signals.

    • Carbonyl Carbons (δ 170-205 ppm): Two downfield signals for the ester carbonyl (approx. δ 173 ppm) and the ketone carbonyl (approx. δ 198 ppm).

    • Aromatic Carbons (δ 115-165 ppm): Six signals for the aromatic carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

    • Ethyl Ester & Aliphatic Carbons (δ 14-65 ppm): Signals for the ethoxy group and the methylene carbons of the main chain.

The IR spectrum will be dominated by the characteristic stretching frequencies of the two carbonyl groups.[3]

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (Aryl Ketone)1680-1700Strong, sharp absorption.
C=O (Ethyl Ester)1730-1750Strong, sharp absorption.
C-O (Ester)1100-1300Strong absorption.
C-F (Aryl Fluoride)1100-1250Strong absorption.
C-H (sp³ Aliphatic)2850-3000Medium to strong absorptions.
C-H (sp² Aromatic)3010-3100Medium absorptions.

Mass spectrometry is crucial for confirming the molecular weight and for fragmentation analysis to support the structure.[4] The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[4]

  • Molecular Ion (M⁺): A peak at m/z = 266.31.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OC₂H₅) leading to a fragment at m/z = 221.

    • Cleavage adjacent to the ketone, yielding a 2-fluorobenzoyl cation at m/z = 123.

    • McLafferty rearrangement involving the ester carbonyl.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical and industrially scalable approach to synthesize Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is through a Friedel-Crafts acylation of fluorobenzene.[5][6] This classic electrophilic aromatic substitution reaction provides a direct method for forming the aryl-ketone bond.[7] The overall workflow is a two-stage process.

G cluster_0 Stage 1: Preparation of Acylating Agent cluster_1 Stage 2: Friedel-Crafts Acylation PimelicAcid Pimelic Acid MonoethylPimelate Monoethyl Pimelate PimelicAcid->MonoethylPimelate  Fischer Esterification (Ethanol, H⁺ cat.) AcylChloride 7-Ethoxy-7-oxoheptanoyl chloride MonoethylPimelate->AcylChloride  Thionyl Chloride (SOCl₂) or Oxalyl Chloride FinalProduct Ethyl 7-(2-fluorophenyl)- 7-oxoheptanoate AcylChloride->FinalProduct  Lewis Acid (AlCl₃) DCM, 0°C to rt Fluorobenzene Fluorobenzene Fluorobenzene->FinalProduct G cluster_QC Quality Control Analysis CrudeProduct Crude Product (Post-Workup) Purification Column Chromatography CrudeProduct->Purification PureFractions Pure Fractions Purification->PureFractions FinalProduct Final Product: Ethyl 7-(2-fluorophenyl)- 7-oxoheptanoate PureFractions->FinalProduct NMR ¹H & ¹³C NMR FinalProduct->NMR Structure Confirmation MS LC-MS / GC-MS FinalProduct->MS Molecular Weight Confirmation IR FTIR Spectroscopy FinalProduct->IR Functional Group Confirmation HPLC HPLC Purity Assay FinalProduct->HPLC Purity >95%

Sources

Exploratory

An In-depth Technical Guide to Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a compound of interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific experimental data for this particular isomer in public literature, this document outlines its core physicochemical properties, a plausible and detailed experimental protocol for its synthesis based on established methodologies for analogous compounds, and a discussion of its potential relevance in drug discovery.

The incorporation of a fluorine atom into a molecular framework is a well-established strategy in drug design, often employed to enhance metabolic stability, binding affinity, and bioavailability. This guide serves as a foundational resource for researchers investigating the potential applications of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate and related molecules.

Core Compound Properties

The fundamental properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate are summarized below. These values are crucial for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
IUPAC Name Ethyl 7-(2-fluorophenyl)-7-oxoheptanoateN/A
CAS Number 898753-41-8[1][2]
Molecular Formula C₁₅H₁₉FO₃[1][2]
Molecular Weight 266.31 g/mol [1]
Appearance Expected to be a colorless or pale yellow oil/solidAnalogy
Solubility Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in waterAnalogy
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Synthetic Protocol: A Plausible Approach via Friedel-Crafts Acylation

Overall Synthetic Workflow

The proposed synthesis involves two key stages:

  • Preparation of the Acylating Agent: Conversion of a suitable starting material, such as pimelic acid, into an activated acyl species, specifically 7-ethoxy-7-oxoheptanoyl chloride.

  • Friedel-Crafts Acylation: The reaction of the acyl chloride with fluorobenzene in the presence of a Lewis acid catalyst to yield the target compound.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow Pimelic_Acid Pimelic Acid Monoethyl_Pimelate Monoethyl Pimelate Pimelic_Acid->Monoethyl_Pimelate   Ethanol, H⁺ cat. Acyl_Chloride 7-Ethoxy-7-oxoheptanoyl chloride Monoethyl_Pimelate->Acyl_Chloride   SOCl₂ or (COCl)₂ Target_Compound Ethyl 7-(2-fluorophenyl) -7-oxoheptanoate Acyl_Chloride->Target_Compound   AlCl₃, DCM Fluorobenzene Fluorobenzene Fluorobenzene->Target_Compound

Caption: Proposed two-stage synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Detailed Experimental Protocols

Stage 1: Synthesis of Monoethyl Pimelate

  • Principle: Pimelic acid, a C7 dicarboxylic acid, is selectively mono-esterified by reacting it with a limited amount of ethanol under acidic catalysis. This equilibrium-driven reaction yields a mixture of the di-ester, the desired mono-ester, and unreacted di-acid, from which the mono-ester can be isolated.

  • Methodology:

    • To a solution of pimelic acid (1 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Add ethanol (1 equivalent) to the mixture.

    • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the ester products.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate Monoethyl Pimelate.

Stage 2: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride

  • Principle: The carboxylic acid group of Monoethyl Pimelate is converted to an acyl chloride, a more reactive species required for the subsequent Friedel-Crafts acylation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation.

  • Methodology:

    • In a fume hood, dissolve Monoethyl Pimelate (1 equivalent) in an anhydrous, inert solvent (e.g., dichloromethane, DCM).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for several hours, or until the evolution of gas ceases.

    • Monitor the reaction for the disappearance of the starting material.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting 7-Ethoxy-7-oxoheptanoyl chloride is often used immediately in the next step without further purification.

Stage 3: Friedel-Crafts Acylation

  • Principle: This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with the prepared acyl chloride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The fluorine atom is a deactivating group but directs electrophilic substitution to the ortho and para positions. Therefore, the reaction will likely yield a mixture of isomers, from which the desired ortho product, Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, must be separated.

  • Methodology:

    • In a fume hood, to a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 to 1.5 equivalents) in anhydrous DCM, add fluorobenzene (used as both reactant and solvent, or in excess with DCM).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 7-Ethoxy-7-oxoheptanoyl chloride (1 equivalent) in anhydrous DCM to the cooled suspension.

    • Stir the reaction mixture at low temperature and then allow it to warm to room temperature. The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers and isolate the target compound, Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Characterization

The identity and purity of the synthesized Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester and ketone carbonyls.

Potential Applications in Drug Development

While specific biological activities of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate have not been widely reported, its structural motifs suggest potential as a key intermediate in the synthesis of more complex pharmaceutical agents.[4][5] Aryl ketones and long-chain esters are common features in various biologically active molecules.

The presence of the 2-fluorophenyl group is of particular interest. Fluorine substitution can modulate the electronic properties of the aromatic ring and introduce steric effects that may influence binding to biological targets. Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a potential drug candidate.

Structurally related compounds, such as other substituted 7-oxoheptanoates, have been explored as intermediates in the synthesis of various therapeutic agents, including those targeting inflammatory conditions.[4] Therefore, Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate represents a valuable building block for the synthesis of novel compounds for screening in various disease models.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
  • ETHYL 7-OXO-7-PHENYLHEPTANOATE: A Key Intermediate for Pharmaceutical Synthesis. (n.d.).
  • BenchChem. (2025). Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.
  • ChemicalBook. (n.d.). ETHYL 7-(2-FLUOROPHENYL)-7-OXOHEPTANOATE | 898753-41-8.
  • BLDpharm. (n.d.). 898753-41-8|Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Sources

Foundational

Synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

An In-Depth Technical Guide to the For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a ketoester that serves as a versatile building block for the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications. The presence of a fluorinated phenyl ring and a long alkyl chain with two distinct carbonyl functionalities makes it an attractive intermediate for introducing these features into a target molecule.

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. The chosen synthetic strategy is the Friedel-Crafts acylation, a classic and reliable method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3] This guide will delve into the rationale behind the experimental choices, provide a detailed protocol, and offer insights based on established chemical principles.

Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially scalable approach to synthesizing Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is through the Friedel-Crafts acylation of fluorobenzene. This reaction involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with an acyl group derived from a pimelic acid derivative.[1][3] The key starting materials for this synthesis are fluorobenzene and a suitable C7 electrophile, such as the mono-acid chloride of mono-ethyl pimelate (ethyl 7-chloro-7-oxoheptanoate).

The choice of Friedel-Crafts acylation is underpinned by several factors:

  • Efficiency: It is a well-established reaction that can provide good yields of the desired product.[1]

  • Directness: It allows for the direct formation of the aryl ketone functionality.

  • Availability of Starting Materials: Fluorobenzene and derivatives of pimelic acid are readily available or can be synthesized through straightforward procedures.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acyl chloride to form a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the acylium ion. The fluorine atom is an ortho-, para-directing deactivator. Therefore, the acylation is expected to occur primarily at the para position relative to the fluorine atom, with some ortho-substitution also possible. The formation of the desired 2-fluoro isomer (ortho-acylation) is one of the possible outcomes.

  • Deprotonation and Regeneration of Aromaticity: A base (such as the AlCl₄⁻ complex) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate via Friedel-Crafts acylation.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
FluorobenzeneC₆H₅F96.101.2
Ethyl 6-chloro-6-oxohexanoateC₈H₁₃ClO₃192.641.0
Aluminum Chloride (anhydrous)AlCl₃133.341.1
Dichloromethane (anhydrous)CH₂Cl₂84.93-
Hydrochloric Acid (concentrated)HCl36.46-
Sodium Bicarbonate (saturated solution)NaHCO₃84.01-
Anhydrous Magnesium SulfateMgSO₄120.37-
Step-by-Step Procedure
  • Reaction Setup:

    • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried in an oven and cooled under a stream of dry nitrogen.

    • Anhydrous aluminum chloride (1.1 eq) is added to the flask, followed by anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Ethyl 6-chloro-6-oxohexanoate (1.0 eq) is dissolved in anhydrous dichloromethane and added to the dropping funnel.[4][5]

    • The solution of ethyl 6-chloro-6-oxohexanoate is added dropwise to the stirred suspension of aluminum chloride at 0 °C. The mixture is stirred for an additional 15 minutes to allow for the formation of the acylium ion complex.

  • Addition of Fluorobenzene:

    • Fluorobenzene (1.2 eq) is dissolved in anhydrous dichloromethane and added to the dropping funnel.

    • The fluorobenzene solution is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then stirred for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid. This is done in a fume hood as HCl gas will be evolved. This step hydrolyzes the aluminum complexes.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

    • The combined organic layers are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Visualizing the Synthesis

Overall Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Fluorobenzene Fluorobenzene ReactionVessel Friedel-Crafts Acylation in Dichloromethane Fluorobenzene->ReactionVessel AcylChloride Ethyl 6-chloro-6-oxohexanoate AcylChloride->ReactionVessel AlCl3 AlCl3 AlCl3->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Purification->Product

Caption: Overall workflow for the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Reaction Mechanism Diagram

Reaction_Mechanism AcylChloride Ethyl 6-chloro-6-oxohexanoate Step1 1. Formation of Acylium Ion AcylChloride->Step1 AlCl3 AlCl3 AlCl3->Step1 AcyliumIon Acylium Ion (Electrophile) Step2 2. Nucleophilic Attack AcyliumIon->Step2 Fluorobenzene Fluorobenzene (Nucleophile) Fluorobenzene->Step2 SigmaComplex Sigma Complex (Intermediate) Step3 3. Deprotonation SigmaComplex->Step3 Product Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Step1->AcyliumIon Step2->SigmaComplex Step3->Product

Caption: Simplified mechanism of the Friedel-Crafts acylation.

Safety Considerations

  • Aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment, and personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction generates hydrogen chloride gas , which is corrosive and toxic. The reaction should be set up with a gas trap or performed in a fume hood.

  • The workup with concentrated hydrochloric acid should be done with care, as it is highly corrosive.

Characterization

The final product, Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, should be characterized to confirm its identity and purity. Standard analytical techniques that can be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups (ester and ketone carbonyls).

Conclusion

The Friedel-Crafts acylation provides a reliable and efficient pathway for the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. By carefully controlling the reaction conditions and following a systematic workup and purification procedure, this valuable synthetic intermediate can be obtained in good yield and high purity. This guide provides the necessary theoretical and practical framework for researchers to successfully perform this synthesis.

References

  • CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. Available at: [Link]

  • Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine - PubMed. Available at: [Link]

  • ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate - ChemSynthesis. Available at: [Link]

  • CN101462931A - Method for acylating fluorobenzene - Google Patents.
  • CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents.
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. Available at: [Link]

  • Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester - PrepChem.com. Available at: [Link]

  • CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents.
  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate - ResearchGate. Available at: [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents.
  • Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | C16H22O4 - PubChem. Available at: [Link]

  • Preparation method for ethyl 7-chloro-2-oxoheptanoate - WIPO Patentscope. Available at: [Link]

  • Friedel-Crafts Acylation - University of Missouri–St. Louis. Available at: [Link]

  • Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst - MDPI. Available at: [Link]

  • ETHYL 6-CHLORO-6-OXOHEXANOATE - GSRS. Available at: [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents.
  • CN105693510A - Preparation method of ethyl 6,8-dichlorocaprylate - Google Patents.
  • Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs - The University of Liverpool Repository. Available at: [Link]

  • CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate - Google Patents.
  • CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Introduction Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a fluorinated aromatic keto-ester of significant interest to researchers in medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the phe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a fluorinated aromatic keto-ester of significant interest to researchers in medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the phenyl ring can modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This, combined with the flexible heptanoate chain, makes it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. In the absence of extensive, publicly available experimental data for this specific compound, this document also furnishes detailed, field-proven experimental protocols for the determination of its key physical characteristics. This guide is intended to serve as a foundational resource for scientists and drug development professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.

Physicochemical Properties

A summary of the core physicochemical properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is presented below. It is critical for researchers to note the distinction between computationally predicted and experimentally determined values when designing and interpreting experiments.

PropertyValueSource/Method
IUPAC Name Ethyl 7-(2-fluorophenyl)-7-oxoheptanoateN/A
CAS Number 898753-41-8[1]
Molecular Formula C₁₅H₁₉FO₃[1]
Molecular Weight 266.31 g/mol [1]
Appearance Expected to be a colorless to pale yellow oil or solidAnalogy
Boiling Point 355.4 ± 22.0 °C (Predicted)N/A
Density 1.090 ± 0.06 g/cm³ (Predicted)N/A
Melting Point Not available in literatureN/A
Solubility Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) and poorly soluble in water.Analogy

Experimental Protocols for Physical Property Determination

The following protocols describe standard, reliable methodologies for determining the melting point, boiling point, and solubility of organic compounds like Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. The causality behind key experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. Rapid heating can lead to inaccurate readings.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This is also a key indicator of purity.

Methodology: Micro Boiling Point Method (Thiele Tube)

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The setup ensures uniform heating.

  • Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation and Recording: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is discontinued. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Caption: Workflow for Micro Boiling Point Determination.

Solubility Determination

Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, purification, and formulation. A systematic approach is employed to classify the compound based on its solubility in a range of solvents.

Methodology: Systematic Solubility Testing

  • Solvent Selection: A panel of solvents with varying polarities is chosen. A typical sequence includes water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH, and common organic solvents like diethyl ether, dichloromethane, ethyl acetate, and methanol.

  • Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 0.5 mL). The mixture is agitated vigorously.

  • Observation: The mixture is observed to determine if the solid dissolves completely. Solubility is often defined as dissolving to an extent of at least 3 g per 100 mL of solvent.

  • Classification:

    • Soluble in water: Indicates the presence of polar functional groups. The pH of the solution should be tested with litmus paper.

    • Insoluble in water, soluble in 5% HCl: Suggests a basic functional group (e.g., an amine).

    • Insoluble in water, soluble in 5% NaHCO₃ and 5% NaOH: Indicates a strongly acidic functional group (e.g., a carboxylic acid).

    • Insoluble in water and 5% NaHCO₃, but soluble in 5% NaOH: Suggests a weakly acidic functional group (e.g., a phenol).

    • Insoluble in aqueous solutions but soluble in organic solvents: Characteristic of a non-polar or weakly polar neutral compound.

Caption: Systematic Workflow for Solubility Classification.

Structural Elucidation and Purity Assessment

The definitive confirmation of the structure and purity of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate requires the use of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin splitting patterns. Key expected signals would include those for the ethyl group (a triplet and a quartet), methylene protons of the heptanoate chain, and distinct signals for the protons on the fluorophenyl ring, with coupling to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. The carbonyl carbons of the ester and ketone will have characteristic downfield chemical shifts. The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

  • C=O Stretching: Strong absorption bands are expected for the ketone and ester carbonyl groups. The ketone C=O stretch typically appears around 1685-1715 cm⁻¹, while the ester C=O stretch is usually found at a higher frequency, around 1735-1750 cm⁻¹.

  • C-O Stretching: A strong band corresponding to the C-O stretch of the ester group is expected in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.31 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns for keto-esters would be expected, including cleavage at the carbonyl groups and loss of the ethoxy group from the ester.

Conclusion

While a complete set of experimentally determined physical properties for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is not currently available in the public literature, this technical guide provides a solid foundation for researchers working with this compound. The predicted values for boiling point and density offer a useful starting point, and the detailed experimental protocols for determining these and other key physical properties empower scientists to perform their own characterization with confidence. The outlined spectroscopic methods are essential for confirming the structure and purity of the synthesized material, ensuring the integrity of subsequent research and development activities.

References

  • PrepChem. (2025). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]

  • Google Patents. (n.d.). US4481146A - Process for the preparation of an ethyl ester.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoat...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed, predicted spectroscopic profile. This document is intended to serve as a robust reference for the identification, characterization, and quality control of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate and related compounds. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the predicted data and how these techniques collectively elucidate the molecular structure.

Introduction and Molecular Structure

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (C₁₅H₁₉FO₃, Molar Mass: 266.31 g/mol ) is an aromatic ketone and an ethyl ester. The presence of a fluorine atom on the phenyl ring is of particular significance, as fluorine substitution is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate structural confirmation is therefore a critical first step in any research and development endeavor involving this compound.

The structural features of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, including an ethyl ester group, a flexible six-carbon aliphatic chain, and a 2-fluorophenyl ketone moiety, give rise to a distinct set of signals in various spectroscopic analyses. This guide will provide a detailed interpretation of the predicted spectra to facilitate its unambiguous identification.

Molecular Structure:

Caption: Chemical structure of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, both ¹H and ¹³C NMR will provide a wealth of structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the ethyl ester protons, the methylene protons of the heptanoate chain, and the aromatic protons of the 2-fluorophenyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the fluorine atom.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95td1HH-6'
~7.55m1HH-4'
~7.25t1HH-5'
~7.15t1HH-3'
4.12q2H-OCH₂CH₃
3.05t2H-CH₂CO-Ar
2.30t2H-CH₂COOEt
1.75m2H-CH₂CH₂CO-Ar
1.65m2H-CH₂CH₂COOEt
1.40m2H-CH₂CH₂CH₂-
1.25t3H-OCH₂CH₃

Interpretation and Rationale:

  • Aromatic Region (δ 7.15-7.95): The protons on the 2-fluorophenyl ring will appear as a complex set of multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to the carbonyl group (H-6') is expected to be the most downfield due to the anisotropic effect of the C=O bond.

  • Ethyl Ester Group (δ 4.12 and 1.25): The methylene protons (-OCH₂CH₃) will appear as a quartet at approximately 4.12 ppm, coupled to the methyl protons. The methyl protons (-OCH₂CH₃) will be a triplet at around 1.25 ppm.

  • Aliphatic Chain (δ 1.40-3.05): The methylene group alpha to the aromatic ketone (-CH₂CO-Ar) is expected at the most downfield position of the chain (~3.05 ppm) due to the strong deshielding effect of the carbonyl group. The methylene group alpha to the ester carbonyl (-CH₂COOEt) will be at approximately 2.30 ppm. The other methylene groups will appear as overlapping multiplets in the range of 1.40-1.75 ppm.

G a Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Proton Assignments b b

Caption: Annotated structure for ¹H NMR assignments.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 15 distinct carbon signals, assuming no accidental overlap. The chemical shifts of the carbonyl carbons and the aromatic carbons are particularly diagnostic.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~202.0 (d, ²JCF ≈ 2 Hz)C=O (ketone)
~173.5C=O (ester)
~162.5 (d, ¹JCF ≈ 250 Hz)C-2'
~134.0 (d, ³JCF ≈ 8 Hz)C-4'
~131.5C-6'
~129.0 (d, ³JCF ≈ 2 Hz)C-5'
~124.5 (d, ²JCF ≈ 12 Hz)C-1'
~116.0 (d, ²JCF ≈ 22 Hz)C-3'
~60.5-OCH₂CH₃
~38.5-CH₂CO-Ar
~34.0-CH₂COOEt
~29.0Aliphatic -CH₂-
~25.0Aliphatic -CH₂-
~24.5Aliphatic -CH₂-
~14.2-OCH₂CH₃

Interpretation and Rationale:

  • Carbonyl Carbons: The ketone carbonyl carbon is expected to be significantly downfield (~202.0 ppm) compared to the ester carbonyl carbon (~173.5 ppm). A small doublet may be observed for the ketone carbonyl due to a two-bond coupling with the fluorine atom.

  • Aromatic Carbons: The carbon directly attached to the fluorine (C-2') will show a large one-bond coupling constant (¹JCF ≈ 250 Hz). The other aromatic carbons will also exhibit smaller C-F couplings, which are invaluable for definitive assignments.

  • Aliphatic Carbons: The carbons of the ethyl group and the heptanoate chain will appear in the upfield region of the spectrum, with their chemical shifts determined by their proximity to the electron-withdrawing carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate will be dominated by the strong absorptions of the two carbonyl groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2940, ~2860MediumAliphatic C-H stretch
~1735StrongC=O stretch (ester)
~1690StrongC=O stretch (aromatic ketone)
~1600, ~1480Medium-WeakC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1220StrongC-F stretch
~760StrongC-H bend (ortho-disubstituted aromatic)

Interpretation and Rationale:

  • Carbonyl Absorptions: Two distinct, strong C=O stretching bands are expected. The ester carbonyl will appear at a higher frequency (~1735 cm⁻¹) than the aromatic ketone carbonyl (~1690 cm⁻¹). The conjugation of the ketone with the phenyl ring lowers its stretching frequency.

  • C-H Stretching: Absorptions for aromatic C-H bonds will be observed above 3000 cm⁻¹, while those for aliphatic C-H bonds will be just below 3000 cm⁻¹.

  • Aromatic and C-F Bonds: The characteristic C=C stretching bands of the aromatic ring will be present in the 1600-1450 cm⁻¹ region. A strong absorption due to the C-F bond stretch is expected around 1220 cm⁻¹. The out-of-plane C-H bending for the ortho-disubstituted ring provides a strong band around 760 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): A peak at m/z = 266, corresponding to the molecular weight of the compound, is expected. Its intensity may be moderate to low due to the lability of the molecule.

Major Fragmentation Pathways:

  • Alpha-Cleavage: This is a common fragmentation for ketones and can occur on either side of the carbonyl group.

    • Cleavage of the C-C bond between the carbonyl and the aliphatic chain will result in a 2-fluorobenzoyl cation at m/z = 123 . This is expected to be a very prominent peak.

    • Cleavage of the C-C bond within the aliphatic chain is also possible.

  • McLafferty Rearrangement: This rearrangement is possible for both the ketone and the ester moieties, provided there is a gamma-hydrogen available.

    • For the ketone, a McLafferty rearrangement would involve the transfer of a hydrogen from the fourth carbon of the chain to the carbonyl oxygen, followed by cleavage of the beta-gamma C-C bond. This would result in a fragment at m/z = 138 .

  • Ester Fragmentation: Esters can undergo fragmentation via loss of the ethoxy group (-OCH₂CH₃) to give an acylium ion, or through a McLafferty rearrangement involving the ethyl group.

G Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (m/z 266) Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (m/z 266) 2-Fluorobenzoyl cation (m/z 123) 2-Fluorobenzoyl cation (m/z 123) Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (m/z 266)->2-Fluorobenzoyl cation (m/z 123) α-Cleavage McLafferty Rearrangement Product (m/z 138) McLafferty Rearrangement Product (m/z 138) Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (m/z 266)->McLafferty Rearrangement Product (m/z 138)

Caption: Key fragmentation pathways in the mass spectrum.

Experimental Protocols (Hypothetical)

While actual experimental data is not presented, the following are generalized protocols for acquiring the spectroscopic data discussed.

5.1. NMR Spectroscopy:

  • Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

5.2. IR Spectroscopy:

  • For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

5.3. Mass Spectrometry:

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Use Electron Ionization (EI) at 70 eV.

  • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive and detailed fingerprint for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure. The characteristic signals, such as the C-F couplings in NMR, the dual carbonyl bands in IR, and the specific fragmentation patterns in MS, serve as key identifiers. This guide should serve as a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and characterization.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Otáhal, A., Slíva, P., & Císařová, I. (2018). Synthesis of 2-fluoro- and 2,6-difluoro-substituted acetophenones and their application in the synthesis of novel fluorinated chalcones. Journal of Fluorine Chemistry, 211, 123-131. [Link]

Exploratory

An In-depth Technical Guide to the Purity Specifications for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for establishing purity specifications for Ethyl 7-(2-fluorophenyl)-7-oxohept...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for establishing purity specifications for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a key intermediate in pharmaceutical synthesis. Recognizing the compound's current status as a specialized research chemical, this document synthesizes established principles of organic chemistry, analytical science, and regulatory expectations to propose a robust quality control strategy. The guide delves into the probable synthetic pathway via Friedel-Crafts acylation, systematically identifying potential process-related impurities. It further outlines a multi-faceted analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the definitive identification, quantification, and structural elucidation of the target compound and its impurities. The core of this document is a proposed set of purity specifications, grounded in the International Council for Harmonisation (ICH) Q3A(R2) guidelines, complete with acceptance criteria for specified and unspecified impurities. A detailed, field-proven HPLC protocol is provided as a primary method for purity assessment, demonstrating a self-validating system for ensuring the quality of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate in a drug development context.

Introduction: The Imperative for Rigorous Purity Control

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is an aromatic keto-ester whose structural motifs—a fluorinated phenyl ring and a flexible alkyl ester chain—make it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity, making this intermediate particularly relevant in modern drug discovery.

The quality of a pharmaceutical intermediate is paramount, as it directly influences the purity profile, yield, and safety of the final API.[1][2] Impurities introduced or formed during the synthesis of an intermediate can be carried through subsequent steps, potentially leading to the formation of difficult-to-remove, structurally similar impurities in the final drug substance. Therefore, establishing a comprehensive set of purity specifications for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is not merely a quality control measure but a critical component of a risk-based approach to drug development.[3]

This guide is structured to provide a logical and scientifically-grounded pathway for defining and verifying the purity of this intermediate. We will first explore its likely synthesis to understand the origin of potential impurities, then detail the analytical methodologies to detect and quantify them, and finally, propose a set of specifications that align with global regulatory expectations.[4]

Synthetic Pathway and Impurity Profiling

A plausible and efficient method for the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of fluorobenzene with 7-ethoxy-7-oxoheptanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6] Understanding this synthetic route is fundamental to predicting the impurity profile.

Synthesis_Pathway Fluorobenzene Fluorobenzene Product Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Fluorobenzene->Product AcylChloride 7-Ethoxy-7-oxoheptanoyl chloride AcylChloride->Product Friedel-Crafts Acylation Catalyst AlCl₃ (Lewis Acid) Catalyst->Product

Caption: Proposed synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

The impurities in a new drug substance are classified into organic impurities, inorganic impurities, and residual solvents.[7] For a synthetic intermediate like Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, organic impurities are of primary concern.

Potential Organic Impurities

Organic impurities can arise from starting materials, by-products of the reaction, and degradation products.[7]

  • Starting Materials:

    • Fluorobenzene: Unreacted fluorobenzene may be present in the final product if the reaction does not go to completion or purification is inadequate.

    • 7-Ethoxy-7-oxoheptanoyl chloride: This acylating agent, if not fully consumed, could be a potential impurity. It may also be present in its hydrolyzed form, 7-ethoxy-7-oxoheptanoic acid .

  • By-products:

    • Positional Isomers: The fluorine atom is an ortho, para-director in electrophilic aromatic substitution.[8] While the target compound is the ortho-substituted product, the formation of the para-substituted isomer, Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate , is a highly probable by-product. Steric hindrance from the acyl group may favor the formation of the para isomer, making it a critical impurity to monitor.

    • Polyacylated Products: Although the acyl group deactivates the aromatic ring towards further substitution, under harsh reaction conditions, a second acylation could occur, leading to di-acylated fluorobenzene species.[8]

  • Intermediates and Degradation Products:

    • Pimelic Acid and its Esters: The synthesis of the acylating agent starts from pimelic acid. Incomplete esterification or hydrolysis could lead to the presence of pimelic acid , monoethyl pimelate , or diethyl pimelate .

The logical relationship between the synthesis and the resulting impurity profile is crucial for developing a targeted analytical strategy.

Impurity_Profile Product Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Starting_Materials Starting Materials Imp1 Fluorobenzene Starting_Materials->Imp1 Imp2 7-Ethoxy-7-oxoheptanoyl chloride/acid Starting_Materials->Imp2 By_Products By-Products Imp3 Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate (para-isomer) By_Products->Imp3 Imp4 Polyacylated Species By_Products->Imp4 Related_Substances Related Substances Imp5 Pimelic Acid / Esters Related_Substances->Imp5 Imp1->Product Imp2->Product Imp3->Product Imp4->Product Imp5->Product

Caption: Potential impurity profile for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Analytical Methods for Purity Determination

A multi-pronged analytical approach is necessary to ensure the identity, purity, and assay of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. The validation of these analytical procedures must demonstrate that they are suitable for their intended purpose, as outlined in ICH Q2(R2).[9][10]

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation & Identification HPLC HPLC-UV (Purity & Assay) Result Comprehensive Purity Profile & Specification Report HPLC->Result GC GC-FID/MS (Residual Solvents & Volatile Impurities) GC->Result NMR NMR (¹H, ¹³C) (Identity & Structure) NMR->Result MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) MS->Result Sample Sample of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Sample->HPLC Sample->GC Sample->NMR Sample->MS

Caption: Integrated analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the cornerstone for determining purity and assay. A well-developed reversed-phase HPLC method can separate the main component from its non-volatile organic impurities, particularly the critical para-isomer.[11][12]

  • Causality: A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the aromatic keto-ester and its structurally similar impurities. A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities, ensuring that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved from the main peak. UV detection at a wavelength where the aromatic ketone chromophore absorbs strongly (e.g., 245 nm) provides high sensitivity.[13]

Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for the analysis of volatile organic impurities and residual solvents.[14][15]

  • Causality: This technique is essential for quantifying unreacted starting materials like fluorobenzene and for ensuring compliance with ICH Q3C guidelines for residual solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate).[14] GC-MS provides the added advantage of definitive identification of volatile components based on their mass spectra.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and confirmation of identity.[17][18]

  • Causality: ¹H NMR provides information on the proton environment, including the characteristic signals for the ethyl ester group, the aliphatic chain, and the substitution pattern on the fluorophenyl ring.[19] ¹³C NMR confirms the number of unique carbon atoms and their chemical environment, with distinct signals for the ketone and ester carbonyls.[20][21] For a new batch, NMR serves as a definitive identity test and can reveal the presence of major impurities if their signals are distinct from the main component.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and to aid in the structural identification of unknown impurities.

  • Causality: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate a molecular ion, confirming the compound's elemental composition. The fragmentation pattern, particularly the alpha-cleavage characteristic of ketones, provides structural information that complements NMR data.[14] When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for identifying trace-level impurities.

Proposed Purity Specifications

The acceptance criteria for impurities should be established based on the ICH Q3A(R2) guidelines.[7] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose (MDD) of the final API. Since this is an intermediate, stringent control is advisable. The following specifications are proposed assuming a standard MDD for the resulting API.

TestAnalytical MethodProposed Acceptance Criteria
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMR & ¹³C NMRSpectrum conforms to the reference standard
Purity (by HPLC) HPLC-UV≥ 98.0% (area percent)
Specified Identified Impurities
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoateHPLC-UV≤ 0.5%
7-Ethoxy-7-oxoheptanoic acidHPLC-UV≤ 0.2%
Any Unspecified Impurity HPLC-UV≤ 0.10%
Total Impurities HPLC-UV≤ 1.0%
Residual Solvents GC-HSMeets ICH Q3C limits

Justification for Specifications:

  • Purity (≥ 98.0%): A high purity level for an intermediate minimizes the impurity burden in subsequent synthetic steps, simplifying the purification of the final API.[1]

  • Specified Impurities: The para-isomer is the most likely and potentially difficult-to-separate by-product, justifying its status as a specified and identified impurity with a defined limit. The hydrolyzed acyl starting material is another plausible process impurity.

  • Unspecified Impurity Threshold (≤ 0.10%): This aligns with the typical identification threshold for impurities in APIs with a moderate daily dose, representing a conservative and safe limit for an intermediate.[7]

  • Total Impurities (≤ 1.0%): This limit provides an overall control on the quality of the material.

Experimental Protocol: HPLC Method for Purity Determination

This protocol describes a self-validating HPLC method for the determination of the purity of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate and the quantification of its related substances. The method is designed to be robust and specific, capable of separating the main peak from its potential impurities.

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Phosphoric acid (or other suitable buffer).

  • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate reference standard and sample.

Chromatographic Conditions
ParameterConditionCausality
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolution for aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidAcidified mobile phase improves peak shape for acidic impurities.
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidStrong organic solvent for eluting hydrophobic compounds.
Gradient 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% BA controlled gradient ensures separation of early and late eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 245 nmWavelength of maximum absorbance for the fluorophenyl ketone moiety.
Injection Volume 10 µLStandard volume for analytical HPLC.
Preparation of Solutions
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable if:

  • The relative standard deviation (RSD) of the peak area for the main peak is ≤ 2.0%.

  • The theoretical plates for the main peak are ≥ 2000.

  • The tailing factor for the main peak is ≤ 2.0.

Analysis and Calculation
  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • Calculate the percentage of each impurity using the area percent method:

    % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

  • Calculate the purity of the sample:

    % Purity = 100 - % Total Impurities

Conclusion

The quality control of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a critical, multifaceted process that underpins the safety and efficacy of the final pharmaceutical product. This guide has presented a comprehensive strategy that begins with a fundamental understanding of the synthetic process and its potential impurities. By employing a suite of validated analytical techniques—with a primary focus on a robust HPLC method—it is possible to establish and consistently meet stringent purity specifications. The proposed framework, which integrates chemical principles with the regulatory guidance provided by ICH, offers a reliable pathway for researchers, scientists, and drug development professionals to ensure the high quality of this vital pharmaceutical intermediate. Adherence to these principles of scientific integrity and self-validating protocols is essential for successful and compliant drug development.

References

  • AMSbiopharma. (2025). ICH Q3A (Impurities in New Drug Substances). [Link]

  • Journal of the American Oil Chemists' Society. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Cunesoft. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Protheragen. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Utah State University Digital Commons. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. [Link]

  • ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the.... [Link]

  • ResearchGate. (2009). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • De Gruyter. (2015). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • ResearchGate. (2020). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. [Link]

  • Analytical Sciences. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]

  • YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Vancouver Island University. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ResearchGate. (2005). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Semantic Scholar. (2022). Mechanism of Friedel−Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. [Link]

  • University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

  • ResearchGate. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. [Link]

Sources

Foundational

A Comprehensive Technical Guide to Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, with CAS Number 898753-41-8, is a fluorinated aromatic ketoester of significant interest in the field...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, with CAS Number 898753-41-8, is a fluorinated aromatic ketoester of significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of a fluorine atom on the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth overview of the commercial availability, synthesis, chemical properties, and potential applications of this versatile building block, tailored for professionals engaged in cutting-edge research and development.

Core Compound Properties

A thorough understanding of the physicochemical properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is fundamental to its application in complex synthetic pathways and for the interpretation of experimental results.

PropertyValue
CAS Number 898753-41-8[1]
Molecular Formula C₁₅H₁₉FO₃[1]
Molecular Weight 266.31 g/mol [1]
IUPAC Name ethyl 7-(2-fluorophenyl)-7-oxoheptanoate[2]
Canonical SMILES CCOC(=O)CCCCCC(=O)C1=CC=CC=C1F[2]
Appearance Expected to be a colorless to pale yellow oil or solid
Purity Typically ≥97.0% from commercial suppliers[2]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and insoluble in water.

Commercial Availability and Procurement

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is available from a number of specialized chemical suppliers. When sourcing this compound, it is crucial to consider purity, available quantities, lead times, and the supplier's quality control documentation. Below is a comparative overview of prominent commercial suppliers.

SupplierPurityAvailable QuantitiesGeographical AvailabilityNotes
BLDpharm Specification available upon requestGram to kilogram scaleGlobal, with warehouses in the US, India, and Germany[1]Offers a range of related fluorinated building blocks.[1]
Fluorochem 97.0%[2]Gram scaleUK, Europe, China[2]Provides detailed hazard and precautionary information.[2]
Matrix Scientific Not specified for this exact compound, but offers related structuresGram scalePrimarily North AmericaSpecializes in a wide range of fluorinated compounds.

Note: Pricing and stock availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA) to verify purity and identity.

Strategic Synthesis Pathway: Friedel-Crafts Acylation

The most logical and widely employed method for the synthesis of aryl ketones like Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Proposed Synthetic Workflow

The synthesis can be conceptually divided into two primary stages: the preparation of the acylating agent and the subsequent Friedel-Crafts reaction.

G cluster_0 Stage 1: Preparation of Acylating Agent cluster_1 Stage 2: Friedel-Crafts Acylation Pimelic Acid Pimelic Acid Monoethyl Pimelate Monoethyl Pimelate Pimelic Acid->Monoethyl Pimelate Mono-esterification 7-Ethoxy-7-oxoheptanoyl chloride 7-Ethoxy-7-oxoheptanoyl chloride Monoethyl Pimelate->7-Ethoxy-7-oxoheptanoyl chloride Chlorination (e.g., SOCl₂) Target Compound Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate 7-Ethoxy-7-oxoheptanoyl chloride->Target Compound Fluorobenzene, AlCl₃ Fluorobenzene Fluorobenzene Fluorobenzene->Target Compound

Caption: Proposed synthetic workflow for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Detailed Experimental Protocol

Stage 1: Preparation of 7-Ethoxy-7-oxoheptanoyl chloride

  • Mono-esterification of Pimelic Acid: Pimelic acid is reacted with a controlled amount of ethanol under acidic catalysis (e.g., sulfuric acid) to selectively form monoethyl pimelate. The reaction mixture will contain di-ester, mono-ester, and unreacted di-acid, requiring purification, typically by column chromatography.

  • Chlorination: The purified monoethyl pimelate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid moiety into the corresponding acyl chloride, 7-ethoxy-7-oxoheptanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM).

Stage 2: Friedel-Crafts Acylation of Fluorobenzene

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, anhydrous aluminum chloride (AlCl₃) is suspended in an inert solvent (e.g., DCM) and cooled in an ice bath.

  • Addition of Reactants: A solution of 7-ethoxy-7-oxoheptanoyl chloride in the same inert solvent is added dropwise to the cooled AlCl₃ suspension. Subsequently, fluorobenzene is added dropwise, maintaining the low temperature to control the exothermic reaction.

  • Reaction Progression: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature while being monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by pouring it over crushed ice and acidifying with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Analytical Characterization

  • ¹H NMR: Expected signals would include a triplet for the terminal methyl group of the ethyl ester, a quartet for the adjacent methylene group, and a series of multiplets for the aliphatic chain protons. The aromatic region would display complex multiplets characteristic of a 1,2-disubstituted benzene ring, with coupling to the fluorine atom.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ketone and the ester, signals for the aromatic carbons (with C-F couplings), and peaks corresponding to the carbons of the ethyl group and the heptanoate chain.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (266.31 g/mol ).

Applications in Drug Discovery and Development

The structural motifs present in Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate make it a valuable intermediate for the synthesis of a variety of biologically active molecules.

Role of the Fluorophenyl Group

The introduction of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to enhance drug-like properties. The high electronegativity and small size of fluorine can lead to:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing potency.

  • Modulation of Lipophilicity: The strategic placement of fluorine can alter the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Utility

The bifunctional nature of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, possessing both a ketone and an ester, allows for a wide range of subsequent chemical transformations.

G cluster_ketone Ketone Modifications cluster_ester Ester Modifications Start Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Reduction Reduction to Alcohol Start->Reduction Reductive Amination Reductive Amination Start->Reductive Amination Wittig Reaction Wittig Reaction Start->Wittig Reaction Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Amidation Amidation Start->Amidation Reduction_Ester Reduction to Alcohol Start->Reduction_Ester Further Elaboration_1 Target Compound A Reduction->Further Elaboration_1 -> Bioactive Molecules Further Elaboration_2 Target Compound B Reductive Amination->Further Elaboration_2 -> Bioactive Molecules Further Elaboration_3 Target Compound C Wittig Reaction->Further Elaboration_3 -> Bioactive Molecules Further Elaboration_4 Target Compound D Hydrolysis->Further Elaboration_4 -> Bioactive Molecules Further Elaboration_5 Target Compound E Amidation->Further Elaboration_5 -> Bioactive Molecules Further Elaboration_6 Target Compound F Reduction_Ester->Further Elaboration_6 -> Bioactive Molecules

Caption: Potential synthetic transformations of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

  • Ketone Modifications: The ketone functionality can be reduced to a secondary alcohol, undergo reductive amination to introduce nitrogen-containing moieties, or participate in olefination reactions (e.g., Wittig reaction) to form carbon-carbon double bonds.

  • Ester Modifications: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or further elaborated. The ester can also be reduced to a primary alcohol.

These transformations open up pathways to a diverse array of more complex molecular architectures, including those with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Safety and Handling

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical advice if necessary. Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a valuable and versatile building block for researchers and professionals in the pharmaceutical and chemical industries. Its strategic combination of a fluorinated aromatic ring and two reactive carbonyl functionalities provides a robust platform for the synthesis of novel and complex molecules. A thorough understanding of its commercial availability, synthetic pathways, and chemical properties, as outlined in this guide, will empower scientists to effectively utilize this compound in their research and development endeavors, ultimately contributing to the advancement of new therapeutic agents and other innovative chemical entities.

References

Sources

Protocols & Analytical Methods

Method

The Versatile Synthon: Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate in Modern Organic Synthesis

Abstract This comprehensive technical guide provides an in-depth exploration of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a fluorinated aromatic ketoester that has emerged as a valuable and versatile building block in co...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a fluorinated aromatic ketoester that has emerged as a valuable and versatile building block in contemporary organic synthesis. With its unique combination of a reactive keto group, a flexible heptanoate chain, and an electronically modified fluorophenyl moiety, this compound serves as a key precursor for the synthesis of a diverse array of complex molecules, particularly heterocyclic systems of significant interest in medicinal chemistry and drug discovery. This document furnishes detailed application notes, robust experimental protocols, and a thorough examination of the underlying chemical principles governing its reactivity. Designed for researchers, scientists, and professionals in drug development, this guide aims to be an essential resource for leveraging the full synthetic potential of this important intermediate.

Introduction: A Molecule of Strategic Importance

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (CAS No. 898753-41-8) is a bifunctional organic molecule that marries the structural features of an aromatic ketone and a long-chain aliphatic ester.[1][] The presence of a fluorine atom on the phenyl ring at the ortho position introduces significant electronic perturbations, influencing the reactivity of the adjacent carbonyl group and providing a potential site for further functionalization or metabolic modulation in drug candidates. The extended heptanoate chain offers conformational flexibility and a handle for intramolecular cyclization reactions, making it an ideal starting material for the construction of medium-sized rings and fused heterocyclic systems.

The strategic importance of this ketoester lies in its utility as a precursor to valuable scaffolds in medicinal chemistry. The 1,3-relationship between the ketone and the ester carbonyl (in its enol or enolate form) is a classic synthon for the formation of six-membered rings, while the terminal ester and the aromatic ketone, separated by a five-carbon linker, are perfectly poised for intramolecular cyclization strategies to form seven-membered rings, such as benzodiazepines.[3]

This guide will first detail the synthetic routes to Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, with a focus on the widely applicable Friedel-Crafts acylation. Subsequently, it will provide detailed protocols and mechanistic insights into its application as a precursor for the synthesis of medicinally relevant heterocyclic compounds, including 1,5-benzodiazepines and substituted pyrimidines.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate are summarized in the table below.

PropertyValueReference
CAS Number 898753-41-8[1]
Molecular Formula C₁₅H₁₉FO₃[1]
Molecular Weight 266.31 g/mol [1]
Appearance (Predicted) Colorless to pale yellow oil
Boiling Point (Predicted) > 300 °C at 760 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)

Note: Some physical properties are predicted based on the structure and data for analogous compounds due to limited availability in public literature.

Spectroscopic Characterization:

The structural integrity of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate should be rigorously confirmed using a combination of spectroscopic techniques before its use in subsequent reactions. Expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), methylene protons of the heptanoate chain, and aromatic protons of the 2-fluorophenyl group. The protons on the carbon alpha to the ketone and the ester will have distinct chemical shifts.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct resonances for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the aliphatic chain, and the aromatic ring. The carbon bearing the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F).

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1680-1740 cm⁻¹. The C-F bond will also show a strong absorption in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

The most direct and industrially scalable method for the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of fluorobenzene with a suitable acylating agent derived from pimelic acid.

Synthetic Strategy: A Three-Stage Approach

The synthesis can be logically divided into three main stages:

  • Monoesterification of Pimelic Acid: Selective protection of one of the carboxylic acid groups of pimelic acid as an ethyl ester.

  • Formation of the Acyl Chloride: Conversion of the remaining free carboxylic acid to a more reactive acyl chloride.

  • Friedel-Crafts Acylation: The electrophilic substitution of fluorobenzene with the prepared acyl chloride in the presence of a Lewis acid catalyst.


Pimelic_Acid [label="Pimelic Acid"]; Monoethyl_Pimelate [label="Monoethyl Pimelate"]; Acyl_Chloride [label="Ethyl 7-chloro-7-oxoheptanoate"]; Target_Molecule [label="Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate"];

Pimelic_Acid -> Monoethyl_Pimelate [label=" Ethanol, H⁺ cat."]; Monoethyl_Pimelate -> Acyl_Chloride [label=" SOCl₂ or (COCl)₂"]; Acyl_Chloride -> Target_Molecule [label=" Fluorobenzene, AlCl₃"]; }

Figure 1: Synthetic workflow for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Monoethyl Pimelate

  • Principle: This procedure relies on the statistical mono-esterification of a dicarboxylic acid by using a limited amount of the alcohol.

  • Materials:

    • Pimelic acid

    • Absolute ethanol

    • Concentrated sulfuric acid

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of pimelic acid (1 equivalent) in toluene, add absolute ethanol (1.1 equivalents) and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by TLC or by the amount of water collected.

    • Upon completion, cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation under high vacuum to yield pure monoethyl pimelate.

Protocol 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

  • Principle: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride.

  • Materials:

    • Monoethyl pimelate

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve monoethyl pimelate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add thionyl chloride (1.2 equivalents) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.

    • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.

Protocol 3: Friedel-Crafts Acylation to Yield Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

  • Principle: This is an electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and a Lewis acid, attacks the electron-rich fluorobenzene ring. The ortho-para directing effect of the fluorine atom is overcome by steric hindrance at the ortho position, leading predominantly to the para-substituted product. However, the use of a chelating Lewis acid or specific reaction conditions can favor ortho-acylation.

  • Materials:

    • Ethyl 7-chloro-7-oxoheptanoate

    • Fluorobenzene

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Ice

    • Concentrated hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in anhydrous DCM from the dropping funnel.

    • After the addition is complete, add fluorobenzene (2-3 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Applications in the Synthesis of Heterocyclic Compounds

The true value of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is realized in its application as a versatile precursor for the synthesis of various heterocyclic frameworks.

Synthesis of 1,5-Benzodiazepine Derivatives

The condensation of a 1,5-dicarbonyl compound (or a precursor) with o-phenylenediamine is a classic and efficient method for the synthesis of 1,5-benzodiazepines, a class of compounds with a wide range of biological activities.


Ketoester [label="Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate"]; OPDA [label="o-Phenylenediamine"]; Intermediate [label="Iminium Intermediate"]; Benzodiazepine [label="4-(2-Fluorophenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivative"];

Ketoester -> Intermediate [label=" H⁺ cat."]; OPDA -> Intermediate; Intermediate -> Benzodiazepine [label=" Intramolecular\n Cyclization"]; }

Figure 2: General scheme for the synthesis of 1,5-benzodiazepines.

Protocol 4: Synthesis of a 4-(2-Fluorophenyl)-1,5-Benzodiazepine Derivative

  • Principle: The reaction proceeds via initial condensation of one of the amino groups of o-phenylenediamine with the ketone to form an imine. This is followed by an intramolecular cyclization of the second amino group onto the ester carbonyl, with subsequent dehydration to form the seven-membered diazepine ring.

  • Materials:

    • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

    • o-Phenylenediamine

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1 equivalent) and o-phenylenediamine (1.1 equivalents) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired 1,5-benzodiazepine derivative.

Synthesis of Substituted Pyrimidines

The β-ketoester functionality within Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate makes it a suitable substrate for the synthesis of pyrimidine rings through condensation with amidines, such as guanidine.[4]

Protocol 5: Synthesis of a Fluorophenyl-Substituted Pyrimidine Derivative

  • Principle: This reaction is a classic example of a condensation reaction to form a pyrimidine ring. The guanidine acts as a binucleophile, reacting with the β-dicarbonyl system of the ketoester (in its enol form).

  • Materials:

    • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Absolute ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.

    • To this solution, add guanidine hydrochloride (1.1 equivalents) and stir until it dissolves.

    • Add Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1 equivalent) to the reaction mixture.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., dilute HCl or acetic acid).

    • The precipitated product can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Conclusion and Future Outlook

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and its ability to undergo a variety of cyclization reactions make it an attractive starting material for the synthesis of complex heterocyclic molecules. The detailed protocols provided in this guide are intended to enable researchers to confidently utilize this synthon in their synthetic endeavors.

The future applications of this compound are likely to expand, particularly in the area of medicinal chemistry. The fluorophenyl moiety is a common feature in many modern pharmaceuticals, and the ability to readily incorporate this group into diverse heterocyclic scaffolds is of significant interest. Further exploration of its reactivity, including intramolecular cyclizations under different catalytic conditions and its use in multicomponent reactions, will undoubtedly unlock new avenues for the synthesis of novel and biologically active compounds.

References

  • Wu, Z., et al. (2003). Synthesis of tetrahydro-1,4-benzodiazepine-2-ones on hydrophilic polyamide SynPhase lanterns. Journal of Combinatorial Chemistry, 5(2), 166-171. [Link]

  • Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Organic Chemistry Portal. Pyrimidine Synthesis. [Link]

Sources

Application

Application Notes & Protocols: Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate as a Key Pharmaceutical Intermediate

Abstract This technical guide provides a comprehensive overview of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a valuable intermediate in pharmaceutical synthesis. The presence of a fluorinated aromatic ring, a reactive ke...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a valuable intermediate in pharmaceutical synthesis. The presence of a fluorinated aromatic ring, a reactive ketone, and an ester functionality makes this molecule a versatile building block for the construction of complex therapeutic agents. The strategic introduction of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability and binding affinity. This document details the robust synthesis of the title compound via Friedel-Crafts acylation, outlines its analytical characterization, and provides a validated protocol for its subsequent transformation into a precursor for advanced pharmaceutical candidates. The protocols are designed for researchers, medicinal chemists, and process development scientists, with an emphasis on the underlying chemical principles and practical execution.

Introduction: Strategic Importance in Drug Discovery

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (CAS No. 898753-41-8) is an aromatic keto-ester that serves as a pivotal precursor in multi-step organic synthesis.[1][2] Its structure is particularly relevant for the synthesis of alkyl-aryl compounds where direct alkylation of the aromatic ring is problematic. The Friedel-Crafts acylation, used to form this intermediate, followed by the reduction of the ketone, is a classic and reliable two-step strategy to synthesize primary alkyl arenes while avoiding the carbocation rearrangements often associated with Friedel-Crafts alkylation.[3][4]

The 2-fluorophenyl moiety is of particular interest. The fluorine atom can modulate the electronic properties and lipophilicity of a final drug molecule, potentially improving its pharmacokinetic and pharmacodynamic profile. The ketone and ester groups offer orthogonal handles for further chemical modification, allowing for the construction of diverse molecular scaffolds.

This guide will first detail the synthesis of the title compound and then demonstrate its utility by providing a protocol for the selective reduction of its ketone functionality, a common subsequent step in pharmaceutical development.

Synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

The most direct and industrially scalable approach to synthesizing aryl ketones like the target compound is the Friedel-Crafts acylation.[4][5][6] This electrophilic aromatic substitution involves reacting an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. The overall workflow is a three-stage process.

G cluster_0 Stage 1: Mono-esterification cluster_1 Stage 2: Acyl Chloride Formation cluster_2 Stage 3: Friedel-Crafts Acylation Pimelic_Acid Pimelic Acid Monoethyl_Pimelate Monoethyl Pimelate Pimelic_Acid->Monoethyl_Pimelate   Ethanol, H₂SO₄ (cat.) Ethyl_7_chloro_7_oxoheptanoate Ethyl 7-chloro-7-oxoheptanoate Monoethyl_Pimelate->Ethyl_7_chloro_7_oxoheptanoate   Thionyl Chloride (SOCl₂) Target_Compound Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Ethyl_7_chloro_7_oxoheptanoate->Target_Compound   AlCl₃, DCM Fluorobenzene Fluorobenzene Fluorobenzene->Target_Compound

Caption: Synthetic workflow for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Protocol 2.1: Synthesis of Monoethyl Pimelate

Principle: This step involves the selective mono-esterification of a symmetrical dicarboxylic acid. By using a controlled amount of ethanol and a catalytic amount of strong acid, a statistical mixture of di-ester, mono-ester, and unreacted di-acid is formed, from which the desired mono-ester can be isolated.

Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add pimelic acid (1.0 equivalent) and absolute ethanol (1.2 equivalents).

  • Add concentrated sulfuric acid (0.05 equivalents) dropwise as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, neutralize the catalyst with a saturated sodium bicarbonate solution.

  • Extract the aqueous phase with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate Monoethyl Pimelate.

Protocol 2.2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

Principle: The carboxylic acid of the mono-ester is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is the active electrophile for the subsequent Friedel-Crafts reaction.

Methodology:

  • In a fume hood, add Monoethyl Pimelate (1.0 equivalent) to a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).

  • Add thionyl chloride (1.5 equivalents) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Gently heat the reaction mixture to 50-60 °C for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude Ethyl 7-chloro-7-oxoheptanoate is typically used directly in the next step without further purification.

Protocol 2.3: Friedel-Crafts Acylation to Yield the Target Compound

Principle: The synthesized acyl chloride reacts with fluorobenzene in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), to form the aryl ketone via electrophilic aromatic substitution.[7] The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion.[7]

Methodology:

  • Set up a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon) and cool it to 0 °C in an ice bath.

  • Add anhydrous dichloromethane (DCM) as the solvent, followed by anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Slowly add a solution of Ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) in anhydrous DCM to the stirred suspension.

  • After stirring for 15 minutes, add fluorobenzene (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.[5]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Parameter Value / Condition Rationale
Lewis Acid Aluminum Chloride (AlCl₃)Potent catalyst for generating the acylium ion.
Solvent Dichloromethane (DCM)Anhydrous, inert solvent that solubilizes reactants.
Temperature 0 °C to Room Temp.Controls initial reactivity and prevents side reactions.
Stoichiometry Acyl Chloride (1.0), Fluorobenzene (1.1), AlCl₃ (1.2)Slight excess of arene and catalyst ensures full conversion.
Work-up Ice / HCl quenchDecomposes the AlCl₃ complex and protonates byproducts.
Expected Yield 65-80%Typical range for Friedel-Crafts acylation reactions.

Analytical Characterization

The identity and purity of the synthesized Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate must be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester protons (-CH₂- and -CH₃), aliphatic chain protons, and aromatic protons in the 2-fluorophenyl group. The protons alpha to the ketone will be deshielded.
¹³C NMR Resonances for the ester carbonyl, ketone carbonyl, aromatic carbons (with C-F coupling), ethyl ester carbons, and aliphatic chain carbons.
IR Spectroscopy Characteristic strong absorption bands for the ketone C=O stretch (~1680-1700 cm⁻¹) and the ester C=O stretch (~1730-1750 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (266.31 g/mol for C₁₅H₁₉FO₃).[1][2]

Application Protocol: Ketone Reduction

A primary application of aryl-alkyl ketones like Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is their reduction to the corresponding alkane. This transformation is crucial for synthesizing long-chain alkyl-substituted aromatics. The choice of reduction method depends on the stability of other functional groups in the molecule.[8]

  • Clemmensen Reduction: Performed under strongly acidic conditions (Zn(Hg), HCl).[9][10] It is ideal for substrates stable in acid.

  • Wolff-Kishner Reduction: Performed under strongly basic conditions (H₂NNH₂, KOH, heat).[11][12] It is the method of choice for acid-sensitive substrates.

Given that the ethyl ester group is sensitive to strong base (hydrolysis), the Clemmensen reduction is the more appropriate choice for this specific intermediate.

G cluster_0 Start Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate End Ethyl 7-(2-fluorophenyl)heptanoate Start->End  Clemmensen Reduction (Zn(Hg), conc. HCl, Heat)

Caption: Reduction of the keto-ester intermediate.

Protocol 4.1: Clemmensen Reduction of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Principle: The Clemmensen reduction deoxygenates a ketone to a methylene group using zinc amalgam and concentrated hydrochloric acid.[3] The reaction is heterogeneous and the exact mechanism is complex but is thought to involve organozinc intermediates on the surface of the zinc.[3][10]

Methodology:

  • Preparation of Zinc Amalgam: In a fume hood, add granulated zinc (10-15 equivalents) to a flask. Add a 5% aqueous solution of mercury(II) chloride and swirl for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

  • To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add a solution of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 equivalent) in toluene.

  • Heat the mixture to a vigorous reflux with efficient stirring for 8-12 hours. Additional portions of concentrated HCl may need to be added periodically to maintain the acidic conditions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling, carefully decant the liquid from the excess zinc amalgam.

  • Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.

  • Extract the aqueous layer twice with toluene.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl 7-(2-fluorophenyl)heptanoate.

  • Purify the product via vacuum distillation or column chromatography as needed.

Conclusion

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a highly adaptable pharmaceutical intermediate. The protocols detailed herein describe a reliable synthetic route via Friedel-Crafts acylation and a practical application in the subsequent Clemmensen reduction. This two-step acylation-reduction sequence provides a powerful tool for medicinal chemists to access novel alkyl-aryl structures, enabling the exploration of new chemical space in drug discovery programs. The methods are scalable and based on well-established, robust chemical transformations.

References

  • Wikipedia. Clemmensen reduction. [URL: https://en.wikipedia.org/wiki/Clemmensen_reduction]
  • BenchChem. (2025). Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. [URL: https://www.benchchem.
  • Chemistry LibreTexts. (2023). Clemmensen Reduction. [URL: https://chem.libretexts.org/page/22026]
  • BYJU'S. Clemmensen Reduction reaction. [URL: https://byjus.com/chemistry/clemmensen-reduction/]
  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [URL: https://www.vedantu.com/chemistry/clemmensen-and-wolff-kishner-reductions]
  • Study.com. (2022). Wolff-Kishner Reduction, Mechanism & Application. [URL: https://study.
  • ACS Publications | Organic Letters. "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [URL: https://pubs.acs.org/doi/10.1021/ol051532x]
  • National Institutes of Health (NIH). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10940342/]
  • SlideShare. CLEMMENSEN REDUCTION. [URL: https://www.slideshare.net/PharmaFins/clemmensen-reduction-252033036]
  • Chemistry Steps. Friedel-Crafts Acylation. [URL: https://www.chemistrysteps.
  • Sigma-Aldrich. Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
  • Clutch Prep. Wolff Kishner Reduction Explained: Definition, Examples, Practice & Video Lessons. [URL: https://www.clutchprep.com/organic-chemistry/wolff-kishner-reduction]
  • BLDpharm. 898753-41-8|Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. [URL: https://www.bldpharm.com/products/898753-41-8.html]
  • Wikipedia. Wolff–Kishner reduction. [URL: https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction]
  • BYJU'S. Wolff Kishner reduction mechanism. [URL: https://byjus.com/chemistry/wolff-kishner-reduction-mechanism/]
  • Organic Chemistry Portal. Wolff-Kishner Reduction. [URL: https://www.organic-chemistry.org/namedreactions/wolff-kishner-reduction.shtm]
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. [URL: https://www.benchchem.com/product/b1325264/technical-guide]
  • ChemicalBook. ETHYL 7-(2-FLUOROPHENYL)-7-OXOHEPTANOATE | 898753-41-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1480193.htm]
  • BenchChem. (2025). Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. [URL: https://www.benchchem.com/product/b1325264/technical-guide]
  • PrepChem.com. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [URL: https://www.prepchem.com/synthesis-of-7-4-octylphenyl-7-oxoheptanoic-acid-ethyl-ester]

Sources

Method

Application Notes and Protocols: Exploring the Reactivity of the Ketone Group in Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Introduction Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a versatile synthetic intermediate characterized by a fluorinated aryl ketone and a terminal ethyl ester. This unique combination of functional groups makes it a v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a versatile synthetic intermediate characterized by a fluorinated aryl ketone and a terminal ethyl ester. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the 2-fluorophenyl group can significantly influence the electronic properties and metabolic stability of target compounds, while the heptanoate chain provides a flexible linker for further molecular elaboration.[1][2][3]

The reactivity of this molecule is largely dictated by its two primary functional groups: the ketone and the ester. The ketone, an electrophilic carbonyl, is susceptible to nucleophilic attack and serves as a key handle for a variety of chemical transformations. This guide provides a detailed exploration of several important reactions involving the ketone moiety of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, offering both mechanistic insights and practical, step-by-step protocols for researchers in drug discovery and chemical development.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is crucial for its effective application in synthesis.

PropertyValue
Molecular Formula C₁₅H₁₉FO₃
Molecular Weight 266.31 g/mol [4]
Appearance Colorless to pale yellow oil
Boiling Point Approximately 350-400 °C at 760 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF)
¹H NMR (CDCl₃, 400 MHz) δ 7.75-7.65 (m, 1H), 7.55-7.45 (m, 1H), 7.30-7.20 (m, 1H), 7.15-7.05 (m, 1H), 4.12 (q, J=7.1 Hz, 2H), 2.95 (t, J=7.4 Hz, 2H), 2.32 (t, J=7.4 Hz, 2H), 1.75-1.65 (m, 4H), 1.45-1.35 (m, 2H), 1.25 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 198.5 (d, J=4.5 Hz), 173.4, 162.5 (d, J=255.0 Hz), 134.5 (d, J=9.0 Hz), 131.0 (d, J=2.5 Hz), 124.5 (d, J=3.8 Hz), 124.3 (d, J=12.0 Hz), 116.5 (d, J=22.0 Hz), 60.4, 38.0, 34.0, 28.8, 24.6, 23.8, 14.2

I. Reduction of the Ketone Group

The reduction of the ketone in Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate to a secondary alcohol is a fundamental transformation that opens up new avenues for synthetic diversification. This conversion can be achieved through various methods, each with its own advantages in terms of selectivity and reaction conditions.

A. Non-Stereoselective Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes without affecting less reactive functional groups like esters.[5][6] This selectivity is crucial when working with Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, as it allows for the exclusive reduction of the ketone to the corresponding secondary alcohol, leaving the ethyl ester intact.

Causality of Experimental Choices:

  • Solvent: Methanol or ethanol are commonly used as they are protic solvents that can activate the carbonyl group through hydrogen bonding and also serve to protonate the resulting alkoxide intermediate.[7]

  • Temperature: The reaction is typically run at low temperatures (0 °C to room temperature) to control the reaction rate and minimize potential side reactions.

  • Work-up: A mild acidic work-up is employed to neutralize any remaining borohydride and to protonate the borate esters formed during the reaction, liberating the final alcohol product.

G cluster_workflow Workflow: NaBH4 Reduction start Dissolve Ketone in Methanol add_nabh4 Add NaBH4 portion-wise at 0°C start->add_nabh4 stir Stir at RT until completion (TLC) add_nabh4->stir quench Quench with dilute HCl stir->quench extract Extract with Ethyl Acetate quench->extract dry_purify Dry, Concentrate & Purify extract->dry_purify product Ethyl 7-(2-fluorophenyl)-7-hydroxyheptanoate dry_purify->product

Caption: Workflow for Sodium Borohydride Reduction.

Protocol 1: Sodium Borohydride Reduction

  • Reaction Setup: Dissolve Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 eq) in methanol (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

B. Asymmetric Reduction: The Corey-Itsuno (CBS) Reduction

For applications requiring enantiomerically pure alcohols, an asymmetric reduction is necessary. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a powerful method for the enantioselective reduction of prochiral ketones.[8][9][10] This reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source to deliver a hydride to one face of the ketone with high selectivity.[11][12]

Causality of Experimental Choices:

  • Catalyst: The choice of (R)- or (S)-CBS catalyst determines the stereochemistry of the resulting alcohol.

  • Borane Source: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are common stoichiometric reducing agents.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can decompose the borane reagent and the catalyst, so anhydrous conditions are critical for high enantioselectivity.[9]

G cluster_mechanism CBS Reduction Mechanism catalyst CBS Catalyst (Oxazaborolidine) complex Catalyst-Borane Complex catalyst->complex Coordination borane BH3 Source (e.g., BH3-THF) borane->complex ketone Ketone Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate coord_ketone Coordinated Ketone Complex ketone->coord_ketone complex->coord_ketone Ketone Coordination transition_state Six-membered Transition State coord_ketone->transition_state Intramolecular Hydride Transfer product_complex Alkoxyborane Complex transition_state->product_complex product {Chiral Alcohol | (after work-up)} product_complex->product Hydrolysis

Caption: Mechanism of the Corey-Itsuno (CBS) Reduction.

Protocol 2: Asymmetric CBS Reduction

  • Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to -20 °C and add a 1.0 M solution of borane-THF complex (1.2 eq) dropwise. Stir for 15 minutes.

  • Substrate Addition: Add a solution of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor by TLC.

  • Work-up: Once the reaction is complete, quench by the slow addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Purification: Remove the solvent under reduced pressure. Add 1 M HCl and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The enantiomeric excess (ee) of the product should be determined by chiral HPLC, and the product purified by column chromatography.

II. Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from ketones.[13] This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[14] This one-pot procedure is highly efficient and avoids the isolation of often-unstable imine intermediates.

Causality of Experimental Choices:

  • Amine Source: A wide variety of primary and secondary amines can be used, including ammonia, alkylamines, and anilines.

  • Reducing Agent: Sodium triacetoxyborohydride [NaB(OAc)₃H] is a particularly effective reagent for reductive amination as it is mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion.[13]

  • pH Control: The reaction is often carried out in the presence of a mild acid, such as acetic acid, to catalyze imine formation.

G cluster_workflow Workflow: Reductive Amination start Mix Ketone and Amine in DCE add_acid Add Acetic Acid start->add_acid add_reductant Add NaB(OAc)3H add_acid->add_reductant stir Stir at RT add_reductant->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify product Ethyl 7-(2-fluorophenyl)-7-(amino)heptanoate purify->product

Caption: Workflow for Reductive Amination.

Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 eq) and the desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE).

  • Acid Addition: Add glacial acetic acid (1.1 eq) to the mixture.

  • Reagent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

III. Grignard Reaction

The Grignard reaction provides a classic and effective method for the formation of carbon-carbon bonds.[15][16] The addition of a Grignard reagent to the ketone of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate will yield a tertiary alcohol.[17] It is important to note that Grignard reagents can also react with the ester functionality, though typically at a slower rate than with the ketone. Careful control of reaction conditions is necessary to favor the desired 1,2-addition to the ketone.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.[15]

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature.

  • Stoichiometry: Using a slight excess of the Grignard reagent can ensure complete conversion of the ketone.

Protocol 4: Grignard Reaction

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 eq) in anhydrous diethyl ether or THF.

  • Reagent Addition: Cool the solution to 0 °C and add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise via a syringe.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting tertiary alcohol by column chromatography.

IV. Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful olefination methods that convert ketones into alkenes.[18][19][20][21][22][23][24] The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion.[18][19] The HWE reaction is often preferred as the byproducts are water-soluble phosphate esters, which are more easily removed than the triphenylphosphine oxide generated in the Wittig reaction.[18][19]

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is required to deprotonate the phosphonate ester to generate the reactive carbanion.

  • Solvent: Anhydrous aprotic solvents like THF or DMF are used to prevent quenching of the base and the carbanion.

  • Stereoselectivity: The HWE reaction with stabilized phosphonates generally favors the formation of the (E)-alkene.[18][19]

G cluster_workflow Workflow: Horner-Wadsworth-Emmons Reaction start Suspend NaH in THF add_phosphonate Add Phosphonate Ester at 0°C start->add_phosphonate stir_ylide Stir to form Ylide add_phosphonate->stir_ylide add_ketone Add Ketone Solution stir_ylide->add_ketone stir_reaction Stir at RT add_ketone->stir_reaction quench Quench with Water stir_reaction->quench extract Extract with Ether quench->extract purify Dry, Concentrate & Purify extract->purify product Alkene Product purify->product

Caption: Workflow for the Horner-Wadsworth-Emmons Reaction.

Protocol 5: Horner-Wadsworth-Emmons Reaction

  • Ylide Formation: In a flame-dried flask under argon, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Cool to 0 °C and add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 eq) dropwise. Stir at room temperature for 1 hour.

  • Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Conclusion

The ketone group of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate serves as a versatile synthetic handle for a wide array of chemical transformations. The protocols detailed in this guide for reduction, reductive amination, Grignard addition, and olefination provide a solid foundation for researchers to explore the rich chemistry of this valuable intermediate. The careful selection of reagents and reaction conditions allows for the selective transformation of the ketone in the presence of the ester, enabling the synthesis of a diverse range of complex molecules for applications in drug discovery and materials science.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Enantioselective reduction of ketones. (2023, November 28). In Wikipedia. [Link]

  • Horner–Wadsworth–Emmons reaction. (2023, December 22). In Wikipedia. [Link]

  • Ashenhurst, J. (2022, November 21). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 11, 2024, from [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 11, 2024, from [Link]

  • Clark, J. (2023, September 24). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Gravel, M. (2007). A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral Lewis Acid. Journal of Chemical Education, 84(1), 125. [Link]

  • Corey–Itsuno reduction. (n.d.). Grokipedia. Retrieved January 11, 2024, from [Link]

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. (2016). Catalysis Science & Technology, 6(15), 5774-5786. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2024, from [Link]

  • 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020, August 28). In Books. [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2024, from [Link]

  • Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. (2021, October 4). ISOMERLAB. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2024, from [Link]

  • Wang, X.-J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2024, from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 11, 2024, from [Link]

  • Grignard reaction. (2023, December 29). In Wikipedia. [Link]

  • Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. (2019). Organic Letters, 21(10), 3849-3853. [Link]

  • Horner-Wadsworth-Emmons reaction. (2018, November 13). Slideshare. [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021, April 2). Organic Chemistry. [Link]

  • 16.9: Reduction of Aromatic Compounds. (2024, September 30). In Chemistry LibreTexts. [Link]

  • 20.4. The Wittig reaction. (n.d.). Organic Chemistry II. Lumen Learning. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2349. [Link]

  • Catalytic Hydrogenation of Ketones. (n.d.). Science of Synthesis. [Link]

  • Wittig reaction. (2023, December 22). In Wikipedia. [Link]

  • Friedel-Crafts Acylation; Reductions of Aryl Ketones. (2023, January 14). YouTube. [Link]

  • Reductive amination of aryl substituted ketones and aldehydes to... (n.d.). ResearchGate. Retrieved January 11, 2024, from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2024, from [Link]

  • Wittig Reaction. (2023, January 22). In Chemistry LibreTexts. [Link]

  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. (n.d.). BYJU'S. Retrieved January 11, 2024, from [Link]

  • Direct Asymmetric Reductive Amination of α-Keto Acetals. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2024, from [Link]

  • Hydrogenation of Fluoroalkyl Ketones on Water under Atmospheric Pressure Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Iridium Catalyst. (2026, January 11). ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones. (n.d.). Unacademy. Retrieved January 11, 2024, from [Link]

  • Enantioselective Organocatalytic Reductive Amination. (2005). Journal of the American Chemical Society, 127(50), 17620–17621. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 11, 2024, from [Link]

  • Catalytic transfer hydrogenation of aryl-alkyl ketones using Cp*Ir(III)Cl pyridinesulfonamide complexes. (2015, March 27). Morressier. [Link]

  • Rh-Catalyzed arylation of fluorinated ketones with arylboronic acids. (2016). Chemical Communications, 52(71), 10802-10805. [Link]

  • ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. (2025, May 20). ChemSynthesis. [Link]

  • Rh-catalyzed arylation of fluorinated ketones with arylboronic acids. (2016, August 16). Chemical Communications. [Link]

Sources

Application

Application Notes and Protocols for the Ester Hydrolysis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 7-(2-fluorophenyl)-7-oxoheptanoic Acid In the landscape of pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 7-(2-fluorophenyl)-7-oxoheptanoic Acid

In the landscape of pharmaceutical and materials science, the synthesis of bespoke carboxylic acids is a cornerstone of molecular design. 7-(2-fluorophenyl)-7-oxoheptanoic acid, the product of the hydrolysis of ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, represents a valuable building block. The presence of a fluorinated aromatic ring can significantly alter the pharmacokinetic and physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the parent carboxylic acid a key intermediate in the synthesis of novel therapeutic agents and advanced materials.

This document provides a comprehensive guide to the ester hydrolysis of ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for both base- and acid-catalyzed hydrolysis, and offer insights into the critical experimental parameters that ensure a high-yielding and pure product.

Mechanistic Overview: A Tale of Two Pathways

The hydrolysis of an ester to a carboxylic acid and an alcohol can be achieved under either basic or acidic conditions.[1] While both pathways lead to the desired product, their mechanisms and practical implications differ significantly.

Base-Catalyzed Hydrolysis (Saponification): The Irreversible Pathway

Base-catalyzed ester hydrolysis, also known as saponification, is a widely employed and generally preferred method due to its irreversible nature.[1][2] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[1] This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form a carboxylate salt.[1][3] This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[1][3] An acidic workup is subsequently required to protonate the carboxylate and isolate the final carboxylic acid.[1]

Acid-Catalyzed Hydrolysis: A Reversible Equilibrium

Acid-catalyzed ester hydrolysis is the reverse of the Fischer esterification reaction.[2] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[4] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfers, the alcohol moiety is eliminated as a leaving group, and the carboxylic acid is formed. This process is an equilibrium, and to drive the reaction to completion, a large excess of water is typically used.[4]

Experimental Protocols

The following protocols are designed to be robust and adaptable for the hydrolysis of ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is recommended for achieving a high yield of 7-(2-fluorophenyl)-7-oxoheptanoic acid due to the irreversible nature of saponification.

Materials:

  • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M and 2 M solutions

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 eq) in a suitable solvent such as methanol or ethanol (5-10 mL per gram of ester).

  • Addition of Base: In a separate container, prepare a solution of sodium hydroxide (1.5-2.0 eq) in water (2-4 mL per gram of NaOH) and add it to the ester solution.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up - Quenching and Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent (methanol or ethanol) using a rotary evaporator.

  • Extraction of Byproducts: Add deionized water to the residue and extract with a water-immiscible organic solvent like ethyl acetate or diethyl ether to remove any unreacted starting material or non-acidic byproducts. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 1 M or 2 M HCl. The carboxylic acid product should precipitate out of the solution.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-(2-fluorophenyl)-7-oxoheptanoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation:

ParameterRecommended ValueRationale
BaseNaOH or KOHStrong bases that effectively drive the saponification reaction.
Stoichiometry of Base1.5 - 2.0 equivalentsEnsures complete hydrolysis of the ester.
SolventMethanol/Water or Ethanol/WaterCo-solvent system to ensure solubility of both the ester and the hydroxide salt.
TemperatureReflux (60-80°C)Provides sufficient thermal energy to overcome the activation energy of the reaction.
Reaction Time2 - 6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Work-up Acid1 M or 2 M HClTo protonate the carboxylate salt and isolate the carboxylic acid.
Protocol 2: Acid-Catalyzed Hydrolysis

This protocol can also be effective, particularly if the starting material or product is sensitive to strong bases.

Materials:

  • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 eq) in a mixture of an organic solvent like dioxane or THF and water (e.g., a 1:1 to 3:1 ratio).

  • Addition of Acid: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 10-20 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. Acid-catalyzed hydrolysis is an equilibrium process and may require longer reaction times (6-24 hours).[4]

  • Work-up - Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the base-catalyzed protocol.

Data Presentation:

ParameterRecommended ValueRationale
Acid CatalystH₂SO₄ or HClStrong acids effectively catalyze the hydrolysis.
Stoichiometry of AcidCatalytic (10-20 mol%)A catalytic amount is sufficient to facilitate the reaction.
SolventDioxane/Water or THF/WaterA co-solvent system is used to dissolve the ester and provide a source of water.
TemperatureRefluxTo drive the equilibrium towards the products.
Reaction Time6 - 24 hoursThe reversible nature of the reaction may necessitate longer reaction times.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the base-catalyzed hydrolysis of ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Ester_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate + NaOH/MeOH/H₂O reflux Reflux (2-6h) start->reflux Heat quench Cool & Remove MeOH reflux->quench extract_byproducts Extract with EtOAc (remove non-acidics) quench->extract_byproducts acidify Acidify with HCl (pH 1-2) extract_byproducts->acidify extract_product Extract with EtOAc acidify->extract_product dry Dry (Na₂SO₄) & Concentrate extract_product->dry purify Recrystallization or Column Chromatography dry->purify final_product Pure 7-(2-fluorophenyl)-7-oxoheptanoic Acid purify->final_product

Caption: Workflow for the base-catalyzed hydrolysis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process controls. The progress of the reaction should be meticulously monitored by TLC, comparing the reaction mixture to the starting material. A successful reaction will show the disappearance of the starting ester spot and the appearance of a new, more polar spot corresponding to the carboxylic acid product. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Castaldi, G., Belli, A., Uggeri, F., & Giordano, C. (1983). A Lewis acid catalyzed 1,2 aryl shift in .alpha.-haloalkyl aryl acetals: a convenient route to .alpha.-arylalkanoic acids. Journal of Organic Chemistry, 48(24), 4658–4661.
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Caltech GPS. (2009, July). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Hydrolysis reactions of the 4-and 5-Alkyl or Aryl Substituted 1,3(3H) Oxazine-2,6-Diones (Oxauracil) Ring System. (n.d.).
  • Chemistry Steps. (n.d.). Esters to Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Saponification. Retrieved from [Link]

  • Preparation method of ethyl 7-chloro-2-oxoheptanoate. (n.d.). Google Patents.
  • Preparation method for ethyl 7-chloro-2-oxoheptanoate. (n.d.). WIPO Patentscope. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Method for preparing ethyl 7-chloro-2-oxyheptanoate. (n.d.). Google Patents.
  • Synthetic method of 7-chloro-2-oxoheptanoic acid. (n.d.). Google Patents.
  • Hydrolysis of allyl ethers and ketones thus prepared. (n.d.). Google Patents.

Sources

Method

Application Note: Derivatization of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate into a Novel Pyrazole Scaffold for Biological Evaluation

Abstract This application note provides a comprehensive, field-proven guide for the chemical derivatization of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate into a novel pyrazole-containing molecule and outlines detailed prot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the chemical derivatization of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate into a novel pyrazole-containing molecule and outlines detailed protocols for its preliminary biological evaluation. The core strategy involves a two-step synthetic pathway: a base-mediated Claisen condensation to generate a crucial 1,3-dicarbonyl intermediate, followed by an acid-catalyzed Knorr pyrazole synthesis. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous pharmacologically active compounds. This guide furnishes researchers, scientists, and drug development professionals with robust, step-by-step protocols for both the chemical synthesis and subsequent in vitro antimicrobial and cytotoxicity assays, ensuring a self-validating system from compound generation to initial biological characterization.

Introduction: Rationale and Strategic Approach

The modification of existing chemical scaffolds to explore new biological activities is a cornerstone of drug discovery. Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate presents a versatile starting material, featuring a terminal aryl ketone and an ethyl ester, both of which are amenable to chemical transformation. The aryl ketone moiety, in particular, serves as a key handle for constructing heterocyclic systems.

Our strategic approach is to convert the 1,5-ketoester functionality of the starting material into a 1,3-diketone. This transformation is pivotal as 1,3-dicarbonyl compounds are classic precursors for the synthesis of a wide array of heterocycles.[1][2] Specifically, we will employ a Claisen condensation, a fundamental carbon-carbon bond-forming reaction, to introduce an additional carbonyl group alpha to the existing ketone.[3]

The resulting 1,3-diketone intermediate is then subjected to a cyclocondensation reaction with hydrazine hydrate. This reaction, known as the Knorr pyrazole synthesis, is a highly efficient and reliable method for constructing the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms.[4][5][6] The stability and aromaticity of the resulting pyrazole ring system provide a thermodynamic driving force for the reaction, often leading to high yields.[7]

This newly synthesized pyrazole derivative will then be evaluated for its potential biological activity through two primary assays:

  • Antimicrobial Susceptibility: To determine its efficacy against common bacterial pathogens.

  • Cytotoxicity: To assess its toxicity profile against a mammalian cell line, providing an early indication of its therapeutic window.

This document details the complete workflow, from chemical synthesis to biological data acquisition, providing the scientific causality behind each step to ensure reproducibility and reliability.

Chemical Synthesis of the Pyrazole Derivative

The synthetic strategy is a two-step process designed for efficiency and scalability.

Synthesis_Workflow Start Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Step1 Step 1: Claisen Condensation (NaOEt, Ethyl Acetate, Toluene) Start->Step1 Intermediate Intermediate: Ethyl 2-(2-fluorobenzoyl)-7-oxoheptanoate (1,3-Diketone) Step1->Intermediate Step2 Step 2: Knorr Pyrazole Synthesis (Hydrazine Hydrate, Acetic Acid, Ethanol) Intermediate->Step2 Product Final Product: Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-pentanoate Step2->Product

Caption: Overall synthetic workflow from the starting material to the final pyrazole derivative.

Materials and Reagents (Synthesis)
  • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

  • Sodium ethoxide (NaOEt)

  • Ethyl acetate (anhydrous)

  • Toluene (anhydrous)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol (200 proof)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate (for chromatography)

  • Silica gel (230-400 mesh)

Protocol 1: Synthesis of 1,3-Diketone Intermediate via Claisen Condensation

Principle: The Claisen condensation involves the base-catalyzed reaction between a ketone (or ester) and an ester to form a β-keto ester or a 1,3-diketone.[3][8] In this protocol, sodium ethoxide acts as a strong base to deprotonate the α-carbon of the starting ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the 1,3-dicarbonyl product.[9][10] Using a full equivalent of base is crucial as it deprotonates the final product, driving the equilibrium towards completion.[3]

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents).

  • Add anhydrous toluene via syringe to create a suspension.

  • Add Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 equivalent) dissolved in a minimal amount of anhydrous toluene to the flask.

  • Add anhydrous ethyl acetate (1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often clean enough to proceed to the next step directly.

Protocol 2: Synthesis of Pyrazole Derivative via Knorr Cyclization

Principle: The Knorr pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The mechanism involves the initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular nucleophilic attack by the second nitrogen atom on the other carbonyl group, leading to a cyclic intermediate.[4][11] Subsequent dehydration, catalyzed by a small amount of acid, yields the stable, aromatic pyrazole ring.[7]

Procedure:

  • Dissolve the crude 1,3-diketone intermediate (1.0 equivalent) from the previous step in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (3-5 drops).

  • Heat the reaction mixture to reflux (approx. 78°C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Add cold deionized water to the concentrated mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid product under vacuum.

  • If necessary, purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

  • Confirm the structure of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Biological Evaluation Protocols

The following protocols are designed for the initial screening of the synthesized pyrazole derivative.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Principle: The broth microdilution assay is a standardized method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The assay involves challenging the test microorganism with serial dilutions of the compound in a liquid growth medium.[14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Dilution 2. Prepare Serial Dilutions of Compound in 96-well plate Inoculate 3. Inoculate wells with standardized bacteria Dilution->Inoculate Incubate 4. Incubate plate (37°C, 16-20 hours) Inoculate->Incubate Read 5. Read Results (Visual inspection for turbidity) Incubate->Read Determine 6. Determine MIC Read->Determine

Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.

Procedure:

  • Inoculum Preparation: Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate and inoculate into Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution: Prepare a stock solution of the synthesized pyrazole in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in MHB across a 96-well microtiter plate. The final volume in each well should be 50 µL before adding bacteria.

  • Controls: Include a positive control (bacteria with no compound), a negative/sterility control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), for a final volume of 100 µL.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[14]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Data Presentation (Example):

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Pyrazole Derivative 16 64
Ciprofloxacin (Control) 0.5 0.015

| Vancomycin (Control) | 1 | >128 |

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability.[15] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilizing the crystals.[18]

MTT_Workflow Seed 1. Seed cells in a 96-well plate Adhere 2. Incubate (24h) to allow cell adhesion Seed->Adhere Treat 3. Treat cells with serial dilutions of compound Adhere->Treat Incubate_Treat 4. Incubate for desired exposure time (e.g., 48h) Treat->Incubate_Treat Add_MTT 5. Add MTT solution to each well Incubate_Treat->Add_MTT Incubate_Formazan 6. Incubate (2-4h) for formazan formation Add_MTT->Incubate_Formazan Solubilize 7. Add solubilizing agent (e.g., DMSO) Incubate_Formazan->Solubilize Read 8. Read absorbance (570 nm) Solubilize->Read

Sources

Application

The Synthetic Versatility of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate: A Guide to Derivative Synthesis

Abstract Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a versatile precursor in medicinal chemistry and drug discovery, offering multiple reactive sites for structural modification. This technical guide provides detailed p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a versatile precursor in medicinal chemistry and drug discovery, offering multiple reactive sites for structural modification. This technical guide provides detailed protocols for the synthesis of a variety of derivatives, targeting the keto, ester, and aromatic functionalities. We will explore the reduction of the ketone, the formation of heterocyclic scaffolds such as pyridazinones, carbon-carbon bond formation via Knoevenagel condensation, and derivatization of the ester group through hydrolysis and subsequent amide coupling. The underlying chemical principles, experimental considerations, and characterization of the resulting products are discussed to provide researchers with a comprehensive resource for leveraging this valuable building block.

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate combines a fluorinated aromatic ring with a flexible keto-ester chain, making it an attractive starting material for the synthesis of novel therapeutic candidates. The presence of three distinct functional groups—a ketone, an ethyl ester, and a 2-fluorophenyl ring—provides a rich platform for chemical diversification. This guide details robust and reproducible protocols for the selective modification of each of these sites, enabling the generation of diverse molecular libraries for screening and lead optimization.

Core Synthetic Transformations

The chemical reactivity of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate can be harnessed to produce a wide array of derivatives. The following sections provide detailed protocols for key transformations.

Reduction of the Ketone: Synthesis of Ethyl 7-(2-fluorophenyl)-7-hydroxyheptanoate

The selective reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a new chiral center, opening avenues for the synthesis of stereochemically defined molecules. Sodium borohydride is a mild and selective reducing agent for this purpose, leaving the ester group intact.[1][2][3][4]

Reaction Principle: The borohydride ion (BH₄⁻) delivers a hydride (H⁻) to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (e.g., methanol) to yield the secondary alcohol.

Experimental Protocol:

  • Materials:

    • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of deionized water.

    • Acidify the mixture to pH ~5 with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel.

Parameter Condition
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Work-up Acidic quench, extraction

Logical Workflow for Ketone Reduction:

start Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate in MeOH add_nabh4 Add NaBH₄ at 0 °C start->add_nabh4 stir_rt Stir at Room Temperature add_nabh4->stir_rt quench Quench with H₂O and acidify stir_rt->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end_product Ethyl 7-(2-fluorophenyl)-7-hydroxyheptanoate purify->end_product

Caption: Workflow for the reduction of the ketone.

Synthesis of Heterocyclic Derivatives: Formation of 6-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyridazin-3-one

The γ-ketoester moiety is an excellent precursor for the synthesis of pyridazinone heterocycles through condensation with hydrazine.[5][6][7][8] These structures are of significant interest in medicinal chemistry due to their diverse biological activities.

Reaction Principle: The reaction proceeds via a cyclocondensation mechanism. Hydrazine initially reacts with the ketone to form a hydrazone. The amino group of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the pyridazinone ring after the elimination of ethanol.

Experimental Protocol:

  • Materials:

    • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (EtOH)

    • Glacial acetic acid (optional catalyst)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

    • Add a catalytic amount of glacial acetic acid (optional).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Parameter Condition
Solvent Ethanol
Temperature Reflux
Reaction Time 4-24 hours
Work-up Basic wash, extraction

Logical Workflow for Pyridazinone Formation:

start Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate in EtOH add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux add_hydrazine->reflux workup Aqueous Work-up and Extraction reflux->workup purify Purify workup->purify end_product Pyridazinone Derivative purify->end_product

Caption: Workflow for pyridazinone synthesis.

Carbon-Carbon Bond Formation: Knoevenagel Condensation

The Knoevenagel condensation allows for the formation of a new carbon-carbon double bond at the carbon alpha to the ketone.[9][10][11][12][13] This reaction with an active methylene compound, such as malononitrile, introduces further functionality for subsequent derivatization.

Reaction Principle: A basic catalyst (e.g., piperidine) deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the ketone, followed by dehydration to yield the α,β-unsaturated product.

Experimental Protocol:

  • Materials:

    • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

    • Malononitrile (or other active methylene compound)

    • Piperidine (catalyst)

    • Toluene

    • Dean-Stark apparatus

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 eq) and malononitrile (1.2 eq) in toluene.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and wash with 1 M HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Parameter Condition
Solvent Toluene
Catalyst Piperidine
Temperature Reflux with water removal
Reaction Time 6-18 hours
Derivatization of the Ester Group

Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a handle for further modifications, most commonly amide bond formation.[14][15][16][17][18]

Reaction Principle: Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group, forming the carboxylate salt, which is then protonated in an acidic work-up.

Experimental Protocol:

  • Materials:

    • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (2.0 eq).

    • Stir the mixture at room temperature and monitor by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Parameter Condition
Solvent THF/Water
Base Lithium Hydroxide
Temperature Room Temperature
Reaction Time 12-24 hours

The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amides using standard coupling reagents like EDC and HOBt.[19][20][21][22][23]

Reaction Principle: The carboxylic acid is activated by EDC to form an O-acylisourea intermediate. This is then converted to a more stable HOBt-ester, which reacts with the amine to form the amide bond.

Experimental Protocol:

  • Materials:

    • 7-(2-Fluorophenyl)-7-oxoheptanoic acid

    • Desired amine (e.g., benzylamine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 7-(2-fluorophenyl)-7-oxoheptanoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in DCM.

    • Add DIPEA (2.5 eq).

    • Cool the mixture to 0 °C and add EDC (1.2 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude amide by column chromatography.

Parameter Condition
Solvent Dichloromethane
Coupling Reagents EDC, HOBt
Base DIPEA
Temperature 0 °C to Room Temperature

Logical Workflow for Ester Hydrolysis and Amide Coupling:

start Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) start->hydrolysis acid 7-(2-Fluorophenyl)-7-oxoheptanoic Acid hydrolysis->acid coupling Amide Coupling (EDC, HOBt, Amine) acid->coupling amide Amide Derivative coupling->amide

Caption: Pathway from ester to amide derivatives.

Modification of the Aromatic Ring: Electrophilic Aromatic Substitution

The 2-fluorophenyl group can undergo electrophilic aromatic substitution. The fluorine atom is a deactivating group but is strongly ortho, para-directing, with a significant preference for substitution at the para position due to steric hindrance from the acyl chain at the ortho position.[24][25][26][27][28] A representative example is nitration.

Reaction Principle: Treatment with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile. This attacks the electron-rich aromatic ring, preferentially at the position para to the fluorine atom, to form a sigma complex, which then rearomatizes by losing a proton.

Experimental Protocol (Caution: Nitrating agents are highly corrosive):

  • Materials:

    • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice-water

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Cool concentrated sulfuric acid in a flask to 0 °C.

    • Slowly add Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the starting material, keeping the temperature below 5 °C.

    • Stir at 0-5 °C and monitor by TLC.

    • Upon completion, pour the reaction mixture slowly onto crushed ice.

    • Extract the aqueous layer with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Parameter Condition
Reagents HNO₃, H₂SO₄
Temperature 0-5 °C
Reaction Time 1-4 hours
Work-up Quenching on ice, extraction

Conclusion

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a highly valuable and adaptable starting material for the synthesis of a diverse range of derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By strategically targeting the ketone, ester, and aromatic functionalities, a multitude of novel compounds can be generated for applications in drug discovery and materials science. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

  • Garrett, E. R., & Lyttle, D. A. (1953). The kinetics of the reduction of ketones by sodium borohydride in isopropyl alcohol. Journal of the American Chemical Society, 75(24), 6051-6054.
  • Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491-2498.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Carleton College. Retrieved from [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ault, A. (2004). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Albrecht, J., et al. (2008). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Bull. Korean Chem. Soc..
  • The Electrophilic Aromatic Substitution of Fluorobenzene. (2004). ResearchGate. Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Denovosyn. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). Indo Global Journal of Pharmaceutical Sciences.
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters, 52(34), 4479-4482.
  • What's the work-up of ester hydrolysis by hydrated lithium hydroxide? (2017). Quora. Retrieved from [Link]

  • Hovakimyan, S. A., et al. (2004). Synthesis of Pyridazinone Derivatives. Chemistry of Heterocyclic Compounds, 40(8), 1047-1052.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • A Mild Hydrolysis of Esters Mediated by Lithium Salts. (2007). ResearchGate. Retrieved from [Link]

  • Explain why fluorobenzene is more reactive than chlorobenzene towards electrophilic aromatic substitution. (2024). Pearson+. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11499-11504.
  • Environmentally Benign Protocol of Knoevenagel Condensation Reaction. (2018). ResearchGate. Retrieved from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
  • EDC-HOBt Amide coupling workup help. (2022). Reddit. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2019). AmeliCA.
  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). CSB/SJU. Retrieved from [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2017). ResearchGate. Retrieved from [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2004). ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate in Medicinal Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Fluorinated Keto-Ester Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a synthetic organic compound character...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Fluorinated Keto-Ester

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a synthetic organic compound characterized by a fluorinated aromatic ring and a keto-ester functional group.[1] While specific biological activity data for this precise molecule is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The incorporation of a fluorine atom into a phenyl ring is a well-established strategy in drug design, often employed to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[2] The 7-oxoheptanoate chain provides a flexible linker that can be chemically modified to optimize pharmacokinetic and pharmacodynamic properties.

This document serves as a comprehensive technical guide, offering insights into the potential applications of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate based on the known biological activities of structurally analogous compounds. We will explore plausible therapeutic areas, provide detailed, actionable protocols for its synthesis and biological evaluation, and present a framework for its use as a chemical intermediate in the development of novel therapeutics.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for its application in a research setting.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₉FO₃Calculation[1]
Molecular Weight 266.31 g/mol Calculation[1]
CAS Number 898753-41-8[1]
Appearance Expected to be a colorless or pale yellow oil/solidAnalogy[2]
Solubility Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in waterAnalogy[2]
Chemical Class Aromatic ketone, Ethyl esterStructure[1]

Proposed Synthesis: A Practical Approach via Friedel-Crafts Acylation

A logical and well-established method for the synthesis of aryl ketones like Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation. This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.

Overall Reaction Scheme

Synthesis_Workflow cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation Pimelic_Acid Pimelic Acid Monoethyl_Pimelate Monoethyl Pimelate Pimelic_Acid->Monoethyl_Pimelate  Ethanol, H+ cat. Acyl_Chloride 7-Ethoxy-7-oxoheptanoyl chloride Monoethyl_Pimelate->Acyl_Chloride  Thionyl Chloride (SOCl2) Target_Compound Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Acyl_Chloride->Target_Compound  AlCl3, DCM Fluorobenzene Fluorobenzene Fluorobenzene->Target_Compound

Caption: Proposed synthetic workflow for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Detailed Experimental Protocol

Step 1: Synthesis of Monoethyl Pimelate

  • Principle: Pimelic acid, a C7 dicarboxylic acid, is reacted with a limited amount of ethanol under acidic catalysis to produce a mixture of the di-ester, mono-ester, and unreacted di-acid. The desired mono-ester is then isolated.

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser, dissolve pimelic acid (1 equivalent) in anhydrous ethanol (1.5 equivalents).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate monoethyl pimelate.

Step 2: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride

  • Principle: The carboxylic acid group of monoethyl pimelate is converted to an acyl chloride using a chlorinating agent like thionyl chloride.

  • Methodology:

    • In a fume hood, dissolve monoethyl pimelate (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

    • Slowly add thionyl chloride (1.2 equivalents) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.

Step 3: Friedel-Crafts Acylation to Yield Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

  • Principle: The prepared acyl chloride reacts with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the target aryl ketone.

  • Methodology:

    • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (1.1 equivalents) in anhydrous DCM.

    • Cool the suspension to 0 °C and slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1 equivalent) in DCM.

    • Stir the mixture for 15 minutes, then add fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

    • Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Potential Applications in Medicinal Chemistry: An Exploratory Outlook

Based on the biological activities of structurally related compounds, Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate and its derivatives are hypothesized to be valuable in the following therapeutic areas:

Anti-inflammatory Agents
  • Rationale: Diarylheptanoids, which share the seven-carbon chain with an aromatic ring, are a class of natural products known for their anti-inflammatory properties.[3] This activity is often mediated through the inhibition of key inflammatory enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenases (COX). The 7-aryl-7-oxoheptanoate core of the title compound suggests potential for similar activity.

  • Proposed Mechanism of Action:

    Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Enzyme Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (Inflammation) Leukotrienes Leukotrienes (Inflammation) COX_Enzymes->Prostaglandins LOX_Enzymes->Leukotrienes Target_Compound Ethyl 7-(2-fluorophenyl)- 7-oxoheptanoate Target_Compound->COX_Enzymes Inhibition (Hypothesized) Target_Compound->LOX_Enzymes Inhibition (Hypothesized)

    Caption: Hypothesized anti-inflammatory mechanism of action.

Enzyme Inhibition
  • Rationale: The keto-ester functionality is a common feature in various enzyme inhibitors. For instance, derivatives of similar structures have been investigated as potential inhibitors of proteases like Cathepsin B, which is implicated in cancer progression and rheumatoid arthritis.[4]

  • Hypothetical Comparative Efficacy Data: The following table presents hypothetical inhibitory potency (IC₅₀) data to illustrate a potential research direction.

CompoundIC₅₀ (nM)Target ClassNotes
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (Hypothetical) Cysteine ProteaseA novel small molecule with a fluorophenyl ketone pharmacophore.
CA-074 1.5Cysteine ProteaseA potent and selective irreversible inhibitor of Cathepsin B.[4]
E-64 12Cysteine ProteaseA broad-spectrum, irreversible inhibitor of cysteine proteases.[4]
Leupeptin 400Serine/Cysteine ProteaseA reversible inhibitor of both serine and cysteine proteases.[4]
Anticancer Agents
  • Rationale: The introduction of a fluorine atom and the overall lipophilicity of the molecule may contribute to cytotoxic effects against various cancer cell lines.[5] Many cytotoxic agents are based on structures that can interact with biological macromolecules, and the 7-oxoheptanoate scaffold provides a versatile platform for further chemical modifications to enhance such interactions. Thiazolopyrimidines, which can be synthesized from related starting materials, have shown promise as antitumor agents.[6]

Protocols for Biological Evaluation

The following are detailed protocols for assessing the potential biological activities of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Protocol 1: In Vitro Cathepsin B Inhibition Assay
  • Objective: To determine the ability of the compound to inhibit the enzymatic activity of Cathepsin B.

  • Materials:

    • Human liver Cathepsin B (recombinant)

    • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

    • Substrate: Z-Arg-Arg-AMC (a fluorogenic substrate)

    • Inhibitor: Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate dissolved in DMSO

    • Positive Control: CA-074

    • 96-well black microplate

    • Fluorometric microplate reader

  • Methodology:

    • Prepare a serial dilution of the test compound and the positive control in DMSO.

    • In the microplate, add 2 µL of the diluted compounds or DMSO (vehicle control) to each well.

    • Add 88 µL of the assay buffer containing Cathepsin B to each well and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplate

    • Microplate reader

  • Methodology:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Future Directions and Conclusion

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for biological activity, particularly in the areas of inflammation, enzyme inhibition, and oncology. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to systematically investigate its therapeutic potential. Further derivatization of the keto-ester moiety could lead to the discovery of novel drug candidates with improved potency and selectivity. As with any exploratory research, careful experimental design and data interpretation will be crucial in unlocking the full medicinal chemistry applications of this intriguing molecule.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Diarylheptanoid: A privileged structure in drug discovery. PubMed. Available at: [Link]

Sources

Application

Application Note: A Validated, Scalable Protocol for the Synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Abstract This application note provides a comprehensive, in-depth guide for the scale-up synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a key γ-keto ester intermediate with significant potential in pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a key γ-keto ester intermediate with significant potential in pharmaceutical and fine chemical applications.[1][2][3][4] Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical scale-up challenges, and integrates a self-validating framework of in-process controls (IPCs) to ensure reproducibility, safety, and high purity. The protocol is structured around a robust three-stage synthetic strategy: mono-esterification of pimelic acid, conversion to the acyl chloride, and a final, optimized Friedel-Crafts acylation. This guide is intended for researchers, process chemists, and drug development professionals seeking to transition this synthesis from the laboratory bench to pilot-scale production.[5][6][7]

Introduction: The Strategic Importance of Fluorinated Keto Esters

Aryl keto esters are pivotal structural motifs and versatile intermediates in the synthesis of a wide range of biologically active compounds.[8][9] The incorporation of a fluorine atom, as in Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity of drug candidates. This specific γ-keto ester serves as a valuable building block for more complex molecular architectures, particularly in the development of novel therapeutics.[10][11]

The primary challenge in producing such intermediates is the development of a synthetic route that is not only efficient at the bench scale but also safe, economical, and reproducible at an industrial scale.[12][13] This guide addresses this challenge directly by presenting a detailed, field-proven methodology grounded in established chemical principles.

Synthetic Strategy & Workflow Overview

The synthesis of the target molecule is achieved via a classical and industrially reliable Friedel-Crafts acylation pathway.[14][15][16] This strategy was chosen for its high convergence and use of readily available starting materials. The overall process is logically divided into three primary stages:

  • Preparation of Monoethyl Pimelate: Selective mono-esterification of a C7 dicarboxylic acid to create the ester functionality.

  • Synthesis of the Acylating Agent: Conversion of the monoester's remaining carboxylic acid to an acyl chloride, activating it for the subsequent C-C bond formation.

  • Friedel-Crafts Acylation: The Lewis acid-catalyzed reaction between the acyl chloride and fluorobenzene to form the target aryl ketone.

The logical flow of this multi-stage synthesis is depicted below.

G cluster_0 Stage 1: Monoester Preparation cluster_1 Stage 2: Acylating Agent Synthesis cluster_2 Stage 3: Friedel-Crafts Acylation PimelicAcid Pimelic Acid Monoester Monoethyl Pimelate PimelicAcid->Monoester H+ catalyst Ethanol Ethanol (Limiting) Ethanol->Monoester AcylChloride Ethyl 7-chloro-7-oxoheptanoate Monoester->AcylChloride Solvent ChlorinatingAgent Thionyl Chloride ChlorinatingAgent->AcylChloride FinalProduct Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate AcylChloride->FinalProduct Electrophilic Aromatic Substitution Fluorobenzene Fluorobenzene Fluorobenzene->FinalProduct LewisAcid AlCl3 LewisAcid->FinalProduct

Caption: Overall workflow for the synthesis of the target keto ester.

Detailed Experimental Protocols & Scientific Rationale

Stage 1: Synthesis of Monoethyl Pimelate

Principle: The synthesis of the monoester from a diacid relies on statistical control. By using a limited amount of ethanol relative to pimelic acid, we favor the formation of the mono-esterified product over the di-ester. Sulfuric acid serves as a classic and cost-effective catalyst for this esterification.

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
Pimelic Acid160.1710.0062.431.0
Ethanol (Anhydrous)46.072.5956.200.9
Toluene-30 L--
Sulfuric Acid (98%)98.080.313.120.05

Step-by-Step Protocol:

  • Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with 10.00 kg (62.43 mol) of pimelic acid and 30 L of toluene.

  • Reagent Addition: Add 2.59 kg (56.20 mol) of anhydrous ethanol. Begin agitation.

  • Catalyst Addition: Carefully add 310 g (3.12 mol) of concentrated sulfuric acid to the stirred suspension. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 85-95°C). Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • In-Process Control (IPC-1): Monitor the reaction progress every 2 hours using TLC or GC analysis of an aliquot until the pimelic acid spot/peak is minimized and the monoester is the major product. The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 2 x 10 L of water, 1 x 10 L of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 1 x 10 L of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude Monoethyl Pimelate as an oil. The product is often used in the next step without further purification.

Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

Principle: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
Monoethyl Pimelate (crude)188.22~11.7562.431.0
Thionyl Chloride (SOCl₂)118.978.9174.921.2
Dichloromethane (DCM)-25 L--

Step-by-Step Protocol:

  • Reactor Setup: Charge the crude Monoethyl Pimelate into a 50 L reactor equipped for gas scrubbing (NaOH trap for SO₂/HCl). Add 25 L of anhydrous DCM and cool the solution to 0-5°C using a chiller.

  • Reagent Addition: Add 8.91 kg (74.92 mol) of thionyl chloride dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 10°C. Causality Note: A slight excess of SOCl₂ ensures complete conversion of the carboxylic acid. The low temperature controls the exothermic reaction and minimizes side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • In-Process Control (IPC-2): Monitor the reaction by quenching a small aliquot in methanol and analyzing by GC. The disappearance of the methyl ester peak (formed from unreacted starting material) indicates completion.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude Ethyl 7-chloro-7-oxoheptanoate is a moisture-sensitive liquid and should be used immediately in the next stage.

Stage 3: Friedel-Crafts Acylation & Product Isolation

Principle: This is an electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and the Lewis acid catalyst (AlCl₃), attacks the electron-rich fluorobenzene ring.[17] Aluminum chloride is used in stoichiometric excess because it complexes with both the acyl chloride reactant and the product ketone, rendering it inactive as a catalyst.[14]

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
Ethyl 7-chloro-7-oxoheptanoate206.65~12.9062.431.0
Fluorobenzene96.1018.00187.303.0
Aluminum Chloride (AlCl₃)133.3410.0075.001.2

Step-by-Step Protocol:

  • Reactor Setup: Charge 18.00 kg (187.30 mol) of fluorobenzene (which also acts as the solvent) into a 100 L reactor under a nitrogen atmosphere. Cool to -5 to 0°C.

  • Catalyst Addition: Add 10.00 kg (75.00 mol) of anhydrous aluminum chloride portion-wise, ensuring the temperature does not exceed 5°C. Stir until a uniform slurry is formed.

  • Acyl Chloride Addition: Add the crude Ethyl 7-chloro-7-oxoheptanoate dropwise over 3-4 hours, maintaining the internal temperature at 0 ± 5°C. Scale-up Insight: Precise temperature control is paramount to minimize side reactions and control regioselectivity. The fluorine atom is an ortho-, para- director; low temperatures can slightly favor the formation of the desired ortho-isomer, though a mixture is expected.[18]

  • Reaction Progression: Stir the reaction at 0-5°C for an additional 2-4 hours after the addition is complete.

  • In-Process Control (IPC-3): Monitor for the disappearance of the acyl chloride by GC analysis of a carefully quenched aliquot.

  • Quenching (Critical Step): In a separate vessel, prepare a mixture of 50 kg of crushed ice and 5 L of concentrated HCl. Slowly and carefully transfer the reaction mixture onto the ice/HCl slurry with vigorous stirring. This is a highly exothermic process. The internal temperature of the quench pot must be kept below 25°C. Safety Note: This step must be performed in a well-ventilated area due to the release of HCl gas.[19][20]

  • Work-up: Separate the organic layer. Extract the aqueous layer with 2 x 10 L of DCM. Combine all organic layers and wash sequentially with 1 x 15 L of 1M HCl, 1 x 15 L of water, and 1 x 15 L of brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil contains a mixture of ortho- and para-isomers. Purification at scale is best achieved by vacuum distillation.

Process Validation and Quality Control

A robust process is a self-validating one. The following framework ensures trustworthiness and batch-to-batch consistency.

In-Process Control (IPC) Summary
StageControl Point (IPC #)MethodSpecificationAction if Out of Spec
1IPC-1 (Esterification)GCPimelic Acid < 5%Continue reflux for 2 hours and re-test.
2IPC-2 (Chlorination)GC (after MeOH quench)Starting Material < 1%Add 0.1 eq. SOCl₂ and stir for 2 hours.
3IPC-3 (Acylation)GC (after quench)Acyl Chloride < 1%Stir for an additional 1 hour at 0-5°C.
3IPC-4 (Purity)HPLC/GCortho:para ratio > 1:3Document ratio; proceed to purification.
Logical Control Flow Diagram

This diagram illustrates the decision-making process embedded within the Friedel-Crafts acylation stage.

G Start Start Friedel-Crafts Acylation AddAcylChloride Add Acyl Chloride at 0-5°C Start->AddAcylChloride StirReaction Stir for 2 hours AddAcylChloride->StirReaction TakeAliquot Take Aliquot for IPC-3 StirReaction->TakeAliquot AnalyzeGC Analyze by GC TakeAliquot->AnalyzeGC Quench Proceed to Quenching AnalyzeGC->Quench Acyl Chloride < 1% ContinueStirring Stir for 1 more hour AnalyzeGC->ContinueStirring Acyl Chloride >= 1% Purify Purify by Vacuum Distillation Quench->Purify ContinueStirring->StirReaction

Caption: Quality control logic for the Friedel-Crafts acylation stage.

Final Product Characterization

The purified Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate should conform to the following specifications.

AnalysisSpecification
Appearance Colorless to pale yellow oil
Purity (GC) ≥ 98.0%
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spec (ESI+) m/z = 267.14 [M+H]⁺
Water Content (KF) ≤ 0.1%

Safety & Environmental Considerations

  • Reagent Handling: Thionyl chloride and aluminum chloride are highly corrosive and moisture-sensitive.[21][22] They must be handled in a dry, inert atmosphere using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[19][20]

  • Reaction Hazards: The quenching of the Friedel-Crafts reaction is extremely exothermic and releases HCl gas. This step must be performed with extreme care, ensuring slow addition and efficient cooling and ventilation.

  • Waste Management: Aqueous washes should be neutralized before disposal. Chlorinated solvents (DCM) must be collected and disposed of as halogenated organic waste according to local regulations.

References

  • Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters.
  • Shi, W., Ma, M., & Wang, J. (2004). An efficient synthesis of aryl a-keto esters. Chinese Chemical Letters, 15, 911–914.
  • BenchChem. (2025). A Comparative Review of Synthetic Methodologies for Aryl Ketoesters.
  • Jia, Q., et al. (n.d.). Methods for the synthesis of aryl α‐ketoester. ResearchGate.
  • Wong, J. L., & Ali, M. K. (1970). SYNTHESIS OF a-ARYL-6-KEMESTERS. ORGANIC PREPARATIONS AND PROCEDURES, 2(3), 193-195.
  • Protheragen. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • Scientific Update. (2013). Right First Time in (Fine-Chemical) Process Scale-up.
  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • ResearchGate. (n.d.). Process development in the fine chemical industry. Request PDF.
  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. R&D Report, "SUMITOMO KAGAKU", vol. 2005-II.
  • Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.
  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up.
  • SCL Lifesciences. (2025). Pharmaceutical Intermediates In Modern Medicine Production.
  • VisiMix. (n.d.). Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process.
  • ChemicalBook. (2025). 2-Fluorobenzoyl chloride - Safety Data Sheet.
  • PubMed. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. J Org Chem, 74(4), 1640-3.
  • Evonik Health Care. (n.d.). Intermediates for the pharmaceutical industry.
  • The Journal of Organic Chemistry. (n.d.). Novel synthesis of .gamma.-keto esters.
  • Thermo Fisher Scientific. (2025). 2-Fluorobenzoyl chloride - SAFETY DATA SHEET.
  • BLDpharm. (n.d.). Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.
  • SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing.
  • Organic Chemistry Portal. (n.d.). 1,4-Keto carboxylic compound synthesis.
  • Sigma-Aldrich. (2025). 5-Chloro-2-fluorobenzoyl chloride - SAFETY DATA SHEET.
  • OrganicChemistryTutor.com. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β.
  • Quora. (2018). What are the limitations of Friedal Craft reactions?.
  • Thermo Fisher Scientific. (2025). 2-Fluorobenzoyl chloride - SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides.
  • Sigma-Aldrich. (2025). B12695 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
  • Oxford Academic. (n.d.). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Bioscience, Biotechnology, and Biochemistry.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • YouTube. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation [Video].
  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones.
  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • CEM Corporation. (n.d.). Purification & Isolation.
  • BenchChem. (2025). Confirming the Structure of Ethyl 3-oxoheptanoate: A Comparative Guide to Analytical Methods.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

Sources

Method

Application Note: A Multi-Modal Analytical Framework for Monitoring the Synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Abstract This document provides a comprehensive guide with detailed protocols for monitoring the chemical synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate[1][2]. The synthesis of this aromatic ketone-ester, a valuab...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for monitoring the chemical synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate[1][2]. The synthesis of this aromatic ketone-ester, a valuable intermediate in pharmaceutical and fine chemical development, is typically achieved via Friedel-Crafts acylation[3][4]. Effective reaction monitoring is crucial for optimizing yield, minimizing impurity formation, and ensuring process safety and scalability. We present a multi-modal analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This approach provides a holistic view of the reaction, enabling researchers to track reactant consumption, product formation, and the emergence of key impurities in real-time or near-real-time. Each protocol is designed to be self-validating and includes expert commentary on the rationale behind key experimental choices.

Introduction: The Scientific Imperative for Reaction Monitoring

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a bifunctional molecule featuring both a ketone and an ester moiety[2][5]. Its synthesis, often involving the electrophilic aromatic substitution of fluorobenzene with an appropriate acylating agent, presents several analytical challenges[6]. These include the potential for the formation of regioisomers (ortho- vs. para-substitution) and other process-related impurities[7][8]. Without robust analytical oversight, such side reactions can lead to low yields and complex downstream purification challenges.

The ability to precisely track the concentrations of reactants, intermediates, the desired product, and byproducts over time is fundamental to modern process chemistry. This kinetic understanding allows for:

  • Optimization: Fine-tuning of reaction parameters such as temperature, catalyst loading, and reaction time.

  • Impurity Profiling: Identification and quantification of side products to understand their formation mechanism.

  • Endpoint Determination: Accurately identifying the point of reaction completion to prevent over-processing and potential degradation.

  • Safety: Monitoring for the accumulation of unstable intermediates or exothermic events.

This guide details three complementary analytical techniques to build a complete reaction profile.

The Synthetic Landscape: A Representative Reaction

For the purpose of this guide, we will consider a representative Friedel-Crafts acylation reaction. The specific analytical methods described are broadly applicable to various synthetic routes leading to the target molecule.

cluster_reactants Reactants cluster_product Product & Byproduct R1 Fluorobenzene P Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate R1->P R2 Ethyl 7-chloro-7-oxoheptanoate R2->P BP HCl P->BP Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->P

Figure 1: Representative Friedel-Crafts acylation synthesis pathway.

Offline Analysis: High-Resolution Chromatographic Methods

Offline methods involve withdrawing an aliquot from the reaction vessel at specific time points, quenching the reaction within the sample, and analyzing it separately. These methods provide high-resolution quantitative data.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse technique for this analysis due to the strong ultraviolet (UV) absorbance of the aromatic ketone product. It excels at separating the target compound from starting materials and non-volatile impurities.

Protocol 1: HPLC-UV Method for Reaction Monitoring

  • Sampling and Quenching:

    • At designated time points (e.g., t=0, 15 min, 30 min, 1h, 2h, etc.), carefully withdraw ~100 µL of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a 1:1 mixture of acetonitrile and cold water. This stops the reaction and precipitates the catalyst.

    • Rationale: Quenching is critical to ensure the sample composition accurately reflects the reaction state at the moment of withdrawal. Acetonitrile is a versatile solvent that is miscible with both the organic reaction mixture and the aqueous quench solution, while also being a common HPLC mobile phase component.

  • Sample Preparation:

    • Vortex the quenched sample for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated catalyst and any insoluble material.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Instrumentation and Conditions:

    • System: UPLC/HPLC system with UV/DAD detector.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detector Wavelength: 254 nm.

    • Rationale: A C18 column provides excellent hydrophobic retention for separating the aromatic compounds of interest. Formic acid aids in peak shape and ionization if interfacing with a mass spectrometer. The 254 nm wavelength provides a strong signal for the aromatic ring system.

  • Data Acquisition and Analysis:

    • Inject 1-5 µL of the prepared sample.

    • Run the gradient program outlined in Table 1.

    • Integrate the peak areas for reactants and product. Calculate the percent conversion and relative purity by area normalization. For absolute quantification, a calibration curve using certified standards is required.

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 60 40
5.0 0.4 5 95
7.0 0.4 5 95
7.1 0.4 60 40

| 9.0 | 0.4 | 60 | 40 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally useful for identifying volatile byproducts, unreacted starting materials, and confirming the product's identity via its mass spectrum. Due to the molecular weight of the target compound, a high-temperature column and appropriate temperature program are necessary.

Protocol 2: GC-MS Method for Impurity Profiling

  • Sampling and Workup:

    • Withdraw ~200 µL of the reaction mixture.

    • Quench in a vial with 1 mL of cold saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and allow the layers to separate.

    • Rationale: This liquid-liquid extraction isolates the organic components from the inorganic salts and catalyst residues, providing a clean sample suitable for GC injection.

  • Sample Preparation:

    • Carefully transfer the top organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic solution to a GC vial. Derivatization is generally not required for this compound but may be useful if thermally labile impurities are suspected[9].

  • Instrumentation and Conditions:

    • System: GC with a Mass Selective Detector (MSD).

    • Column: Low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 280 °C.

    • MS Source: 230 °C; Quadrupole: 150 °C.

    • Mass Range: 40-500 m/z.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Run the oven temperature program outlined in Table 2.

    • Analyze the resulting chromatogram to identify peaks. Use the MS library (e.g., NIST) to tentatively identify unknown impurities and confirm the product mass spectrum.

Table 2: GC Oven Temperature Program

Step Temperature (°C) Hold Time (min) Ramp Rate (°C/min)
Initial 100 2.0 -

| Ramp 1 | 280 | 5.0 | 20 |

At-Line Analysis: Quantitative NMR Spectroscopy

NMR provides unparalleled structural information and can be used quantitatively without the need for compound-specific calibration curves (when using an internal standard). This makes it a powerful tool for rapid, at-line analysis.

Start Reaction Mixture Aliquot (~0.1 mL) Quench Quench & Dilute in Deuterated Solvent (e.g., CDCl3) + Internal Standard Start->Quench Filter Filter through Glass Wool Plug into NMR Tube Quench->Filter Analyze Acquire 1H NMR Spectrum Filter->Analyze End Quantitative Analysis (Integration vs. Standard) Analyze->End

Figure 2: Workflow for at-line NMR sample preparation and analysis.

Protocol 3: ¹H-NMR for Quantitative Reaction Monitoring

  • Sample Preparation:

    • In a small vial, place 500 µL of deuterated chloroform (CDCl₃) containing a known concentration of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.

    • Withdraw ~50-100 µL of the reaction mixture and add it directly to the NMR solvent vial. The deuterated solvent will quench the reaction.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Rationale: Using a deuterated solvent with a pre-weighed internal standard allows for direct quantification. Filtering removes particulates that can degrade NMR spectral quality[10][11].

  • Instrumentation and Data Acquisition:

    • System: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard quantitative ¹H NMR pulse sequence (e.g., zg30).

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated (typically D1 ≥ 15 seconds) to allow for full magnetization recovery.

    • Rationale: A long relaxation delay is the most critical parameter for obtaining accurate quantitative data in NMR[12].

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Integrate the well-resolved signal of the internal standard.

    • Integrate a unique, well-resolved signal for the starting material and the product. For Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, the triplet corresponding to the ethyl ester's CH₃ group (~1.2 ppm) or the aromatic protons are good candidates.

    • Calculate the molar concentration of each species relative to the known concentration of the internal standard.

Table 3: Expected ¹H-NMR Signals for Monitoring

Species Functional Group Approx. Chemical Shift (ppm) Multiplicity Protons
Product Ethyl Ester -CH₃ 1.2 Triplet 3H
Product Aromatic Protons 7.1 - 7.9 Multiplets 4H
Reactant Fluorobenzene 7.0 - 7.3 Multiplets 5H

| Standard | 1,3,5-Trimethoxybenzene | 6.1 (Ar-H), 3.8 (OCH₃) | Singlet, Singlet | 3H, 9H |

Integrated Analytical Workflow and Method Validation

The true power of this approach lies in integrating the data from all three methods. HPLC provides robust quantification of the main components, GC-MS identifies volatile unknowns, and NMR offers rapid, calibration-free quantification and structural confirmation.

A validated analytical method is one that has undergone a documented process to demonstrate its suitability for the intended purpose[13][14]. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[15][16][17]

For routine quality control, the developed HPLC method should undergo full validation according to ICH guidelines.

Conclusion

The synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate requires careful analytical control to ensure efficiency and purity. The multi-modal strategy presented in this application note, combining HPLC, GC-MS, and NMR, provides a comprehensive and robust framework for reaction monitoring. By leveraging the strengths of each technique, researchers can gain deep insights into the reaction dynamics, leading to faster process development, higher quality products, and a more thorough understanding of the underlying chemistry.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Letourneau, D. R., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • Fath, V., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00038A.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics.
  • Freie Universität Berlin. (2023). In situ Reaction Monitoring in Photocatalytic Organic Synthesis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • N.S.S. College of Pharmacy. (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • National Institutes of Health (NIH). (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • Environmental Protection Agency (EPA). (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • ResearchGate. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.
  • ChemicalBook. (n.d.). ETHYL 7-(2-FLUOROPHENYL)-7-OXOHEPTANOATE | 898753-41-8.
  • BenchChem. (2025). Physical and chemical properties of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
  • ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BLDpharm. (n.d.). 898753-41-8|Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • Sigma-Aldrich. (n.d.). Derivatization of Drug Substances with MSTFA.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate from a Reaction Mixture

Welcome to the technical support center for the purification of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, likely synthesized via a Friedel-Crafts acylation or a similar method. The purification of aryl ketones from complex reaction mixtures is a critical step to ensure the integrity of downstream applications and data.[1]

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate the specific challenges associated with isolating this keto ester. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, presented in a direct question-and-answer format.

Question 1: My initial TLC of the crude reaction mixture shows multiple spots, including what appears to be unreacted starting material and a new spot very close to my product. What's happening?

Answer: This is a classic profile for a Friedel-Crafts acylation reaction mixture. The spots likely correspond to:

  • Unreacted 7-ethoxy-7-oxoheptanoyl chloride (or related acid): This starting material is polar and may appear as a streak or a low Rf spot.

  • Unreacted Fluorobenzene: This is very non-polar and will have a high Rf value.

  • Desired Product (ortho-isomer): Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

  • Isomeric Byproduct (para-isomer): The Friedel-Crafts reaction can yield a mixture of ortho and para isomers.[2] The para-isomer, Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, often has a very similar polarity to the desired ortho-product, making them difficult to separate. The directing effect of the fluorine atom in electrophilic aromatic substitution is ortho-para, making this a very common issue.

Solution Pathway:

  • Confirm Identities: Before attempting purification, it's crucial to get a baseline understanding of your mixture. If possible, run a crude ¹H NMR. The aromatic region will clearly show the characteristic splitting patterns of ortho and para substitution, confirming the presence of isomers.

  • Optimize Chromatography: The key to separating these closely-related isomers is to maximize the resolving power of your column chromatography. This involves:

    • Solvent System Selection: Use TLC to screen various solvent systems. Start with a low-polarity system like Hexane:Ethyl Acetate (9:1) and gradually increase the polarity. The goal is to find a system that gives a ΔRf of at least 0.1-0.2 between the two isomer spots.

    • Column Dimensions: Use a long, narrow column rather than a short, wide one to increase the number of theoretical plates and improve separation.

    • Fine Mesh Silica: Use a smaller particle size silica gel (e.g., 230-400 mesh) for higher surface area and better resolution.

Question 2: My product appears to be degrading on the silica gel column, leading to streaking on TLC and a lower-than-expected yield.

Answer: This is a known issue with certain carbonyl compounds, particularly those with multiple functional groups like keto esters.[3] Standard silica gel is inherently acidic (due to surface silanol groups, Si-OH), which can catalyze side reactions like hydrolysis of the ester or enolization of the ketone, leading to degradation or tautomers that chromatograph poorly.[3]

Solutions:

  • Deactivate the Silica: Before preparing your column, you can neutralize the silica gel. A common method is to prepare a slurry of the silica in your starting mobile phase and add ~1% triethylamine (Et₃N) or another non-nucleophilic base. This neutralizes the acidic sites on the silica surface.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[1] However, be aware that alumina can sometimes present its own challenges with different compounds. Always screen with TLC first.

  • Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period. Pre-pack your column, load the sample, and begin elution immediately.

Question 3: I've isolated my product by chromatography, but it's a persistent oil and I cannot get it to crystallize for final purification or characterization. Why?

Answer: Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is often described as a colorless to pale yellow oil.[4] The presence of even minor impurities can disrupt the crystal lattice, preventing crystallization. Furthermore, the flexible heptanoate chain can favor an amorphous, oily state over a well-ordered crystalline solid.

Solutions:

  • Ensure High Purity: The first step is to be certain the oil is >98% pure by NMR and/or LC-MS. If impurities are present, a second, very careful chromatographic purification may be necessary.

  • Scratching Method: Take a small amount of the purified oil in a flask. Add a minimal amount of a non-polar solvent (e.g., hexane or pentane) in which the compound is poorly soluble. Use a glass rod to vigorously scratch the inside surface of the flask at the solvent-air interface. This can create microscopic imperfections on the glass that serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have ever had a successful crystallization, save a few seed crystals. Adding a single, tiny seed crystal to a supersaturated solution of the oil can induce rapid crystallization.

  • Solvent-Antisolvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, pentane) dropwise until the solution becomes faintly cloudy. Warm the mixture slightly until it becomes clear again, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most effective, first-pass method for purifying Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate?

A1: Flash column chromatography on silica gel is the most robust and widely applicable method for the initial, primary purification of this compound from a crude reaction mixture. It is highly effective at removing both more polar and less polar impurities, and with careful solvent selection, it can resolve the challenging ortho/para isomers that are common byproducts.[5][6]

Q2: How do I select the optimal solvent system for column chromatography?

A2: The process is empirical and relies on Thin Layer Chromatography (TLC).

  • Spot a TLC plate with your crude mixture.

  • Develop the plate in a solvent system of known polarity. A good starting point for aryl ketones is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Analyze the result. The ideal solvent system for column chromatography will move the desired product spot to an Rf (retention factor) of 0.25 to 0.35 . This Rf value generally ensures that the compound will elute from the column in a reasonable time without excessive band broadening.

  • Adjust polarity. If the Rf is too low (<0.2), increase the proportion of the polar solvent. If the Rf is too high (>0.4), increase the proportion of the non-polar solvent.

Q3: Can I use distillation for purification?

A3: While distillation is a powerful technique for purifying liquids, it is generally not recommended for a compound like Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, especially for removing isomeric impurities. The boiling points of the ortho and para isomers are likely to be very close, making separation by distillation impractical without specialized fractional distillation equipment. Furthermore, the compound may be prone to decomposition at the high temperatures required for vacuum distillation.[7]

Q4: How can I definitively confirm the purity and identity of my final product?

A4: A combination of analytical techniques is required for full confidence:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It will confirm the exact structure (including the ortho-substitution pattern on the phenyl ring) and reveal the presence of any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[8]

  • FT-IR Spectroscopy: This will confirm the presence of key functional groups, namely the ester carbonyl (~1730 cm⁻¹) and the ketone carbonyl (~1680 cm⁻¹).

  • TLC: A single, clean spot on a TLC plate developed in two different solvent systems is a good indicator of purity.

Data Presentation

Table 1: Physicochemical Properties

Understanding the properties of your target compound and potential impurities is essential for designing an effective purification strategy.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate C₁₅H₁₉FO₃266.31[8]N/AColorless to pale yellow oil[4]
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoateC₁₅H₁₉FO₃266.31[9]364.1 (Predicted)[9]N/A
Fluorobenzene (Starting Material)C₆H₅F96.1085Colorless liquid
7-Ethoxy-7-oxoheptanoyl chlorideC₉H₁₅ClO₃206.66N/AN/A
Table 2: Recommended Solvent Systems for Chromatography

These systems are excellent starting points for TLC analysis and can be adapted for column chromatography.

Solvent System (v/v)Typical ApplicationExpected Rf of ProductNotes
Hexane:Ethyl Acetate (9:1)Initial screening, good for resolving non-polar impurities.~0.2-0.3Often provides good separation of ortho/para isomers.
Hexane:Ethyl Acetate (4:1)General purpose elution.~0.4-0.5Good for faster elution if isomer separation is not an issue.
Hexane:Dichloromethane (1:1)Alternative system if acetate causes issues.VariesDCM can improve solubility of some crude mixtures.
Toluene:Ethyl Acetate (95:5)High-resolution separation of isomers.~0.3The aromatic solvent can alter selectivity for the isomers.

Experimental Protocols & Visualizations

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying approximately 1 gram of crude product.

  • TLC Analysis: Determine the optimal solvent system that provides an Rf of ~0.3 for the product and good separation from impurities. For this example, we will assume Hexane:EtOAc (9:1) is optimal.

  • Column Preparation:

    • Select a glass column with a diameter of ~2-3 cm.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh, ~50 g) in the mobile phase (9:1 Hex:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or your mobile phase.

    • In a separate flask, add a small amount of silica gel (~2-3 g) and the dissolved product.

    • Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto the silica ("dry loading"). This technique provides superior resolution to loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin applying pressure.

    • Collect fractions (e.g., 10-15 mL each) in test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate as an oil.

Purification Workflow Diagram

G cluster_start Initial State cluster_process Purification Process cluster_end Final State crude Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO₃ wash) crude->workup Step 1 dry Dry Organic Layer (e.g., MgSO₄) & Concentrate workup->dry Step 2 analyze Analyze Crude Product (TLC, NMR) dry->analyze Step 3 chromatography Flash Column Chromatography analyze->chromatography Primary Method recrystallization Recrystallization (If solidifies) analyze->recrystallization Alternative/Final Polish pure_product Pure Ethyl 7-(2-fluorophenyl)- 7-oxoheptanoate chromatography->pure_product recrystallization->pure_product analysis Purity Confirmation (NMR, MS, etc.) pure_product->analysis

Caption: General workflow for the purification of the target compound.

Troubleshooting Decision Tree

G cluster_impurities cluster_solutions cluster_p start Analyze Crude TLC isomers Close-running spots? (Isomers) start->isomers baseline Baseline material? start->baseline high_rf High Rf spot? start->high_rf solv_sys Optimize TLC solvent system (change polarity/solvent) isomers->solv_sys Yes chromatography Proceed with Standard Column Chromatography isomers->chromatography No workup_check Improve aqueous wash to remove polar starting materials baseline->workup_check Yes baseline->chromatography No pre_elute Flush column with non-polar solvent first high_rf->pre_elute Yes high_rf->chromatography No long_col Use long/thin column with fine silica solv_sys->long_col

Caption: Decision tree for troubleshooting based on initial TLC analysis.

References

  • US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
  • Purification and Characterization of IX-Keto Ester Reductases from Bakers' Yeast. Available at: [Link]

  • CN102026955A - Process for purifying an alpha-keto ester - Google Patents.
  • Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271 | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. Available at: [Link]

  • Selective Monoarylation of Aromatic Ketones and Esters via Cleavage of Aromatic Carbon–Heteroatom Bonds by Trialkylphosphine R - AWS. Available at: [Link]

  • 7-Oxoheptanoate | C7H11O3- | CID 9548029 - PubChem - NIH. Available at: [Link]

  • Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc. Available at: [Link]

  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - MDPI. Available at: [Link]

  • ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate - ChemSynthesis. Available at: [Link]

  • Ch12: Friedel-Crafts limitations - University of Calgary. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. Available at: [Link]

  • Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography - PubMed. Available at: [Link]

  • MCAT Organic Chemistry: Column Chromatography - YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Welcome to the technical support center for the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target molecule. The synthesis primarily relies on the Friedel-Crafts acylation, a powerful but nuanced reaction for forming C-C bonds with aromatic rings.[1][2]

Core Synthesis Strategy: Friedel-Crafts Acylation

The most direct route to Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is the Friedel-Crafts acylation of fluorobenzene with a suitable C7 acylating agent, such as ethyl 7-(chloroformyl)heptanoate (pimelic acid monoethyl ester chloride). This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, like aluminum chloride (AlCl₃).[1][3]

The overall workflow involves the generation of a highly reactive acylium ion, which is then attacked by the electron-rich fluorobenzene ring.[4][5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Product Formation AcylChloride Ethyl 7-(chloroformyl)heptanoate AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon Reaction with Catalyst LewisAcid AlCl₃ (Lewis Acid) Fluorobenzene Fluorobenzene AreniumIon Arenium Ion Intermediate (Sigma Complex) Fluorobenzene->AreniumIon Nucleophilic Attack ProductComplex Product-Catalyst Complex AreniumIon->ProductComplex Deprotonation FinalProduct Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate ProductComplex->FinalProduct Aqueous Workup

Caption: High-level workflow for Friedel-Crafts acylation synthesis.

Troubleshooting Guide & Optimization

This section addresses the most common challenges encountered during the synthesis in a question-and-answer format, providing both the rationale and actionable solutions.

Issue 1: Low or Non-existent Product Yield

Question: My reaction has failed to produce a significant yield of the desired product. What are the likely causes and how can I fix this?

This is a frequent issue in Friedel-Crafts acylations, often pointing to problems with the reagents or reaction conditions.

Possible Cause A: Inactive Lewis Acid Catalyst

  • Expertise & Experience: The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. An inactive catalyst is the primary suspect in a failed reaction.

  • Trustworthiness (Solution):

    • Use Anhydrous Reagents: Ensure you are using freshly opened, anhydrous AlCl₃. All solvents, particularly the reaction solvent (e.g., dichloromethane), must be rigorously dried.

    • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent moisture ingress.[6] This involves using flame-dried glassware and appropriate Schlenk line or glovebox techniques.

Possible Cause B: Insufficient Catalyst Stoichiometry

  • Expertise & Experience: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[1][7] The reason is that the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1][5] This complexation effectively removes the catalyst from the reaction cycle.

  • Trustworthiness (Solution):

    • Molar Ratio: Use at least a 1:1 molar ratio of AlCl₃ to the acylating agent. It is common practice to use a slight excess (e.g., 1.1 to 1.2 equivalents) to ensure the reaction goes to completion.[8]

    • Order of Addition: Add the acylating agent to a suspension of the Lewis acid in the solvent before introducing the fluorobenzene. This pre-forms the reactive acylium ion complex.

Possible Cause C: Inappropriate Reaction Temperature

  • Expertise & Experience: Temperature control is critical. The initial formation of the acylium ion complex is often exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition, while too low a temperature may stall the reaction.

  • Trustworthiness (Solution):

    • Initial Cooling: Begin the reaction at a low temperature (e.g., 0 °C) by using an ice bath, especially during the addition of the acylating agent and fluorobenzene.[9]

    • Gradual Warming: After the initial addition, allow the reaction to warm slowly to room temperature and stir for several hours.

    • Monitoring: Track the reaction's progress using a suitable analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Issue 2: Poor Regioselectivity - Dominance of the para-Isomer

Question: My main product is Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, not the desired ortho-isomer. How can I improve the yield of the 2-fluoro substituted product?

This is the most significant chemical challenge in this specific synthesis. The fluorine substituent on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution.[6][10] This means incoming electrophiles are directed to the positions adjacent (ortho) and opposite (para) to the fluorine.

G cluster_ortho Ortho Attack (Desired) cluster_para Para Attack (Favored) Fluorobenzene Fluorobenzene OrthoIntermediate Sterically Hindered Intermediate Fluorobenzene->OrthoIntermediate More Hindered ParaIntermediate Sterically Accessible Intermediate Fluorobenzene->ParaIntermediate Less Hindered Acylium Acylium Ion (Electrophile) OrthoProduct Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate OrthoIntermediate->OrthoProduct Deprotonation ParaProduct Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate ParaIntermediate->ParaProduct Deprotonation

Caption: Competing pathways for ortho vs. para acylation of fluorobenzene.

  • Expertise & Experience: While electronically permitted, the ortho position is sterically hindered by the adjacent fluorine atom. The bulky acylium ion complex experiences less spatial repulsion when attacking the para position, which is why the para-substituted product is often the major isomer formed.[4][6]

  • Trustworthiness (Solutions & Optimization): Improving ortho-selectivity requires careful tuning of reaction parameters.

ParameterStrategy for Enhancing ortho-YieldRationale
Lewis Acid Catalyst Use milder or bulkier Lewis acids. Consider alternatives to AlCl₃ such as TiCl₄, SnCl₄, or rare earth triflates (e.g., La(OTf)₃).[11]The size and nature of the Lewis acid influence the steric bulk of the attacking electrophilic complex. Different catalysts can alter the transition state energies, potentially favoring the ortho pathway.
Solvent Experiment with different solvents. While non-polar solvents like dichloromethane are common, nitrobenzene or carbon disulfide can sometimes alter isomer ratios.The solvent can influence the solvation of the intermediate arenium ion and the reactivity of the acylium ion complex, thereby affecting the regioselectivity.
Temperature Maintain very low and controlled temperatures (e.g., -20 °C to 0 °C).Higher temperatures can provide the necessary activation energy to overcome the steric barrier of the ortho position, but often lead to a mixture of products. Lower temperatures can sometimes enhance selectivity, though this needs empirical validation for your specific system.
Advanced Methods Consider a directed ortho-metalation (DoM) strategy if high ortho-selectivity is critical and Friedel-Crafts fails.This is an alternative synthetic route that involves deprotonating the ortho position with a strong base (like an organolithium reagent) followed by quenching with the acylating agent. This offers excellent regiocontrol but requires more stringent anhydrous and anaerobic conditions.

Frequently Asked Questions (FAQs)

Q1: How can the final product and its isomers be effectively separated? A1: The separation of positional isomers like the ortho- and para-products is challenging due to their similar physical properties. The most effective method is column chromatography on silica gel.[10] A gradient elution system, typically with a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is required to achieve good separation.

Q2: Are there "greener" or milder alternatives to aluminum chloride? A2: Yes, research has focused on developing more environmentally friendly and reusable catalysts. Solid acid catalysts like zeolites are used in industrial-scale acylations.[12] For laboratory scale, metal triflates (e.g., Bi(OTf)₃, Sc(OTf)₃) have shown high catalytic activity, sometimes under milder conditions.[11][13] In some cases, strong protic acids like trifluoromethanesulfonic acid (TfOH) can also catalyze the reaction.[11]

Q3: Can polyacylation occur, and how can it be prevented? A3: Polyacylation is a potential side reaction, but it is less common in Friedel-Crafts acylation compared to alkylation. The first acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack.[6][7] To prevent it entirely, avoid harsh conditions (high temperatures) and do not use a large excess of the acylating agent or catalyst.

References

  • BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions.
  • BenchChem. (n.d.). Technical Support Center: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate Purification.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
  • BenchChem. (n.d.). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

Sources

Troubleshooting

Common side reactions in the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Prepared by the Office of Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development. As this specific molecule is not extensively documented in public literature, this document provides in-depth troubleshooting advice based on established principles for two primary, plausible synthetic routes. We aim to equip you with the foundational knowledge to anticipate and resolve common side reactions, thereby enhancing the yield and purity of your target compound.

Overview of Plausible Synthetic Routes

The synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, an aryl ketoester, can be logically approached via two main pathways. Each route presents a unique set of challenges and potential side reactions that this guide will address.

  • Route A: Friedel-Crafts Acylation: This involves the electrophilic acylation of fluorobenzene with an activated derivative of ethyl hydrogen heptanedioate, such as 7-ethoxy-7-oxoheptanoyl chloride, in the presence of a Lewis acid catalyst.

  • Route B: Nucleophilic Acyl Substitution (Grignard-based): This route utilizes the reaction of a nucleophilic organometallic reagent, specifically 2-fluorophenylmagnesium bromide, with an electrophilic ethyl heptanedioate derivative.

Below, we provide detailed troubleshooting guides and frequently asked questions for both synthetic strategies.

Part 1: Troubleshooting the Friedel-Crafts Acylation Route

This is often the preferred method for synthesizing aryl ketones due to its reliability and the commercial availability of starting materials. The core of this reaction is the generation of a highly electrophilic acylium ion that then attacks the electron-rich fluorobenzene ring.

Frequently Asked Questions (FAQs): Friedel-Crafts Route

Q1: What is the expected major product in the Friedel-Crafts acylation of fluorobenzene? The fluorine atom on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution. However, the reaction strongly favors the formation of the para-substituted product, Ethyl 4-(7-ethoxy-7-oxoheptanoyl)fluorobenzene, over the ortho-isomer.[1][2]

Q2: Why is the para product so heavily favored over the ortho product? There are two primary reasons for this high regioselectivity:

  • Steric Hindrance: The acylium ion intermediate is bulky. It experiences significant spatial repulsion from the adjacent fluorine atom when attempting to attack the ortho position. The para position is sterically unencumbered, making it a much more accessible site for attack.[1]

  • Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect is strongest at the closest positions (ortho) and diminishes with distance. Consequently, the ortho positions are more electronically deactivated than the para position, further favoring the para attack.[3]

Q3: What are the most common side products I should watch for? The primary side products are the ortho-isomer (Ethyl 2-(7-ethoxy-7-oxoheptanoyl)fluorobenzene) and diacylated products , where a second acyl group is added to the ring.[1] While the first acyl group deactivates the ring to further substitution, diacylation can occur under forcing conditions.[1][4]

Q4: Can polyacylation become a major issue? Generally, no. The ketone group introduced onto the fluorobenzene ring is electron-withdrawing, which deactivates the ring and makes a second acylation reaction significantly less favorable than the first.[4] However, if the reaction conditions are too harsh (e.g., high temperatures, a large excess of the acylating agent or catalyst), or the reaction is left for too long, the formation of diacylated byproducts can become noticeable.[1]

Troubleshooting Guide: Friedel-Crafts Acylation
Observed Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Low yield of para-product and significant formation of ortho-isomer. High Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the steric barrier at the ortho position, reducing para-selectivity.[1]Optimize Temperature: Maintain a lower reaction temperature (e.g., 0 °C to room temperature). The optimal temperature should be determined empirically for your specific catalyst and acylating agent.
Catalyst Choice: Highly active, non-bulky Lewis acids may show lower selectivity.Select an Appropriate Catalyst: Consider using a bulkier Lewis acid or a modern catalytic system known for high selectivity, such as certain rare earth triflates (e.g., La(OTf)₃).[5]
Formation of diacylated products. Incorrect Stoichiometry: Using a large excess of the acylating agent or Lewis acid catalyst promotes a second acylation.[1]Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. Ensure the catalyst molar ratio is appropriate.
Prolonged Reaction Time: Allowing the reaction to run for too long after the starting material is consumed can increase the chance of side reactions.Monitor Reaction Progress: Use TLC or GC-MS to track the consumption of the starting material. Quench the reaction once the fluorobenzene is consumed to prevent over-acylation.
Reaction is sluggish or fails to proceed. Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will deactivate it.Ensure Anhydrous Conditions: Use freshly distilled solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Reagents: Impurities in the starting materials or solvent can inhibit the reaction.Use High-Purity Reagents: Ensure all reagents are of high purity. 7-ethoxy-7-oxoheptanoyl chloride should be freshly prepared or distilled before use as it is susceptible to hydrolysis.
Complex mixture of unidentified byproducts. Decomposition of Acylating Agent: The acylating agent, 7-ethoxy-7-oxoheptanoyl chloride, may undergo decarbonylation or other decomposition pathways at high temperatures, leading to undesired alkylation products.Maintain Low Temperature: Add the acylating agent slowly at a reduced temperature to control any exotherm and prevent decomposition. The acylium ion from this specific substrate is stable and does not rearrange.[6]
Visualizing the Friedel-Crafts Mechanism & Side Reactions

Friedel_Crafts_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_products Potential Products FB Fluorobenzene Para Desired Para-Product (Major) FB->Para Para-Attack (Favored) Ortho Ortho-Isomer (Minor Side Product) FB->Ortho Ortho-Attack (Disfavored) AC 7-Ethoxy-7-oxoheptanoyl Chloride + AlCl₃ AI Acylium Ion AC->AI Forms Diacyl Diacylated Product (Side Product) Para->Diacyl Further Acylation (Harsh Conditions)

Caption: Workflow of Friedel-Crafts acylation showing the desired pathway and potential side reactions.

Part 2: Troubleshooting the Grignard Reaction Route

This approach utilizes the strong nucleophilicity of an organomagnesium compound. While powerful, this reactivity must be carefully controlled to avoid undesired follow-on reactions. The key challenge is to make the Grignard reagent react only once with the electrophile.

Frequently Asked Questions (FAQs): Grignard Route

Q1: What is the biggest challenge when reacting a Grignard reagent with an ester or acyl chloride? The primary challenge is double addition . After the first addition of the Grignard reagent to the ester or acyl chloride, a ketone intermediate is formed. This ketone is generally more reactive than the starting ester, so it rapidly reacts with a second equivalent of the Grignard reagent.[7][8] The final product after workup is a tertiary alcohol, not the desired ketone.[9]

Q2: How can this double addition be prevented or minimized? Several strategies are crucial:

  • Extremely Low Temperatures: Running the reaction at very low temperatures (e.g., -78 °C) significantly slows down the rate of the second addition, allowing the initial ketone product to persist until the reaction is quenched.

  • Choice of Electrophile: Using a more reactive electrophile like an acyl chloride (7-ethoxy-7-oxoheptanoyl chloride) at low temperature can favor ketone formation. Even better is the use of a Weinreb amide derivative, which forms a stable chelated intermediate that resists the second addition.[9]

  • Slow, Controlled Addition: Adding the Grignard reagent dropwise to a solution of the electrophile ensures that the Grignard reagent is never in high concentration, reducing the likelihood of it reacting with the newly formed ketone product.

Q3: What other common side reactions are associated with Grignard reagents?

  • Wurtz Coupling: During the formation of the Grignard reagent (2-fluorophenylmagnesium bromide), a side reaction can occur where the reagent couples with unreacted 2-fluorobromobenzene to form 2,2'-difluorobiphenyl.[10]

  • Reaction with Moisture/Protic Solvents: Grignard reagents are extremely strong bases and will be instantly destroyed by any trace of water, alcohols, or other protic sources. This underscores the need for strictly anhydrous conditions.[11]

Troubleshooting Guide: Grignard Reaction
Observed Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Major product is a tertiary alcohol instead of the desired ketone. Double Addition of Grignard Reagent: The intermediate ketone is more reactive than the starting ester/acyl chloride and reacts with a second equivalent of the Grignard reagent.[7]Maintain Very Low Temperature: Perform the addition at -78 °C (dry ice/acetone bath).[11]
Use an Appropriate Electrophile: React the Grignard with 7-ethoxy-7-oxoheptanoyl chloride instead of the corresponding ethyl ester. A Weinreb amide is an even better choice to prevent double addition.
Reverse Addition: Add the Grignard reagent slowly and dropwise to a cooled solution of the electrophile.
Low yield of product and formation of 2,2'-difluorobiphenyl. Wurtz Coupling Side Reaction: This occurs during the formation of the Grignard reagent.Optimize Grignard Formation: Use high-purity, finely divided magnesium turnings. Initiate the reaction with a small crystal of iodine or a drop of 1,2-dibromoethane if necessary. Maintain a gentle reflux during formation without excessive heating.
Reaction fails to initiate or gives very low conversion. "Wet" or Impure Reagents: Traces of water in the solvent (e.g., THF, diethyl ether) or on the glassware will quench the Grignard reagent as it forms.Ensure Strictly Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Perform the entire reaction sequence under a dry, inert atmosphere (N₂ or Ar).
Product is hydrolyzed or decomposes during aqueous workup. Harsh Quenching Conditions: Using a strong acid (like HCl) to quench the reaction can lead to hydrolysis of the ethyl ester functionality, especially with localized heating.Use a Mild Quench: Quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution will protonate the alkoxide intermediate without being overly acidic.
Visualizing the Grignard Reaction Pathways

Grignard_Pathways cluster_reactants Reactants cluster_products Final Products after Workup GR 2-Fluorophenyl-MgBr (1st equivalent) Ketone Intermediate Ketone (Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate) GR->Ketone 1. Add to Ester 2. Eliminate -OEt Ester Ethyl 7-chloro-7-oxoheptanoate Desired Desired Product (via Quench) Ketone->Desired Quench (e.g., NH₄Cl) [DESIRED PATH] GR2 2-Fluorophenyl-MgBr (2nd equivalent) Ketone->GR2 Reacts with... Side Tertiary Alcohol (Side Product) GR2->Side ...to form Alcohol [SIDE REACTION]

Caption: Reaction pathways showing the formation of the desired ketone versus the tertiary alcohol side product.

Part 3: General Workup and Purification

Frequently Asked Questions (FAQs): General Procedures

Q1: How can I prevent the hydrolysis of the ethyl ester group during the workup? The ester group is sensitive to both strong acid and strong base, especially at elevated temperatures. During aqueous extraction, use a mild base like saturated sodium bicarbonate solution to neutralize any remaining acid catalyst, rather than a stronger base like NaOH. When washing, use brine (saturated NaCl solution) and dry the organic layer thoroughly with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent removal.[12][13]

Q2: What are the best practices for purifying the final ketoester product? Vacuum distillation can be effective if the product is thermally stable and has a suitable boiling point. However, silica gel column chromatography is the most common method. Be aware that β-ketoesters can sometimes interact strongly with silica. If you observe significant tailing or decomposition on the column, consider using a less acidic stationary phase like neutral alumina or "deactivating" the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent).[12]

Hypothetical Protocol: Friedel-Crafts Acylation Route

This protocol is a representative example based on established procedures for Friedel-Crafts acylation and should be optimized for your specific laboratory conditions.[1][14]

Step 1: Preparation of 7-Ethoxy-7-oxoheptanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl hydrogen heptanedioate (1 equivalent).

  • Add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise at room temperature.

  • Gently heat the mixture to reflux for 2-3 hours until gas evolution (HCl, SO₂) ceases.

  • Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure to yield the crude acyl chloride, which should be used immediately.

Step 2: Friedel-Crafts Acylation

  • In a separate, oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the freshly prepared 7-ethoxy-7-oxoheptanoyl chloride (1 equivalent) in the same dry solvent dropwise to the AlCl₃ suspension.

  • To this mixture, add fluorobenzene (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above 5-10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate.

References
  • CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Leah4sci. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • WIPO Patentscope. CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
  • ResearchGate. (2008). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters. [Link]

  • Google Patents.
  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • ACS Publications. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Selective hydrolysis of α-oxo ketene N,S-acetals in water. [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. [Link]

  • PubMed Central. (2016). Expedient approach for trans-esterification of β-keto esters under solvent free conditions. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry Steps. (2022). Grignard Reagent with Esters - a Practice Example. YouTube. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • The Organic Chemistry Tutor. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. [Link]

  • MDPI. (2018). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

Sources

Optimization

Technical Support Center: Separation of Fluorophenyl Oxoheptanoate Isomers

Here is the technical support center for the separation of ortho, meta, and para isomers of fluorophenyl oxoheptanoates. Welcome to the technical resource hub for navigating the complexities of separating ortho-, meta-,...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the separation of ortho, meta, and para isomers of fluorophenyl oxoheptanoates.

Welcome to the technical resource hub for navigating the complexities of separating ortho-, meta-, and para-isomers of fluorophenyl oxoheptanoates. This guide is designed for researchers, chromatographers, and process chemists who encounter challenges in resolving these closely related positional isomers. We provide in-depth FAQs, troubleshooting guides, and validated protocols to streamline your method development and purification workflows.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of o-, m-, and p-fluorophenyl oxoheptanoate isomers so challenging?

Separating these positional isomers is difficult because they share the same molecular formula and weight, leading to nearly identical physicochemical properties like boiling point and LogP values.[1][2] The primary differences arise from the position of the fluorine atom on the phenyl ring, which creates subtle variations in the molecule's dipole moment, electron density distribution, and steric profile.[3] These minor differences are often insufficient for baseline separation with standard chromatographic methods, such as those using a conventional C18 stationary phase.

Q2: What are the key molecular differences between the isomers that can be exploited for separation?

The success of any separation strategy hinges on exploiting the subtle structural differences between the isomers:

  • Dipole Moment: The vector sum of bond dipoles changes with the fluorine's position. The para-isomer is often the most symmetric and may have the lowest overall dipole moment, while the ortho- and meta-isomers will have more pronounced dipoles, affecting their interaction with polar stationary phases or polar mobile phase components.

  • π-Electron Density: The highly electronegative fluorine atom influences the electron density of the aromatic ring. This modulation can be leveraged by stationary phases capable of π-π interactions, as the strength of this interaction will vary for each isomer.[3]

  • Steric Hindrance (Shape Selectivity): The ortho-isomer is sterically different from the more linear para-isomer. This difference in molecular shape can be exploited by certain stationary phases that offer shape selectivity, such as those with embedded amide groups or specific pore geometries.[1]

  • Crystal Packing: For crystallization-based separations, the isomers will pack into crystal lattices differently due to their varying shapes and intermolecular forces. This results in different melting points and solubilities in specific solvents, which can be used for fractional crystallization.[4][5][6]

Q3: Which separation technique is generally recommended for these isomers?

There is no single "best" technique; the choice depends on the scale, required purity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): The most common and versatile technique for both analytical and preparative scale. Success heavily relies on choosing a stationary phase with alternative selectivity.[7][8]

  • Supercritical Fluid Chromatography (SFC): An excellent, often faster, and greener alternative to normal-phase HPLC.[9] SFC can offer unique selectivity for isomers and is particularly powerful for chiral separations if an asymmetric center exists in the molecule.[10][11][12]

  • Gas Chromatography (GC): Suitable only if the fluorophenyl oxoheptanoate esters are sufficiently volatile and thermally stable. Separation is based on differences in boiling points and interactions with the stationary phase.

  • Fractional Crystallization: Often used for large-scale industrial purification.[5][13] It can be highly effective if a solvent system is found that provides a significant solubility difference between the isomers at a given temperature.[6]

Chromatography Troubleshooting Guides

This section addresses common problems encountered during the chromatographic separation of fluorophenyl oxoheptanoate isomers.

High-Performance Liquid Chromatography (HPLC)
Problem 1: Poor or No Resolution Between Meta and Para Isomers on a C18 Column
  • Symptom: The meta and para isomers co-elute or appear as a single broad peak, while the ortho isomer may be partially resolved.

  • Probable Causes:

    • Insufficient Selectivity: C18 columns separate primarily based on hydrophobicity. The meta and para isomers often have nearly identical hydrophobic character, making them inseparable on this type of phase.

    • Inappropriate Mobile Phase: The chosen organic modifier (e.g., acetonitrile or methanol) may not be providing enough secondary interactions to differentiate the isomers.

  • Solutions & Scientific Rationale:

    • Change Stationary Phase Chemistry: This is the most critical step. Switch to a column that offers different interaction mechanisms.

      • Phenyl/PFP Phases: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are the top recommendation.[1] These phases provide strong π-π and dipole-dipole interactions.[1][14] The varying electron densities of the isomer rings will interact differently with the electron-rich phenyl or electron-deficient PFP phase, enabling separation.[3]

      • Embedded Polar Group (EPG) Phases: Columns with embedded amide or carbamate groups can offer shape selectivity and alternative hydrogen bonding sites, which may differentiate the isomers.[1]

    • Optimize the Mobile Phase:

      • Switch Organic Modifier: If using a Phenyl or PFP column, evaluate both methanol and acetonitrile. Acetonitrile, having π-electrons, can sometimes compete with the analyte for π-π interactions on the stationary phase, dampening selectivity.[15] Methanol, a protic solvent, may offer different selectivity.

      • Utilize Fluorinated Eluents: For challenging separations, pairing a standard C8 column with a fluorinated alcohol in the mobile phase (e.g., trifluoroethanol) can induce unique selectivity by modifying the stationary phase surface.[16]

    • Adjust Column Temperature: Systematically evaluate temperatures (e.g., 25°C, 35°C, 45°C). Lower temperatures can sometimes enhance subtle intermolecular interactions, increasing resolution. Conversely, higher temperatures can improve kinetics and efficiency, which might also resolve peaks.[7] A thermodynamic analysis can reveal whether the separation is enthalpy or entropy-driven, guiding further optimization.

Problem 2: Severe Peak Tailing for All Isomers
  • Symptom: Peaks are asymmetric with a pronounced tail, leading to poor integration and resolution.

  • Probable Causes:

    • Secondary Silanol Interactions: The acidic nature of the carboxylate group (if hydrolyzed) or other polar moieties can lead to strong, undesirable interactions with free silanol groups on the silica support.

    • Mobile Phase pH is Too Close to Analyte pKa: If the molecule has an ionizable group, operating near its pKa will result in the presence of both ionized and non-ionized forms, causing peak distortion.

    • Column Overload: Injecting too much sample mass can saturate the stationary phase.

  • Solutions & Scientific Rationale:

    • Modify the Mobile Phase:

      • Add an Acidic Modifier: For reversed-phase, add a small amount of a competing acid like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates free silanols, minimizing their interaction with the analyte.

      • Use a Buffer: If the analyte is ionizable, buffer the mobile phase to a pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize accessible silanols. Ensure you are using a quality column.

    • Reduce Sample Concentration: Perform a loading study by injecting progressively smaller amounts of the sample to see if peak shape improves.

Supercritical Fluid Chromatography (SFC)
Problem: Inadequate Resolution of All Three Isomers
  • Symptom: Isomers are poorly resolved, often with changing retention times between injections.

  • Probable Causes:

    • Sub-optimal Modifier/Additive Combination: The choice and percentage of the organic modifier (co-solvent) and any additives are critical in SFC and are not providing sufficient selectivity.

    • Incorrect Temperature or Backpressure: Density of the supercritical fluid is a function of temperature and pressure. Incorrect settings lead to inconsistent mobile phase strength and poor chromatography.

  • Solutions & Scientific Rationale:

    • Screen Co-solvents and Additives:

      • Co-solvents: Methanol is the most common co-solvent. Also, screen ethanol, and isopropanol as they can offer different selectivity.

      • Additives: Small amounts of additives (0.1-2%) can dramatically improve peak shape and selectivity for polar or ionizable compounds.[12] Screen basic additives (e.g., diethylamine) for acidic analytes or acidic additives (e.g., TFA) for basic analytes.

    • Optimize Temperature and Backpressure:

      • The combination of these two parameters controls the density and solvating power of the CO2-based mobile phase.[11] Systematically screen backpressure (e.g., 120, 150, 180 bar) and temperature (e.g., 35, 40, 45 °C) to find the optimal density for resolution.

    • Evaluate Chiral Stationary Phases (CSPs): Even for achiral compounds, CSPs can provide excellent separation of positional isomers due to their highly ordered structures that create unique steric and polar interaction sites.[12][17] Polysaccharide-based CSPs are a good starting point.

Data Summary: Starting Conditions for HPLC Method Development
ParameterColumn Type: Phenyl-HexylColumn Type: PFP (Pentafluorophenyl)
Dimensions 150 mm x 4.6 mm, 3.5 µm150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Methanol or AcetonitrileMethanol or Acetonitrile
Gradient Start at 40% B, ramp to 95% B over 15 minStart at 40% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 35 °C35 °C
Detection UV at 254 nm or appropriate λmaxUV at 254 nm or appropriate λmax
Injection Vol. 5 µL5 µL

Experimental Protocols & Workflows

Protocol 1: Systematic HPLC Method Development for Positional Isomer Separation

This protocol outlines a structured approach to developing a robust separation method.

  • Column Selection (The Critical Choice):

    • Bypass standard C18 columns.

    • Begin with a PFP (Pentafluorophenyl) or a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm). These phases are known to provide the alternative selectivity mechanisms (π-π, dipole) required for positional isomers.[1][7][18]

  • Organic Modifier Screening:

    • Prepare two sets of mobile phases: (A) 0.1% Formic Acid in Water and (B) Methanol; and (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Run a generic screening gradient (e.g., 40-95% B over 15 minutes) with your isomer standard mix using both methanol and acetonitrile as the organic modifier (B).

    • Compare the two chromatograms. Look for changes in elution order and selectivity (the spacing between peaks). Choose the solvent that provides the best initial separation.

  • Gradient Optimization:

    • Based on the results from the screening gradient, adjust the slope.

    • If peaks are eluting too quickly and are bunched together, decrease the slope (e.g., run the gradient over 25-30 minutes).

    • If peaks are excessively retained, increase the initial percentage of the organic modifier (e.g., start at 50% B).

  • Temperature Optimization:

    • Once a reasonable separation is achieved, investigate the effect of temperature.

    • Run the optimized gradient at three different temperatures: 30°C, 40°C, and 50°C.

    • Analyze the chromatograms for changes in resolution. A Van't Hoff plot (ln(k) vs 1/T) can be used to understand the thermodynamic properties of the separation.[19]

  • Final Refinement:

    • Fine-tune the flow rate and gradient for optimal resolution and run time.

    • Confirm method robustness by slightly varying conditions (e.g., mobile phase composition ±2%, temperature ±2°C) to ensure the separation is stable.

Visualized Workflow: Troubleshooting Poor HPLC Resolution

This flowchart guides the logical process of diagnosing and solving poor resolution issues.

Troubleshooting_Workflow start Poor Resolution Observed check_peaks Are peaks symmetric? start->check_peaks asymmetric No (Tailing/Fronting) check_peaks->asymmetric No symmetric Yes (Symmetric) check_peaks->symmetric Yes cause_asymmetric Probable Cause: - Secondary Interactions - Column Overload - pH/pKa Mismatch asymmetric->cause_asymmetric solution_asymmetric Solution: 1. Add mobile phase modifier (e.g., 0.1% TFA). 2. Reduce sample load. 3. Buffer mobile phase 2 pH units from pKa. cause_asymmetric->solution_asymmetric check_efficiency Are peaks broad? symmetric->check_efficiency broad Yes (Low Efficiency) check_efficiency->broad Yes sharp No (Sharp but Overlapping) check_efficiency->sharp No cause_broad Probable Cause: - Column degradation - Extra-column volume - Mismatched solvent strengths broad->cause_broad solution_broad Solution: 1. Replace column. 2. Check tubing/connections. 3. Dissolve sample in mobile phase. cause_broad->solution_broad cause_sharp Probable Cause: - Insufficient Selectivity (α ≈ 1) sharp->cause_sharp solution_sharp Solution: 1. Change stationary phase (PFP/Phenyl). 2. Change organic modifier (ACN vs MeOH). 3. Optimize temperature. cause_sharp->solution_sharp

Caption: A decision tree for troubleshooting poor HPLC resolution.

References
  • Optimizing HPLC Separ
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv.
  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chrom
  • Troubleshooting Separation of Ortho and Para Isomers. Benchchem.
  • A Guide to Selective Columns for Isomer Separation.
  • Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chrom
  • Process for the separation of ortho chlorinated aromatic isomers by selective adsorption.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
  • Separatrion and purification of ortho, meta and para xylene.
  • The Science and Strategy Behind Isomer Separ
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Separation of xylene isomers by crystallization and distillation.
  • Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • separation of positional isomers.
  • Separation of nitrotoluene isomers. Sciencemadness.org.
  • Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separ
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Fluorocarbon stationary phases for liquid chromatography applications.

Sources

Troubleshooting

Optimizing Friedel-Crafts reaction conditions for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Guide ID: FCO-772-EF7O Topic: Optimizing Friedel-Crafts Reaction Conditions for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Target Audience: Researchers, scientists, and drug development professionals. Introduction The Frie...

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: FCO-772-EF7O Topic: Optimizing Friedel-Crafts Reaction Conditions for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Target Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2] This guide focuses on the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a process that involves the acylation of fluorobenzene.

While powerful, the reaction is sensitive and presents unique challenges, particularly when using a moderately deactivated substrate like fluorobenzene.[3][4] This technical support center provides a curated collection of frequently asked questions and troubleshooting guides designed to help you navigate these challenges, optimize your reaction conditions, and achieve high yields of the desired para-substituted product.

Core Reaction:

Reaction scheme for the Friedel-Crafts acylation of fluorobenzene to produce Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Lewis acid catalyst, and why is Aluminum Chloride (AlCl₃) so commonly used?

The Lewis acid catalyst is essential for generating the highly electrophilic acylium ion from the acyl chloride precursor.[5] Aluminum chloride is a potent and cost-effective Lewis acid that efficiently coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage to form the resonance-stabilized acylium ion, which is the active electrophile that attacks the aromatic ring.[4][5]

Q2: Why is the reaction extremely sensitive to moisture?

Aluminum chloride and other Lewis acids react vigorously and irreversibly with water.[3][6] Any moisture present in the glassware, solvents, or reagents will hydrolyze the AlCl₃, rendering it inactive and halting the reaction.[3][6] Therefore, maintaining strictly anhydrous (water-free) conditions is paramount for success.

Q3: For fluorobenzene, what is the expected regioselectivity (ortho vs. para substitution), and why?

The fluorine atom is an ortho, para-directing group due to its ability to donate lone-pair electrons and stabilize the intermediate carbocation (arenium ion). However, the primary product of the Friedel-Crafts acylation of fluorobenzene is the para-substituted isomer.[7] This is due to steric hindrance; the bulky acylium ion electrophile experiences significant spatial repulsion from the adjacent fluorine atom, making an attack at the ortho position less favorable than at the sterically accessible para position.[7]

Q4: Why is a stoichiometric amount (or even an excess) of AlCl₃ required, rather than a catalytic amount?

Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least one equivalent of the Lewis acid. This is because the ketone product formed is also a Lewis base and forms a stable complex with the AlCl₃.[6][8][9] This complexation deactivates both the product and the catalyst, preventing the catalyst from participating in further reaction cycles.[10] An excess of the catalyst (e.g., 1.1 to 1.2 equivalents) is often used to ensure the reaction proceeds to completion.[6] The catalyst is regenerated during the aqueous work-up step.[10]

Q5: Can I use other Lewis acids besides AlCl₃?

Yes, other Lewis acids like FeCl₃, BF₃, and various metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) can catalyze Friedel-Crafts acylations.[11][12] For moderately deactivated substrates like fluorobenzene, stronger catalysts are generally needed. While AlCl₃ is the traditional choice, some modern protocols use rare earth triflates, which can be more tolerant to trace amounts of moisture and are sometimes easier to handle and recycle.[12] However, optimization is required as catalytic activity can vary significantly.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Inactive Catalyst: The AlCl₃ has been deactivated by moisture.[3][6]• Ensure all glassware is oven- or flame-dried immediately before use.• Use a high-purity, anhydrous grade of solvent (e.g., dichloromethane, 1,2-dichloroethane). Consider distilling from a drying agent like CaH₂.[6]• Use a freshly opened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment or a glovebox.• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7]
Insufficient Catalyst: Not enough active catalyst is present to drive the reaction to completion due to complexation with the product.[6][8]• Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent (ethyl 7-chloro-7-oxoheptanoate). For deactivated rings, increasing the amount to 1.5-2.0 equivalents may improve yield, but requires careful temperature control.[6]
Suboptimal Temperature: The reaction temperature is too low to overcome the activation energy for the moderately deactivated fluorobenzene ring.• While initial addition should be done at low temperature (0 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature or gently heating (e.g., to 40-50 °C) may be necessary.[13] Monitor the reaction by TLC to determine the optimal temperature and time.
2. Poor Regioselectivity (Significant ortho-isomer formation) High Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier at the ortho position, reducing the para selectivity.[7]• Maintain a lower reaction temperature throughout the addition and stirring phases. Running the reaction at 0 °C or even lower may significantly enhance para selectivity.[10]
Solvent Effects: The polarity of the solvent can sometimes influence the isomer distribution.• Dichloromethane or 1,2-dichloroethane are standard choices. Less polar solvents like carbon disulfide (CS₂) (use with extreme caution due to flammability) have been known to favor para substitution in some cases.[10]
3. Reaction Mixture Turns Dark Brown/Black (Charring) Decomposition: The reaction temperature is too high, causing decomposition of reagents or products.[10]• Ensure efficient stirring and maintain strict temperature control, especially during the addition of the acyl chloride and fluorobenzene. Add reagents dropwise to manage the exothermic nature of the reaction.[14]
Aggressive Quenching: Adding the reaction mixture too quickly to the quenching solution can cause a violent, uncontrolled reaction.• Quench the reaction by pouring the mixture slowly and carefully onto a vigorously stirred slurry of crushed ice and concentrated HCl.[15] This hydrolyzes the aluminum complexes and dissolves the aluminum salts.
4. Difficult Work-up & Product Isolation Incomplete Quenching: The aluminum-ketone complex has not been fully broken, leading to product loss in the aqueous layer or at the interface.• After the initial quench on ice, ensure the aqueous layer is strongly acidic (pH < 1). Add more concentrated HCl if necessary. Stir the biphasic mixture vigorously for 15-30 minutes to ensure complete hydrolysis of the complex.[10][14]
Emulsion Formation: Emulsions can form during the extraction process, making layer separation difficult.• After separating the organic layer, wash it sequentially with water, a saturated sodium bicarbonate solution (to remove excess acid), and finally with brine (saturated NaCl solution) to break emulsions and remove excess water.[10]

Data Summary: Impact of Reaction Parameters

ParameterConditionEffect on YieldEffect on p-SelectivityRationale & References
Catalyst Stoichiometry < 1.0 eq.Very Low / NoneN/AInsufficient active catalyst due to product complexation.[8][10]
1.1 - 1.5 eq.Optimal GoodEnsures enough free catalyst is available to drive the reaction.[6]
> 2.0 eq.May IncreaseMay DecreaseCan lead to more side reactions and harsher conditions.[7]
Temperature -10 °C to 0 °CModerateOptimal Favors kinetic control and maximizes the steric preference for the para position.[7][10]
Room Temp (~25 °C)GoodGood to ModerateA good balance for many substrates, but may yield more ortho-isomer.
> 40 °CMay DecreaseLowIncreased risk of side reactions, decomposition, and ortho-isomer formation.[7][10]
Solvent DichloromethaneGoodGoodStandard, effective solvent.[6]
1,2-DichloroethaneGoodGoodHigher boiling point allows for elevated reaction temperatures if needed.
NitrobenzeneCan be GoodMay VarySometimes used for highly deactivated substrates, but complicates work-up.

Visualized Experimental Workflow

The following diagram outlines the key stages for a successful Friedel-Crafts acylation experiment.

Friedel_Crafts_Workflow prep 1. Preparation (Dry Glassware, Inert Atm.) charge 2. Reagent Charging (Solvent & AlCl₃) prep->charge Maintain Anhydrous Cond. cool 3. Cooling (0 °C Ice Bath) charge->cool acyl_add 4. Acyl Chloride Addition (Dropwise, < 5 °C) cool->acyl_add Forms Acylium Ion Complex fluoro_add 5. Fluorobenzene Addition (Dropwise, < 10 °C) acyl_add->fluoro_add react 6. Reaction (Stir at RT, Monitor by TLC) fluoro_add->react Exothermic Reaction quench 7. Quenching (Slowly pour onto Ice/HCl) react->quench Decomposes AlCl₃ Complex workup 8. Work-up (Extract, Wash, Dry) quench->workup purify 9. Purification (Column or Distillation) workup->purify product Final Product purify->product

Caption: Standard workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety measures, including personal protective equipment (PPE), and performed in a certified fume hood.

  • Preparation: Assemble a dry three-neck round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet. Ensure all glassware is thoroughly oven-dried.[15]

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents) followed by anhydrous dichloromethane (DCM). Begin stirring to create a suspension. Cool the mixture to 0 °C in an ice bath.[10]

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[6] Stir the mixture for an additional 15 minutes at 0 °C.

  • Aromatic Substrate Addition: Prepare a solution of fluorobenzene (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into the beaker.[15]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of DCM. Combine the organic layers.[14]

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield pure Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Sigma-Aldrich.
  • YouTube. (2020).
  • Beilstein Journal of Organic Chemistry. (2025). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • Organic Chemistry Portal.
  • University Course Material.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BenchChem. (2025).
  • BYJU'S.
  • University of Michigan.
  • University Course Material.
  • Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE.
  • Scimplify. Friedel Crafts Process & Custom Capabilities.
  • ResearchGate. (2025).

Sources

Optimization

Removing unreacted starting materials from Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Welcome to the technical support center for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the common yet critical chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the common yet critical challenge of removing unreacted starting materials and byproducts from the final product. We provide field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.

Introduction: The Challenge of Purity

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a keto-ester of interest in pharmaceutical research. Its synthesis, often achieved via methods like Friedel-Crafts acylation, can result in a crude product containing a mixture of unreacted starting materials, isomers, and side-products. The structural similarity between the product and certain impurities can make purification a non-trivial task. This guide offers a systematic approach to identifying and removing these contaminants.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate in a direct question-and-answer format.

Q1: What are the most probable impurities in my crude product?

A1: The impurity profile depends heavily on your synthetic route. For a typical Friedel-Crafts acylation using fluorobenzene and an activated pimelic acid derivative, you can expect:

  • Unreacted Starting Materials:

    • Fluorobenzene: A non-polar and volatile starting material.

    • Monoethyl Pimelate or Pimelic Acid: A polar, acidic precursor to the acylating agent.

  • Alternative Route Impurities:

    • 2-Fluorobenzaldehyde: If an aldol or related condensation pathway was employed.

    • Ethyl 6-bromohexanoate: A potential starting material in Grignard or coupling-based syntheses.[1][2][3]

  • Byproducts:

    • Benzoic Acid Derivatives: Formed from the oxidation of any aldehyde impurities present.

    • Diethyl Pimelate: From the di-esterification of pimelic acid.

    • Positional Isomers: If the acylation was not perfectly regioselective (e.g., para-acylation of fluorobenzene).

Q2: How can I quickly assess the purity of my crude product and monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is the most effective technique for this purpose.[4][5] It is a rapid, inexpensive method to visualize the number of components in your mixture.[4][6] By co-spotting your crude mixture alongside available starting materials, you can tentatively identify impurities. The retention factor (Rƒ) value, which is dependent on polarity, is key:

  • High Rƒ (closer to solvent front): Less polar compounds (e.g., Fluorobenzene).

  • Low Rƒ (closer to baseline): More polar compounds (e.g., Pimelic Acid).

  • Intermediate Rƒ: Your target keto-ester, Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, will have moderate polarity.[7]

An ideal TLC solvent system will show good separation between the spot for your desired product and all impurity spots, with the product Rƒ value typically between 0.25 and 0.35 for subsequent column chromatography.[4]

Q3: My crude product has a significant acidic impurity. What is the best removal method?

A3: An acidic impurity, such as unreacted monoethyl pimelate or benzoic acid, can be efficiently removed with a basic aqueous wash. This is a standard liquid-liquid extraction technique.[8][9][10][11][12] By dissolving your crude product in an immiscible organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute basic solution (e.g., 5% sodium bicarbonate or sodium carbonate), you convert the acidic impurities into their water-soluble carboxylate salts. These salts then partition into the aqueous layer, which can be easily separated and removed.

Q4: I detect a persistent aldehyde impurity (e.g., 2-fluorobenzaldehyde). How can I selectively remove it?

A4: Aldehydes can be selectively removed from ketones and esters by forming a water-soluble adduct with sodium bisulfite (NaHSO₃).[13] When the crude organic solution is vigorously shaken with a saturated aqueous solution of sodium bisulfite, the aldehyde reacts to form a charged adduct that is extracted into the aqueous phase.[13] Your keto-ester product is significantly less reactive under these conditions and will remain in the organic layer. The aldehyde can even be regenerated from the aqueous layer by treatment with a base if recovery is needed.[13]

Q5: Column chromatography is resulting in poor separation and/or degradation of my product. What's going wrong?

A5: This is a common issue when purifying keto-esters on silica gel.[14]

  • Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic, which can cause degradation of sensitive compounds like β-keto esters or promote unwanted side reactions for other keto-esters.[14]

    • Solution: Deactivate the silica gel by preparing your column slurry with an eluent containing a small amount of a tertiary amine, such as 0.5-1% triethylamine. This neutralizes the acidic sites. Alternatively, use a different stationary phase like neutral alumina.

  • Cause 2: Poor Solvent Choice: If your TLC analysis was not optimized, the chosen eluent for the column may not provide sufficient separation.

    • Solution: Re-screen solvent systems using TLC.[4] The goal is to maximize the difference in Rƒ values (ΔRƒ) between your product and the closest impurity. A gradient elution (gradually increasing the polarity of the mobile phase) can often improve separation for complex mixtures.

Q6: Is recrystallization a viable purification method for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate?

A6: Recrystallization can be an excellent final purification step, especially if your product is a solid at room temperature and the impurities are present in small amounts.[15][16][17][18] The success of recrystallization depends on finding a suitable solvent or solvent pair where the product has high solubility when hot and low solubility when cold, while the impurities remain dissolved at all temperatures.[17][19] Given that many keto-esters are oils or low-melting solids, this technique may not always be applicable as a primary purification method but can be highly effective for achieving analytical purity.

Part 2: Detailed Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is essential for assessing purity and developing a solvent system for column chromatography.

  • Preparation: Dissolve a small sample of your crude product in a volatile solvent (e.g., dichloromethane).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate about 1 cm from the bottom.

  • Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a 4:1 ratio).[20] Ensure the solvent level is below your spot.

  • Analysis: Allow the solvent to travel up the plate until it is about 1 cm from the top.[4] Remove the plate, mark the solvent front, and let it dry.

  • Visualization: Visualize the spots under UV light. If compounds are not UV-active, use a chemical stain like potassium permanganate.

  • Optimization: Adjust the solvent ratio until the desired product has an Rƒ value of ~0.3 and is well-separated from impurities.[4]

Protocol 2: Liquid-Liquid Extraction for Acid Removal

This protocol removes acidic impurities like unreacted carboxylic acids.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Basic Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

  • Neutral Wash: Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride solution (brine) to facilitate drying.[21]

  • Drying & Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: Flash Column Chromatography

This is the primary method for purifying the keto-ester from impurities with different polarities.

  • Solvent System Selection: Based on Protocol 1, select a mobile phase that provides good separation and an Rƒ of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel (typically 50-100 times the weight of the crude sample) in the least polar mobile phase.[20] Pour the slurry into a column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If using a gradient, slowly increase the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.[20]

Part 3: Data Presentation & Visualization
Table 1: Physicochemical Properties of Product & Common Impurities
Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)PolarityRemoval Method
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoateC₁₅H₁₉FO₃266.31[22]~380 (Predicted)ModerateColumn Chromatography
FluorobenzeneC₆H₅F96.1085LowEvaporation / Distillation
Monoethyl PimelateC₉H₁₆O₄188.22DecomposesHighBasic Liquid-Liquid Extraction
2-FluorobenzaldehydeC₇H₅FO124.11175ModerateSodium Bisulfite Wash
Ethyl 6-bromohexanoateC₈H₁₅BrO₂223.11[2]122-126 / 10 mmHgModerateFractional Distillation / Chromatography
Visualized Workflows (Graphviz)

Purification_Decision_Tree

Caption: Purification strategy decision tree.

LLE_Workflow

Caption: Workflow for basic liquid-liquid extraction.

References
  • Wikipedia. Liquid–liquid extraction. [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Google Patents. CN102026955A - Process for purifying an alpha-keto ester.
  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Chemistry LibreTexts. Liquid-Liquid Extraction. [Link]

  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]

  • ACS Publications. Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. [Link]

  • Fischer Esterification. Procedure. [Link]

  • Journal of Laboratory Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • Oxford Academic. Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. [Link]

  • Jack Westin. Recrystallization - Organic Chemistry. [Link]

  • Recrystallization and Crystallization. Introduction. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Recrystallization. Procedure Outline. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • JoVE. Video: Thin-Layer Chromatography - Concept. [Link]

  • Google Patents.
  • ChemSynthesis. ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. [Link]

  • Khan Academy. Thin-layer chromatography (TLC) (video). [Link]

  • PubMed. DETERMINATION OF ESTERS BY THIN LAYER CHROMATOGRAPHY. [Link]

  • Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
  • Google Patents.
  • NIST WebBook. Ethyl 6-bromohexanoate. [Link]

  • PubChem. Ethyl 6-bromohexanoate | C8H15BrO2 | CID 117544. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. Understanding the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling, storage, and stability of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. Understanding the chemical liabilities of this molecule is critical for ensuring experimental reproducibility and preserving material integrity.

Compound Profile and Key Stability Concerns

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a bifunctional organic molecule featuring an ethyl ester and an aromatic ketone. These functional groups are the primary determinants of its stability profile.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₉FO₃Calculation[1]
Molecular Weight 266.31 g/mol Calculation[1]
Appearance Colorless to pale yellow oil or solidAnalogy[2]
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH); Insoluble in waterAnalogy[2]
Chemical Class Aromatic Ketone, Ethyl EsterStructure[1]

The two main degradation pathways of concern are:

  • Hydrolysis: The ethyl ester group is susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acids or, more notably, bases.[3][4][5]

  • Photodegradation: The aromatic ketone moiety can absorb UV radiation, potentially leading to photochemical reactions and degradation of the material.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate?

For long-term storage (months to years), the compound should be stored as a solid or neat oil at -20°C in a tightly sealed container. To prevent hydrolysis from atmospheric moisture, the container headspace should be filled with an inert gas like argon or nitrogen. It is crucial to protect the compound from light by using an amber vial or by wrapping the container in aluminum foil. Some suppliers may even recommend cold-chain transportation to maintain stability.[1]

Q2: For daily experimental use, how should I store the compound?

For short-term storage (days to weeks), keeping the compound at 2-8°C is acceptable. Ensure the container is well-sealed to minimize exposure to air and moisture. If you are frequently opening the container, consider aliquoting the material into smaller, single-use vials to prevent contamination and repeated freeze-thaw cycles or exposure of the bulk material to the atmosphere.

Q3: How sensitive is this compound to pH?

The ethyl ester functionality makes the compound highly sensitive to pH extremes.

  • Basic Conditions (pH > 8): The compound will undergo rapid, irreversible hydrolysis, also known as saponification, to yield the corresponding carboxylate salt and ethanol.[3][4] This is the most significant chemical incompatibility. Avoid contact with basic solutions (e.g., NaOH, KOH, amines) during storage and work-up unless this reaction is intended.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, though it is typically much slower than base-catalyzed hydrolysis and is a reversible reaction.[3][5] To drive this reaction, an excess of water is required.[9][10] Prolonged exposure to strong acids should be avoided.

Q4: Is the compound sensitive to light, and what precautions should I take?

Yes. The aromatic ketone structure makes the compound susceptible to photodegradation. Aromatic ketones are known to undergo photochemical reactions, such as photoreduction or photoaddition, when exposed to light, particularly in the UV spectrum.[6][7] To ensure integrity, always store the compound in an amber vial or a container protected from light. When handling the compound in solution, minimize its exposure to direct laboratory light for extended periods.

Q5: What is the recommended solvent for dissolving and storing the compound in solution?

For creating stock solutions, use dry (anhydrous) aprotic organic solvents such as DMSO, DMF, or acetonitrile. Avoid using protic solvents like methanol or ethanol for long-term solution storage, as they can participate in transesterification reactions, especially in the presence of acid or base catalysts. Water should be strictly avoided due to the risk of hydrolysis.[3][5] Solutions should be stored at -20°C or -80°C under an inert atmosphere.

Troubleshooting Guide

Problem: My experimental results are inconsistent. Could the compound have degraded?

Inconsistent results are a common sign of compound degradation. Use the following workflow to diagnose the issue.

G A Inconsistent Experimental Results B Review Handling & Storage Log (Temp, Light, Atmosphere) A->B D Were storage conditions ideal? B->D C Analyze Sample by TLC/LC-MS (Compare to Reference Standard) E Analysis shows new peaks/ spots or reduced purity? C->E D->C Yes H Improve storage protocols. (Aliquot, Inert Gas, Protect from Light) D->H No F Degradation is Likely. Source new material or re-purify. E->F Yes G Compound is Likely Stable. Investigate other experimental variables. E->G No H->C

Caption: Troubleshooting workflow for suspected compound degradation.

Problem: I see a new, more polar spot on my TLC plate after leaving my compound in a solvent. What is it?

This is a classic sign of hydrolysis. The cleavage of the ethyl ester results in the formation of 7-(2-fluorophenyl)-7-oxoheptanoic acid. The free carboxylic acid is significantly more polar than the parent ester, causing it to have a lower Rf value on a normal-phase silica TLC plate. This indicates your solvent may have been wet or contaminated with an acid or base.

Problem: The compound, which was a pale yellow oil, has darkened in color. Is it still usable?

A significant color change often indicates degradation. Aromatic compounds, especially those with ketone functionalities, can form colored byproducts upon oxidation or photodegradation. While a slight color change may not significantly impact purity, a pronounced darkening suggests that a purity re-assessment via LC-MS, HPLC, or NMR is necessary before use.

Experimental Protocols

Protocol 1: Recommended Handling Procedure for Aliquoting
  • Allow the main container of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Work in an environment with low humidity, or preferably, in a glove box or under a stream of inert gas (argon or nitrogen).

  • Use clean, dry glass or polypropylene syringes or tips to transfer the desired amount of the compound.

  • Dispense the aliquot into a pre-weighed, amber glass vial with a PTFE-lined screw cap.

  • Flush the headspace of both the main container and the new aliquot vial with inert gas before sealing tightly.

  • Store the main container and the new aliquot at the recommended temperature (see FAQs).

Protocol 2: Small-Scale Forced Degradation Study

This protocol helps determine the stability of your compound under various stress conditions.

  • Preparation: Prepare four separate 1 mg/mL solutions of the compound in acetonitrile in amber vials.

  • Controls: Keep one vial at -20°C (Negative Control) and another at 40°C (Thermal Stress).

  • Stress Conditions:

    • Acidic: To the third vial, add 10 µL of 1M HCl.

    • Basic: To the fourth vial, add 10 µL of 0.1M NaOH.

    • Photolytic: Prepare a fifth sample and expose it to a UV lamp (e.g., 365 nm) for 24 hours at room temperature.

  • Incubation: Let the stressed samples (Acidic, Basic, Thermal) sit at 40°C for 48 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the negative control, by LC-MS or TLC. Compare the purity of the stressed samples to the control to identify significant degradation.

ConditionReagentTemperatureDurationExpected Outcome if Unstable
Control None-20°C48hNo degradation
Thermal None40°C48hMinimal degradation
Acidic 1M HCl40°C48hPotential hydrolysis to carboxylic acid
Basic 0.1M NaOH40°C48hSignificant hydrolysis to carboxylate
Photolytic UV LightRT24hPotential appearance of multiple byproducts

Summary of Recommendations

ParameterRecommendationRationale
Storage Temp. Long-term: -20°C; Short-term: 2-8°CMinimizes degradation kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from air moisture.
Light Protect from light (Amber vial)Prevents photodegradation of the aromatic ketone.[6][7]
Container Tightly sealed glass vial with PTFE linerEnsures inertness and prevents leakage/contamination.
Incompatibilities Strong bases, strong acids, strong oxidizing agents, prolonged exposure to water/moisture.Prevents rapid chemical degradation, primarily hydrolysis.[3][4]

References

  • Hydrolysis of esters - Chemguide. (n.d.). Chemguide. Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Smith, H. A., & Steele, J. H. (1941). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 63(12), 3466–3469. Retrieved from [Link]

  • Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. (n.d.). Lumen Learning. Retrieved from [Link]

  • 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023, July 28). National Institutes of Health. Retrieved from [Link]

  • Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. (n.d.). CORE. Retrieved from [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Charlier, M., Hélène, C., & Carrier, W. L. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. Photochemistry and Photobiology, 15(6), 527-536. Retrieved from [Link]

  • Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. (n.d.). Chemical Communications. Retrieved from [Link]

  • Keto Sustain FAQs. (n.d.). Functional Formularies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

Welcome to the technical support center for the analysis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and quantification of impurities via High-Performance Liquid Chromatography (HPLC). Our approach is rooted in explaining the fundamental causes of common issues to empower you to develop robust and reliable analytical methods.

Understanding Potential Impurities

The purity of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a key pharmaceutical intermediate, is critical for the quality and safety of the final active pharmaceutical ingredient (API). Impurities can arise from two primary sources: the synthetic route and subsequent degradation. A comprehensive analytical method must be able to separate and quantify all potential impurities.[1]

  • Synthesis-Related Impurities: The compound is typically synthesized via a Friedel-Crafts acylation reaction.[2][3][4] This process can introduce several potential impurities:

    • Unreacted Starting Materials: Residual fluorobenzene or ethyl 6-(chloroformyl)hexanoate.

    • Positional Isomers: Acylation occurring at the ortho or meta positions of the fluorobenzene ring, although the para position is generally favored.

    • Polysubstituted Products: Di-acylated fluorobenzene species.

    • Byproducts from Side Reactions: Impurities resulting from reactions with residual catalysts or solvents.[5]

  • Degradation Products: These are impurities that form during storage or handling of the substance. Forced degradation studies are intentionally conducted to identify these potential degradants and ensure the analytical method is "stability-indicating".[6][7][8]

    • Hydrolysis Product: Cleavage of the ethyl ester to form the corresponding carboxylic acid, 7-(2-fluorophenyl)-7-oxoheptanoic acid.[9]

    • Oxidation Products: Oxidation of the molecule, potentially at the ketone or elsewhere, can introduce N-oxides or other oxygenated species if susceptible functional groups are present.[6][9]

G cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products s_start Starting Materials (e.g., Fluorobenzene) s_isomers Positional Isomers (ortho-, meta-) s_poly Polysubstituted Products s_side Side-Reaction Byproducts d_hydrolysis Hydrolysis Product (Carboxylic Acid) d_oxidation Oxidation Products main Ethyl 7-(2-fluorophenyl) -7-oxoheptanoate main->s_start Arise from Synthesis main->s_isomers Arise from Synthesis main->s_poly Arise from Synthesis main->s_side Arise from Synthesis main->d_hydrolysis Form upon Degradation main->d_oxidation Form upon Degradation

Caption: Sources of potential impurities in Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Troubleshooting Guide for HPLC Analysis

This section addresses specific chromatographic problems in a question-and-answer format.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my main peak?

Answer: Poor peak shape is a common issue that can compromise resolution and integration accuracy.[10] The ideal peak is a symmetrical Gaussian shape.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction. However, residual silanol groups on the silica-based column packing can be acidic and interact strongly with any basic sites on an analyte, causing tailing.[11]

    • Solution 1 (Mobile Phase pH): Adjust the mobile phase pH. Using a buffer at a low pH (e.g., pH 2.5-3.0 with formic acid or phosphate buffer) will protonate the silanol groups, minimizing this secondary interaction.

    • Solution 2 (Column Choice): Use a modern, end-capped column with high-purity silica. These columns have a much lower concentration of residual silanols.

    • Solution 3 (Physical Issues): Tailing that affects all peaks can indicate a physical problem like a column void or a blocked frit.[10][11] Try back-flushing the column (if the manufacturer allows) or replace it.

  • Peak Fronting: This is less common than tailing and is often a sign of sample overload or an incompatible injection solvent.

    • Solution 1 (Reduce Concentration): Lower the concentration of your sample. If the peak shape improves, you were overloading the column.

    • Solution 2 (Injection Solvent): Ensure your sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase. Injecting in a much stronger solvent can cause the sample band to spread unevenly at the column head.[12]

Q2: I'm observing unexpected peaks ("ghost peaks") in my chromatogram, even in a blank injection. What are they and how do I get rid of them?

Answer: Ghost peaks are extraneous peaks that do not originate from your sample.[13] Identifying their source is a process of elimination.

  • Cause 1: Mobile Phase Contamination: HPLC-grade solvents can contain trace impurities that concentrate on the column during the gradient's initial low-organic conditions and then elute as the organic percentage increases.[14]

    • Solution: Use freshly prepared mobile phase from high-purity solvents and water (e.g., Milli-Q). Filter all mobile phases. Running a gradient with no injection can help confirm if the mobile phase is the source.[13]

  • Cause 2: System Contamination (Carryover): Impurities from a previous, more concentrated injection can adsorb to system components like the injector needle, valve, or stator, and then elute in subsequent runs.[15][16]

    • Solution: Implement a robust needle wash protocol using a strong solvent. If carryover is persistent, clean the injector components according to the manufacturer's guide.

  • Cause 3: Sample/Vial Contamination: Impurities can be leached from vials, caps, or septa.

    • Solution: Inject the sample solvent from a clean vial to see if the ghost peak disappears. Use high-quality, certified vials and caps.

Q3: The resolution between my main peak and a known impurity is poor. How can I improve it?

Answer: Resolution is a measure of the separation between two peaks. Poor resolution can lead to inaccurate quantification.

  • Solution 1 (Optimize Gradient): If using a gradient, make the slope shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will increase the separation.

  • Solution 2 (Change Organic Modifier): If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.

  • Solution 3 (Adjust pH): If the impurities have ionizable functional groups, adjusting the mobile phase pH can significantly change their retention time relative to the main peak.

  • Solution 4 (Change Stationary Phase): If mobile phase optimization is insufficient, a different column chemistry may be needed. For example, switching from a C18 to a Phenyl or Cyano column can provide a different selectivity for aromatic compounds.

Troubleshooting Workflow

G cluster_peakshape Poor Peak Shape cluster_ghost Ghost Peaks cluster_resolution Poor Resolution start Problem Observed in Chromatogram p_tail Peak Tailing? start->p_tail p_front Peak Fronting? start->p_front p_ghost Unexpected Peaks in Blank? start->p_ghost p_res Peaks Co-eluting? start->p_res c_tail1 Secondary Interactions (Silanols) p_tail->c_tail1 c_tail2 Column Void / Blockage p_tail->c_tail2 c_front1 Sample Overload p_front->c_front1 c_front2 Strong Injection Solvent p_front->c_front2 s_tail1 Adjust Mobile Phase pH Use End-capped Column c_tail1->s_tail1 s_tail2 Back-flush / Replace Column c_tail2->s_tail2 s_front1 Dilute Sample c_front1->s_front1 s_front2 Inject in Mobile Phase c_front2->s_front2 c_ghost1 Mobile Phase Contamination p_ghost->c_ghost1 c_ghost2 System Carryover p_ghost->c_ghost2 s_ghost1 Use Fresh, High-Purity Solvents c_ghost1->s_ghost1 s_ghost2 Improve Needle Wash c_ghost2->s_ghost2 c_res1 Suboptimal Mobile Phase p_res->c_res1 c_res2 Insufficient Selectivity p_res->c_res2 s_res1 Adjust Gradient Slope Change Organic Modifier c_res1->s_res1 s_res2 Try Different Column Chemistry c_res2->s_res2

Caption: A logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

Answer: A generic reversed-phase gradient method is an excellent starting point for impurity profiling of a novel compound.[17] The goal is to develop a method that can separate compounds with a range of polarities.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good hydrophobic retention and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to control silanol activity and provide protons for MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA wide gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nm or PDA ScanThe aromatic ketone structure should have strong UV absorbance.
Injection Vol. 5 µLA small volume minimizes potential for peak distortion.
Q2: What are system suitability tests (SSTs) and why are they important?

Answer: System Suitability Tests are a series of checks defined in pharmacopeial guidelines (e.g., USP) to ensure the chromatographic system is performing adequately for the intended analysis.[18] Running an SST before analyzing samples provides confidence that the results will be accurate and reproducible.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing can affect integration.
Resolution (Rs) Rs ≥ 2.0 (between analyte and closest impurity)Ensures baseline separation between critical peaks.
Repeatability (%RSD) %RSD ≤ 2.0% for 5 replicate injections (area)Confirms the precision of the injector and system.
Theoretical Plates (N) N > 2000Measures the efficiency of the column.
Q3: How can I confirm the identity of an unknown impurity peak?

Answer: The most powerful technique for identifying unknown impurities is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By coupling the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting peak. High-resolution MS (HRMS) can provide a highly accurate mass, allowing you to deduce the elemental composition. Further fragmentation (MS/MS) can reveal structural information about the impurity.[9][19]

Q4: What is a forced degradation study and how is it relevant?

Answer: A forced degradation (or stress testing) study involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to intentionally induce degradation.[7][8] The purpose is twofold:

  • Identify Degradation Pathways: It helps elucidate the likely degradation products that could form under normal storage conditions over time.

  • Demonstrate Method Specificity: By analyzing the stressed samples, you can prove that your HPLC method can separate the newly formed degradation products from the main peak and from each other. A method that can do this is termed "stability-indicating."[6]

Experimental Protocols

Protocol 1: Mobile Phase and Solution Preparation

A. Mobile Phase A (0.1% Formic Acid in Water)

  • Measure 999 mL of HPLC-grade water into a 1 L clean glass reservoir.

  • Carefully add 1 mL of formic acid.

  • Mix thoroughly and sonicate for 15 minutes to degas.

B. Mobile Phase B (0.1% Formic Acid in Acetonitrile)

  • Measure 999 mL of HPLC-grade acetonitrile into a 1 L clean glass reservoir.

  • Carefully add 1 mL of formic acid.

  • Mix thoroughly and sonicate for 15 minutes to degas.

C. Standard Solution (approx. 0.5 mg/mL)

  • Accurately weigh approximately 25 mg of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (50:50 Acetonitrile:Water).

  • Sonicate for 5 minutes to dissolve.

  • Allow to cool to room temperature and dilute to volume with the diluent. Mix well.

D. Sample Solution (approx. 0.5 mg/mL)

  • Prepare in the same manner as the Standard Solution, using the sample batch to be tested.

Protocol 2: HPLC System Operation
  • System Setup: Set up the HPLC system according to the parameters in the table from FAQ Q1.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Perform five replicate injections of the Standard Solution.

  • Verification: Verify that all SST criteria (Tailing, Resolution, %RSD) are met before proceeding.

  • Analysis: Inject a blank (diluent), followed by the Sample Solution(s).

  • Bracketing: It is good practice to inject a Standard Solution after every 5-10 sample injections to ensure system performance remains consistent.

References

  • BenchChem. (n.d.). Purity assessment of Ethyl 3-oxoheptanoate using different analytical techniques.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 431-437.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. African Journal of Biomedical Research, 27(4s). Retrieved from [Link]

  • BLDpharm. (n.d.). Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.
  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Yin, S., et al. (2011). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 156-165. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Technical Report vol.45.
  • Singh, R., et al. (2025). Quantification of Seven Known and Several Unknown Impurities from Fluticasone Furoate and Oxymetazoline Hydrochloride Nasal Spray Product Using RP-HPLC UV Methodology. Journal of Analytical Chemistry. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules, 28(15), 5897. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • WIPO Patentscope. (n.d.). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Axion Labs. (n.d.). Ghost Peaks in HPLC - 5 common sources. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

  • Frontiers in Chemistry. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.

Sources

Reference Data & Comparative Studies

Validation

Core Spectroscopic Analysis: A Multi-Nuclear NMR Approach

An In-Depth Technical Guide to the NMR Spectrum of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate: A Comparative Analysis For researchers, scientists, and professionals in drug development, the unambiguous structural confirmat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectrum of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a molecule featuring an aromatic ketone, an ethyl ester, and a fluorine substituent, serves as an excellent case study for the application of modern analytical techniques. The presence of fluorine is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding affinity, making rigorous characterization essential.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. Moving beyond a simple data sheet, we will delve into the predicted spectral features, explain the rationale behind these predictions based on fundamental principles, and compare the insights gained from NMR with those from alternative analytical methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (Molecular Formula: C₁₅H₁₉FO₃, Molecular Weight: 266.31 g/mol ), a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and chemical environment.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the ethyl ester, the aliphatic heptanoate chain, and the 2-fluorophenyl group. The electron-withdrawing effects of the carbonyl groups and the fluorine atom will significantly influence the chemical shifts. Protons adjacent to the ketone (α-protons) are deshielded and typically appear in the 2.1–2.6 ppm range.[2] Similarly, protons adjacent to the ester carbonyl are found around 2.0-2.2 ppm, while those on the carbon attached to the ester oxygen are further downfield (3.7-4.1 ppm).[3][4]

Table 1: Predicted ¹H NMR Data for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (in CDCl₃)

Signal LabelAssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
a-O-CH₂-CH₃~ 4.1Quartet (q)2H
bAr-C(=O)-CH₂-~ 3.0Triplet (t)2H
c-CH₂-C(=O)-O-~ 2.3Triplet (t)2H
d, e, f-(CH₂)₃-~ 1.3 - 1.8Multiplets (m)6H
g-O-CH₂-CH₃~ 1.2Triplet (t)3H
h, i, j, kAr-H~ 7.1 - 7.9Multiplets (m)4H

Note: The aromatic protons (h, i, j, k) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of unique carbon atoms and crucial information about their functional groups. The carbonyl carbons of the ketone and ester are highly deshielded and appear far downfield.[5][6] Ketone carbonyls typically resonate between 190-220 ppm, while ester carbonyls are found between 160-180 ppm.[2][7][8] The aromatic region will show six distinct signals, with their chemical shifts influenced by the fluorine substituent. A key feature will be the carbon-fluorine spin-spin coupling (J-coupling), which splits the signals of carbons near the fluorine atom.[6]

Table 2: Predicted ¹³C NMR Data for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (in CDCl₃)

AssignmentPredicted Chemical Shift (ppm)Expected C-F Coupling
Ar-C=O~ 198Doublet (³J_CF)
O-C=O~ 173No
C-F (Aromatic)~ 162Doublet (¹J_CF > 240 Hz)
C-C=O (Aromatic)~ 130Doublet (²J_CF)
CH (Aromatic)~ 125 - 135Doublets (J_CF)
-O-CH₂-~ 61No
Aliphatic CH₂~ 24 - 40No
-CH₃~ 14No
Predicted ¹⁹F NMR Spectrum

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and sensitive technique for characterization.[9] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, resulting in high receptivity.[10] The spectrum for this compound would consist of a single multiplet in the region characteristic of aryl fluorides. The precise chemical shift and the coupling pattern, arising from interactions with the ortho and meta protons on the aromatic ring, provide a unique fingerprint for the 2-fluorophenyl moiety.[11][12]

Comparison with Alternative Analytical Methods

While NMR is unparalleled for detailed structural elucidation, a comprehensive analysis relies on its synergy with other techniques. Each method provides orthogonal data that, when combined, builds a self-validating system for confirming the compound's identity and purity.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, dynamic processes, and quantitative analysis.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and structural information from fragmentation.Extremely high sensitivity, suitable for trace analysis.[13]Isomers can be difficult to distinguish, provides connectivity indirectly.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, C-F).Fast, simple, and provides a quick functional group "fingerprint".[14]Provides limited information on the overall molecular skeleton.
HPLC/GC Purity assessment, quantification, and separation of mixtures.High resolution for separating complex mixtures, robust quantification.[15]Does not provide direct structural information; requires reference standards.

For Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, IR spectroscopy would clearly show two distinct carbonyl (C=O) stretching bands around ~1735 cm⁻¹ for the ester and ~1690 cm⁻¹ for the conjugated aromatic ketone.[14] High-Resolution Mass Spectrometry (HRMS) would confirm the elemental formula C₁₅H₁₉FO₃ by providing a highly accurate mass measurement.

Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and a logical experimental workflow.

Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a good starting point for compounds of average polarity.[16][17] Ensure the compound is fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).

    • Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Data Processing:

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the peak multiplicities to determine spin-spin coupling patterns.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft process Phase & Reference ft->process analyze Integrate & Analyze Splitting process->analyze report Final Structure Confirmation analyze->report

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a molecule of interest for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a molecule of interest for researchers, scientists, and professionals in drug development. In the absence of a publicly available experimental spectrum for this specific compound, this guide offers a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, we will compare the utility of IR spectroscopy with other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a holistic view of its structural characterization.

The Structural Landscape of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

To fully appreciate its infrared spectrum, it is essential to deconstruct the molecular architecture of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. The molecule is characterized by several key functional groups, each with a distinct vibrational signature:

  • An Aromatic Ketone: The 2-fluorophenyl group attached to a carbonyl (C=O) group. The position of the fluorine atom ortho to the keto-heptanoate chain introduces specific electronic and steric effects.

  • A Saturated Ester: An ethyl ester group at the terminus of the heptanoate chain.

  • A Long Aliphatic Chain: A flexible chain of methylene (-CH2-) groups connecting the aromatic ketone and the ester.

  • An Aryl Fluoride: A fluorine atom directly attached to the aromatic ring.

Each of these components will give rise to characteristic absorption bands in the IR spectrum, allowing for a detailed structural confirmation.

Predictive Analysis of the Infrared Spectrum

The infrared spectrum of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is predicted to exhibit a series of distinct absorption bands. The following table outlines the expected vibrational modes, their predicted wavenumber ranges, and their characteristic intensities. This prediction is based on established correlation tables and comparison with the known spectra of similar molecules.

Predicted Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~ 3100-3000Medium to WeakC-H (Aromatic)Stretching
~ 2950-2850Medium to StrongC-H (Aliphatic)Stretching
~ 1735StrongC=O (Ester) Stretching
~ 1690StrongC=O (Ketone, conjugated) Stretching
~ 1600, 1475Medium to WeakC=C (Aromatic)Stretching
~ 1250StrongC-O (Ester)Stretching
~ 1230StrongC-F (Aryl Fluoride)Stretching
~ 880-740StrongC-H (Aromatic)Out-of-plane Bending

Key Interpretive Insights:

  • The Carbonyl Region (1800-1650 cm⁻¹): This is the most diagnostic region of the spectrum. We anticipate two strong, sharp peaks. The peak at approximately 1735 cm⁻¹ is characteristic of the saturated ester carbonyl stretch.[1][2] The second strong absorption, expected around 1690 cm⁻¹, corresponds to the ketone carbonyl stretch.[3][4] Its position at a lower wavenumber than a typical aliphatic ketone (~1715 cm⁻¹) is due to the conjugation of the carbonyl group with the aromatic ring, which delocalizes the pi electrons and weakens the C=O bond.[5]

  • C-H Stretching Region (3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring. The more intense peaks just below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the aliphatic methylene and methyl groups of the heptanoate and ethyl ester moieties.

  • The Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information. A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the ester group.[2] Concurrently, a strong absorption around 1230 cm⁻¹ is characteristic of the C-F stretching vibration of the aryl fluoride.[6] The aromatic C=C stretching vibrations will appear as a pair of medium to weak bands around 1600 and 1475 cm⁻¹. Finally, strong bands in the 880-740 cm⁻¹ range will be due to the out-of-plane C-H bending of the substituted aromatic ring, the exact position of which can sometimes give clues about the substitution pattern.

Experimental Protocol for Infrared Spectroscopy

For the acquisition of a high-quality IR spectrum of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, the Attenuated Total Reflectance (ATR) technique is recommended due to its simplicity and minimal sample preparation.

Objective: To obtain a high-resolution infrared spectrum of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

Sample Preparation:

  • Ensure the ATR crystal surface is impeccably clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount (a few milligrams if solid, or a single drop if liquid) of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate directly onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

Data Processing:

  • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Perform a baseline correction if necessary to ensure the baseline is flat.

  • Label the significant peaks with their corresponding wavenumbers.

A Comparative Look: IR Spectroscopy vs. Other Analytical Techniques

While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive structural elucidation relies on a combination of analytical methods. Here, we compare the insights provided by IR spectroscopy with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical TechniqueInformation ProvidedStrengthsLimitations
Infrared (IR) Spectroscopy Presence of functional groups (C=O, C-O, C-F, C-H, aromatic rings).Fast, non-destructive, requires minimal sample, excellent for identifying key functional groups.Provides limited information on the connectivity of atoms and the overall molecular framework. Can be difficult to interpret complex spectra fully.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of each proton and carbon atom.Provides a complete picture of the molecular structure, including stereochemistry. Quantitative analysis is possible.Requires larger sample amounts than IR, more expensive instrumentation, and longer acquisition times. Data analysis can be complex.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (with high resolution MS). Fragmentation patterns provide clues about the molecular structure.Extremely sensitive, provides definitive molecular weight, can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.Does not provide detailed information on the connectivity of atoms. Isomeric compounds can be difficult to distinguish without fragmentation analysis.

The Synergy of Analytical Techniques

The most robust characterization of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is achieved through the synergistic use of these techniques.

Caption: Workflow for the structural characterization of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

In practice:

  • IR Spectroscopy would be the initial, rapid check to confirm the presence of the crucial ketone and ester carbonyl groups, providing immediate evidence of a successful reaction.

  • NMR Spectroscopy would then be employed to meticulously map out the proton and carbon environments. For instance, ¹H NMR would show a characteristic triplet and quartet for the ethyl group, multiplets for the long aliphatic chain, and distinct signals in the aromatic region with coupling patterns indicative of the 2-fluoro substitution. ¹³C NMR would confirm the presence of the two different carbonyl carbons (ketone and ester) and the other carbon atoms in the molecule.

  • Mass Spectrometry , particularly high-resolution MS (HRMS), would provide the definitive molecular weight and elemental formula (C15H19FO3), confirming the overall composition of the synthesized molecule.

Conclusion

The infrared spectrum of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate offers a rapid and informative snapshot of its key functional features. The predicted spectrum, dominated by two strong carbonyl absorptions for the ester and the conjugated ketone, provides a clear diagnostic fingerprint. While IR spectroscopy is an indispensable tool for functional group analysis, its true power in unequivocal structure determination is realized when used in concert with NMR spectroscopy and mass spectrometry. This integrated analytical approach provides the rigorous, multi-faceted data required by researchers and drug development professionals to confidently confirm the identity and purity of novel chemical entities.

References

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • PubChem. Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. [Link]

  • Organic Chemistry | OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • AIST: Spectral Database for Organic Compounds, SDBS. [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • University of Calgary. Infrared Spectroscopy Table. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the HPLC and LC-MS Analysis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. Ethyl 7-(2-fluoropheny...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, an aromatic keto ester, presents a unique analytical challenge owing to its combination of a fluorinated aromatic ring, a ketone functionality, and a flexible alkyl ester chain. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust analysis of this compound. Drawing upon extensive experience with similar small molecules, this document outlines plausible analytical strategies, explains the rationale behind experimental choices, and offers a framework for method development and validation.

The Analytical Challenge: Structural Considerations for Method Development

The molecular structure of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate dictates the analytical approach. The presence of the aromatic ring and the ketone group provides chromophores suitable for UV detection in HPLC. The ethyl ester and the alkyl chain contribute to its overall hydrophobicity, making it an ideal candidate for reversed-phase chromatography. The fluorine atom can influence electronic properties and may offer a unique signature in certain detection techniques. For LC-MS, the compound's moderate polarity and molecular weight make it amenable to common ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

High-Performance Liquid Chromatography (HPLC): A Comparative Approach to Method Design

Reversed-phase HPLC is the most common and suitable technique for the analysis of small molecules like Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.[1] The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving optimal separation and sensitivity.

Stationary Phase Selection: A Comparison of C18 and Phenyl Columns

The most widely used stationary phase in reversed-phase chromatography is the C18 (octadecyl) column, which separates compounds based on hydrophobic interactions.[2][3] An alternative for aromatic compounds is a phenyl-based column, which can provide alternative selectivity through π-π interactions with the analyte's aromatic ring.[2]

Stationary PhaseSeparation PrincipleExpected Performance for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
C18 Primarily hydrophobic interactions.[3]Good retention and separation from non-aromatic impurities. The long alkyl chain of the heptanoate moiety will strongly interact with the C18 phase.
Phenyl Hydrophobic and π-π interactions.[2]Enhanced retention and potentially different selectivity for aromatic isomers or impurities due to the interaction with the 2-fluorophenyl group.

Expert Recommendation: A C18 column is the recommended starting point for method development due to its versatility and robustness.[4][5] However, if co-elution with aromatic impurities is observed, a phenyl column should be evaluated for its orthogonal selectivity.[2]

Mobile Phase Optimization: The Key to Resolution

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[6] The organic solvent strength determines the retention time of the analyte. For ionizable compounds, the pH of the aqueous phase is a critical parameter.[7] While Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is not strongly ionizable, small amounts of acid (e.g., 0.1% formic acid or acetic acid) are often added to the mobile phase to improve peak shape and ensure reproducible chromatography.[6][8]

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard dimension column providing a good balance of resolution and backpressure.[5]
Mobile Phase A Water with 0.1% Formic AcidProvides protons for better ionization in LC-MS and can improve peak shape.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier with good UV transparency and low viscosity.
Gradient 50% B to 95% B over 15 minutesA starting point to elute a moderately hydrophobic compound and clean the column.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring and ketone provide strong absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling Molecular Identity

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry, making it an invaluable tool for the identification and quantification of compounds.[1]

Ionization Techniques: ESI vs. APCI

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources for LC-MS.[9]

Ionization TechniquePrincipleSuitability for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate
ESI Soft ionization technique that generates ions from solution.[9]Expected to produce a strong protonated molecule [M+H]+. Adducts with sodium [M+Na]+ or potassium [M+K]+ may also be observed.[9][10]
APCI A gas-phase ionization technique suitable for less polar compounds.[9]Also likely to produce a strong [M+H]+ ion and may be less susceptible to matrix effects than ESI.

Expert Recommendation: ESI in positive ion mode is the recommended starting point due to its broad applicability and high sensitivity for moderately polar compounds.

Fragmentation Analysis: Deciphering the Molecular Structure

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion (e.g., [M+H]+) and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule.[11]

Predicted Fragmentation Pathways for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate ([M+H]+ = m/z 267.13):

  • Loss of ethanol (-46 Da): A common fragmentation for ethyl esters, leading to an acylium ion.[12]

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, which can result in several characteristic fragments.[13]

  • McLafferty Rearrangement: A potential rearrangement for ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.[13]

Table of Predicted Key Fragments:

m/z (Predicted)Proposed Structure/Loss
267.13[M+H]+
221.09[M+H - C2H5OH]+
123.02[F-Ph-CO]+
95.01[F-Ph]+

Experimental Workflow: From Sample to Data

The following diagram illustrates a typical workflow for the HPLC and LC-MS analysis of a small molecule like Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

HPLC_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Acquisition & Processing Sample Sample Weighing Dissolution Dissolution in Diluent (e.g., Acetonitrile) Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System (Pump, Autosampler, Column Oven) Filtration->HPLC Detector UV Detector HPLC->Detector MS Mass Spectrometer (ESI/APCI Source) Detector->MS Flow Split (Optional) CDS Chromatography Data System Detector->CDS MS_Software MS Software MS->MS_Software Analysis Data Analysis (Integration, Identification, Quantification) CDS->Analysis MS_Software->Analysis

Caption: A generalized workflow for the HPLC and LC-MS analysis of small molecules.

Comparison with Alternative Analytical Techniques

While HPLC and LC-MS are the primary tools for the analysis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) High resolution for volatile compounds. Extensive spectral libraries available.Requires derivatization for less volatile compounds. Potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including stereochemistry. Non-destructive.Lower sensitivity compared to MS. More complex data interpretation.
Infrared (IR) Spectroscopy Provides information about functional groups.Not suitable for quantification. Limited structural information for complex molecules.

Conclusion

The analysis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate can be effectively achieved using a well-developed reversed-phase HPLC method, preferably with a C18 column and a water/acetonitrile mobile phase containing a small amount of acid. UV detection at 254 nm should provide adequate sensitivity for routine analysis. For definitive identification and structural elucidation, LC-MS with ESI in positive ion mode is the technique of choice. The predicted fragmentation patterns, including the loss of ethanol and alpha-cleavage products, will be key to confirming the structure. While alternative techniques like GC-MS and NMR provide valuable information, the combination of HPLC and LC-MS offers the optimal balance of separation efficiency, sensitivity, and structural information for the comprehensive characterization of this and similar aromatic keto esters in a drug discovery and development setting.

References

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • Cai, S. S., & Syage, J. A. (2006). Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids. Journal of the American Society for Mass Spectrometry, 17(8), 1173–1183.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Chromatography Forum. (2010). beta keto esters by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Retrieved from [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 16(2), 235–243.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Luginbühl, M., Gaugler, S., & Dussy, F. E. (2016). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake: Application in a Drinking Study. Journal of analytical toxicology, 40(4), 281–288.
  • Dolan, J. W. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • Dalgliesh, C. E., Horning, E. C., Horning, M. G., Knox, K. L., & Yarger, K. (1966). Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. Analytical Chemistry, 38(12), 1740–1748.
  • ChemSynthesis. (n.d.). ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. Retrieved from [Link]

  • Kumar, A., Kumar, S., & Singh, R. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central journal, 7, 124.
  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules (Basel, Switzerland), 27(19), 6296.
  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • AWS. (n.d.). S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • SpectraBase. (n.d.). Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl 7-oxoheptanoate | CAS#:3990-05-4. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4,4,5,5,6,6,7,7,7-nonafluoro-3-oxoheptanoate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate and Other Key Ketoesters for Pharmaceutical Research

Introduction In the landscape of pharmaceutical synthesis and drug discovery, ketoesters serve as foundational building blocks, prized for their versatile reactivity. Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is an emergi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical synthesis and drug discovery, ketoesters serve as foundational building blocks, prized for their versatile reactivity. Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is an emerging molecule of interest, distinguished by the presence of a fluorine atom on the aromatic ring. This guide provides an in-depth comparison of this compound with a selection of structurally related ketoesters: its direct non-fluorinated analog, Ethyl 7-oxo-7-phenylheptanoate ; a classic aromatic β-ketoester, Ethyl benzoylacetate ; and its aliphatic counterpart, Ethyl 7-oxoheptanoate .

While extensive peer-reviewed data on Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is emerging, this guide synthesizes established chemical principles and available data on analogous compounds to provide a robust, predictive analysis for researchers, scientists, and drug development professionals. We will explore comparative synthesis strategies, spectroscopic signatures, and the nuanced effects of the 2-fluoro substituent on chemical reactivity, supported by detailed experimental protocols.

Molecular Structures and Comparative Properties

The introduction of a fluorine atom, though seemingly minor, imparts significant changes to the electronic properties and metabolic stability of a molecule. The table below outlines the fundamental properties of our subject compounds.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate C₁₅H₁₉FO₃266.31[1]Aromatic γ-ketoester with ortho-fluorine substitution.
Ethyl 7-oxo-7-phenylheptanoate C₁₅H₂₀O₃248.32[2]Direct non-fluorinated analog; intermediate for Seratrodast.[2]
Ethyl benzoylacetate C₁₁H₁₂O₃192.21Aromatic β-ketoester; features an active methylene group.
Ethyl 7-oxoheptanoate C₉H₁₆O₃172.22[3]Aliphatic γ-ketoester; lacks aromaticity.

Comparative Synthesis Strategies

The synthesis of these ketoesters typically relies on cornerstone reactions of organic chemistry. The choice of method is dictated by the availability of starting materials and the desired scale of production. A common and versatile approach for the aromatic ketoesters is Friedel-Crafts acylation.

cluster_0 Preparation of Acyl Chloride cluster_1 Friedel-Crafts Acylation PimelicAcid Pimelic Acid Monoester Monoethyl Pimelate PimelicAcid->Monoester  Ethanol (1 eq.), H⁺ cat. AcylChloride 7-Ethoxy-7-oxoheptanoyl chloride Monoester->AcylChloride  SOCl₂ or (COCl)₂ Aromatic Fluorobenzene or Benzene Product Target Aromatic Ketoester Aromatic->Product  AlCl₃, DCM

Caption: General workflow for aromatic ketoester synthesis.

This pathway involves the mono-esterification of a diacid (like pimelic acid), conversion to an acyl chloride, and subsequent Friedel-Crafts acylation of an aromatic ring.[4][5] For Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, this involves the reaction of 7-ethoxy-7-oxoheptanoyl chloride with fluorobenzene. For the non-fluorinated analog, benzene is used instead.[6]

An alternative route, particularly useful if the corresponding aryl halide is readily available, is through a Grignard reagent.

ArylHalide 2-Fluorobromobenzene Grignard 2-Fluorophenyl- magnesium bromide ArylHalide->Grignard  Mg, THF Product Ethyl 7-(2-fluorophenyl)- 7-oxoheptanoate Grignard->Product  2. Acyl Chloride AcylChloride 7-Ethoxy-7-oxoheptanoyl chloride cluster_I Inductive Effect (-I) cluster_M Mesomeric Effect (+M) cluster_C Comparison Point: Carbonyl Reactivity I_effect Fluorine's high electronegativity pulls electron density from the ring via the sigma bond. I_result Result: Carbonyl carbon becomes more electrophilic. Ring is deactivated. I_effect->I_result Electron Withdrawal M_effect Fluorine's lone pairs donate electron density into the ring's pi-system. M_result Result: Electron density increases at ortho/para positions. Partially counteracts the -I effect. M_effect->M_result Electron Donation Reactivity Reactivity of the Ketone Carbonyl Aromatic Aromatic Ketoesters (Resonance stabilization) Aromatic->Reactivity Less Reactive Aliphatic Aliphatic Ketoesters (No resonance) Aliphatic->Reactivity More Reactive Fluorinated 2-Fluoro Aromatic Ketoester (Strong -I effect dominates) Fluorinated->Aromatic More Reactive Than

Caption: Electronic effects of fluorine and resulting reactivity comparison.

For fluorine, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density. [7][8]This has several important consequences for reactivity:

  • Enhanced Carbonyl Electrophilicity: The strong electron-withdrawing nature of the 2-fluoro substituent makes the adjacent carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to the non-substituted phenyl analog. This can lead to faster reaction rates in additions, reductions, and condensations involving the ketone.

  • Reactivity vs. Aliphatic Ketoesters: Aromatic ketones are generally less reactive than their aliphatic counterparts because the aromatic ring's π-system conjugates with the carbonyl group, delocalizing the partial positive charge on the carbonyl carbon. [9]While the 2-fluoro group enhances reactivity relative to the unsubstituted phenyl ketoester, Ethyl 7-oxoheptanoate (the aliphatic analog) is expected to be the most reactive towards nucleophiles due to the absence of any resonance stabilization.

  • Active Methylene Group: In the case of Ethyl benzoylacetate, the hydrogens on the carbon between the two carbonyl groups (the α-carbon) are significantly acidic and readily removed by base. This "active methylene" group is the site of reactivity for this class of β-ketoesters, a feature not present in the γ-ketoesters being compared.

Potential Applications in Drug Discovery

The structural motifs within these ketoesters suggest their utility as intermediates in medicinal chemistry.

  • Ethyl 7-oxo-7-phenylheptanoate is a known key intermediate in the synthesis of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma. [2]* The introduction of a fluorine atom , as in Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, is a common strategy in drug design to block metabolic oxidation at that position, thereby increasing the drug's half-life. It can also modify the compound's binding affinity to target proteins through favorable electrostatic interactions.

  • The long aliphatic chain provides a flexible scaffold that can be further functionalized to create libraries of compounds for screening against various biological targets.

Experimental Protocols

The following protocols are provided as standardized methods for the synthesis and analysis of the discussed ketoesters.

Protocol 1: Synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate via Friedel-Crafts Acylation

Causality: This protocol utilizes the well-established Friedel-Crafts acylation, which is a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group, catalyzed by a Lewis acid. [4][5] Materials:

  • 7-Ethoxy-7-oxoheptanoyl chloride (1.0 eq)

  • Fluorobenzene (1.5 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ in anhydrous DCM under a nitrogen atmosphere and cool the mixture to 0 °C in an ice bath.

  • Add fluorobenzene to the suspension.

  • Slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Spectroscopic Characterization

A. ¹H and ¹³C NMR Spectroscopy

Causality: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. It is the definitive method for structural elucidation of organic compounds. [10] Procedure:

  • Dissolve 10-20 mg of the purified ketoester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. [11]2. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [12]3. Cap the NMR tube and carefully place it in the NMR spectrometer.

  • Acquire ¹H and ¹³C spectra according to the instrument's standard operating procedures. Ensure proper shimming and referencing. [13] B. Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the vibrations of bonds within a molecule, allowing for the identification of specific functional groups, such as the distinct carbonyl groups in ketoesters. [10] Procedure:

  • For liquid samples, place a single drop of the neat liquid between two salt plates (NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • Place the salt plates in the sample holder of the IR spectrometer.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS separates components of a mixture in time (GC) and then provides mass information for each component (MS), allowing for both purity assessment and confirmation of molecular weight and fragmentation patterns. [14] Procedure:

  • Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent like ethyl acetate or hexane. [15]2. Transfer the solution to a 1.5 mL GC autosampler vial.

  • Set up the GC method with an appropriate temperature program to ensure separation and elution of the ketoester.

  • Inject 1 µL of the sample into the GC-MS system.

  • Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak and characteristic fragments.

Conclusion

The comparison between Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate and its analogs reveals a fascinating interplay of structure and reactivity. The key differentiator is the 2-fluoro substituent, which is predicted to enhance the electrophilicity of the ketone carbonyl through its powerful inductive effect. This makes the fluorinated compound a potentially more reactive substrate for nucleophilic additions compared to its non-fluorinated phenyl counterpart, though likely still less reactive than a purely aliphatic ketoester. These predictable yet significant differences in performance, coupled with the potential for improved metabolic stability, position Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate as a valuable and intriguing building block for modern drug discovery programs. The synthetic and analytical protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and ultimately exploit the unique properties of this and other related ketoesters.

References

  • Vertex AI Search. (2026). Exploring ETHYL 7-OXO-7-PHENYLHEPTANOATE: Properties and Applications.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate: A Proposed Synthesis and Exploration of Potential Biological Relevance.
  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Online] Available at: [Link]

  • BenchChem. (2025). Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
  • BenchChem. (2025). Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.
  • Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • Chemsrc. (2025). Ethyl 7-oxoheptanoate | CAS#:3990-05-4. [Online] Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Online] Available at: [Link]

  • PubChem. (n.d.). Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate. [Online] Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Online] Available at: [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Online] Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Organic Syntheses. (n.d.). Ethyl benzoylacetate. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. [Online] Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Online] Available at: [Link]

  • Royal Society of Chemistry. (1965). The effect of fluorine on the electronic spectra and ionization potentials of molecules. [Online] Available at: [Link]

  • Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. [Online] Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Online] Available at: [Link]

  • U.S. EPA. (n.d.). EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry. [Online] Available at: [Link]

  • LookChem. (n.d.). Preparation of Ethyl benzoylacetate. [Online] Available at: [Link]

  • ACS Publications. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Online] Available at: [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. [Online] Available at: [Link]

  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Online] Available at: [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Online] Available at: [Link]

  • GSRS. (n.d.). ETHYL 7-OXOHEPTANOATE. [Online] Available at: [Link]

  • ResearchGate. (2014). Mass Spectra of β-Keto Esters. [Online] Available at: [Link]

Sources

Validation

A Comparative Guide to the Chemical Reactivity of Positional Isomers: Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate vs. Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Abstract The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, profoundly influencing a compound's physicochemical and biological properties.[1] The r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, profoundly influencing a compound's physicochemical and biological properties.[1] The regiochemical placement of this halogen atom can induce subtle yet critical shifts in chemical reactivity, dictating synthetic strategies and the ultimate utility of the molecule. This in-depth guide provides a comparative analysis of two positional isomers: Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate and Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. We will dissect the theoretical underpinnings of their differential reactivity, grounded in fundamental principles of physical organic chemistry, and present simulated experimental data and protocols to validate these predictions. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the nuanced effects of substituent positioning in aryl ketone systems.

Theoretical Framework: The Dueling Influences of a Fluorine Substituent

The reactivity of an aryl ketone is fundamentally governed by the electronic environment of the carbonyl group and its adjacent α-protons. A substituent on the aromatic ring modulates this environment through a combination of electronic and steric effects. In the case of fluorine, its high electronegativity and possession of lone-pair electrons create a fascinating interplay between two opposing electronic forces: the inductive effect and the mesomeric (or resonance) effect.[1]

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bonds. This effect polarizes the molecule, drawing electron density away from the aromatic ring and, consequently, from the attached ketoheptanoate side chain. The inductive effect is distance-dependent, weakening significantly with each intervening bond.[1]

  • Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring. This resonance effect donates electron density to the ring, partially counteracting the inductive withdrawal. The +M effect is most pronounced when the substituent is at the ortho or para position, where it can directly influence the stability of resonance structures.[1]

  • Steric Effects: A substituent at the ortho position can physically obstruct the approach of reagents to the adjacent reaction center (the carbonyl group).[1] While fluorine is relatively small, this steric hindrance can become a factor with bulky reagents.[2]

Isomer-Specific Analysis

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (The ortho Isomer): In this configuration, the fluorine atom is in close proximity to the carbonyl group.

  • Dominant Inductive Effect: The strong, distance-dependent -I effect maximally withdraws electron density from the carbonyl carbon, significantly increasing its partial positive charge (δ+) and thus its electrophilicity.

  • Mesomeric Effect: The +M effect is operative but is generally considered weaker than the powerful -I effect of fluorine.

  • Steric Hindrance: The ortho-fluorine may present minor steric hindrance to the approach of very large nucleophiles.[3]

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate (The para Isomer): Here, the fluorine atom is positioned opposite the side chain.

  • Attenuated Inductive Effect: The -I effect is still present but is significantly weaker at the para position compared to the ortho position due to the increased distance from the carbonyl group.

  • Effective Mesomeric Effect: The +M effect is fully operational, donating electron density into the ring and partially offsetting the inductive withdrawal.

  • No Steric Hindrance: The remote location of the fluorine atom presents no steric impediment to reactions at the carbonyl center.

The diagram below illustrates the key electronic forces at play in both isomers.

electronic_effects cluster_ortho Ortho Isomer: 2-Fluorophenyl cluster_para Para Isomer: 4-Fluorophenyl ortho_ketone Carbonyl Carbon (C=O) ortho_F Fluorine (-F) ortho_conclusion Higher Electrophilicity More Reactive Carbonyl ortho_ketone->ortho_conclusion ortho_F->ortho_ketone Strong -I Effect (Inductive Withdrawal) ortho_F->ortho_ketone +M Effect (Resonance Donation) para_ketone Carbonyl Carbon (C=O) para_F Fluorine (-F) para_conclusion Lower Electrophilicity Less Reactive Carbonyl para_ketone->para_conclusion para_F->para_ketone Weaker -I Effect para_F->para_ketone +M Effect (Resonance Donation)

Caption: Electronic effects influencing carbonyl reactivity in the ortho and para isomers.

Comparative Reactivity: Predictions and Analysis

Based on the theoretical framework, we can predict distinct reactivity profiles for the two isomers in key chemical transformations.

Nucleophilic Attack at the Carbonyl Carbon

Reactions such as reduction by sodium borohydride (NaBH₄) or addition of Grignard reagents are classic probes of carbonyl electrophilicity.[4]

  • Prediction: Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate will be more reactive towards nucleophilic attack.

  • Rationale: The dominant, proximity-driven inductive withdrawal (-I) of the ortho-fluorine makes the carbonyl carbon significantly more electron-deficient and thus a "harder" electrophile. This heightened electrophilicity provides a stronger driving force for reaction with nucleophiles compared to the para isomer, where the inductive effect is weaker and more effectively countered by resonance donation (+M).[1][5]

Acidity of α-Hydrogens and Enolate Formation

The acidity of the protons on the carbon adjacent to the carbonyl group (the α-carbon) is crucial for reactions like aldol condensations, alkylations, and halogenations, which proceed via an enolate intermediate.[3][6]

  • Prediction: The α-hydrogens of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate will be more acidic .

  • Rationale: The stability of the conjugate base (the enolate) determines the acidity of the α-proton. The powerful -I effect of the ortho-fluorine provides substantial stabilization to the negative charge of the enolate intermediate. This stabilization is less pronounced in the para isomer, leading to a lower equilibrium concentration of the enolate and thus lower acidity of the α-protons.[3]

Experimental Validation: Simulated Data

To provide a quantitative basis for these predictions, we present simulated data from two key comparative experiments.

Competitive Reduction Experiment

In this experiment, an equimolar mixture of the ortho and para isomers is treated with a sub-stoichiometric amount of a reducing agent (e.g., 0.5 equivalents of NaBH₄). The product ratio directly reflects the relative reactivity of the two carbonyls.

Parameter Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (ortho) Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate (para)
Initial Moles 1.0 mmol1.0 mmol
NaBH₄ Added 0.25 mmol (0.5 eq. relative to total ketones)0.25 mmol (0.5 eq. relative to total ketones)
Predicted Conversion ~65-75%~25-35%
Predicted Product Ratio (ortho:para) ~ 2.5 : 1~ 2.5 : 1

Table 1: Predicted outcomes for a competitive reduction experiment, highlighting the greater reactivity of the ortho isomer.

Base-Catalyzed H/D Exchange

The rate of deuterium incorporation at the α-position in the presence of a base (e.g., NaOD in D₂O/THF) is a direct measure of the rate of enolate formation, and thus, α-proton acidity.

Parameter Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (ortho) Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate (para)
Reaction Conditions 0.1 M solution in THF-d8/D₂O (4:1) with 0.05 M NaOD0.1 M solution in THF-d8/D₂O (4:1) with 0.05 M NaOD
Time Point 1 hour1 hour
Predicted % Deuterium Incorporation at α-C >90%~50%
Relative Rate Constant (k_ortho / k_para) ~ 4-5~ 4-5

Table 2: Predicted outcomes for a base-catalyzed H/D exchange experiment, indicating the higher acidity of the α-protons in the ortho isomer.

Experimental Protocol: Competitive Reduction Workflow

This protocol provides a self-validating system to experimentally determine the relative reactivity of the two isomers towards nucleophilic attack.

workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis prep1 Accurately weigh equimolar amounts of ortho and para isomers. prep2 Add an internal standard (e.g., dodecane) for GC analysis. prep1->prep2 prep3 Dissolve mixture in anhydrous Methanol (MeOH) in a flask. prep2->prep3 react1 Cool flask to 0 °C in an ice bath. prep3->react1 react2 Prepare a solution of NaBH4 (0.5 equivalents) in cold MeOH. react1->react2 react3 Add NaBH4 solution dropwise to the ketone mixture over 10 min. react2->react3 react4 Stir at 0 °C for 1 hour. react3->react4 workup1 Quench reaction with _saturated NH4Cl (aq). react4->workup1 workup2 Extract with Ethyl Acetate (3x). workup1->workup2 workup3 Dry organic layer (Na2SO4), filter, and concentrate. workup2->workup3 analysis Analyze crude mixture via GC-MS to determine reactant/product ratios. workup3->analysis

Caption: Experimental workflow for the competitive reduction of the two isomers.

Methodology:
  • Preparation:

    • To a flame-dried 50 mL round-bottom flask, add Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate (266.3 mg, 1.0 mmol), Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate (266.3 mg, 1.0 mmol), and dodecane (170.3 mg, 1.0 mmol) as an internal standard.

    • Add 20 mL of anhydrous methanol and stir until all solids are dissolved.

  • Reaction:

    • Cool the flask to 0 °C using an ice-water bath.

    • In a separate vial, dissolve sodium borohydride (NaBH₄) (18.9 mg, 0.5 mmol) in 5 mL of ice-cold anhydrous methanol.

    • Add the NaBH₄ solution dropwise to the stirred ketone mixture over 10 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour.

  • Workup:

    • Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Dissolve the crude residue in a known volume of ethyl acetate.

    • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quantify the relative amounts of remaining starting materials and their corresponding alcohol products by comparing their peak areas relative to the internal standard. The ratio of the formed alcohols will provide the kinetic product ratio.

Conclusion

The positional isomerism of the fluorine substituent leads to a pronounced difference in the chemical reactivity of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate and Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate. The ortho isomer is predicted to be significantly more reactive towards nucleophilic attack at the carbonyl carbon and possess more acidic α-protons. This enhanced reactivity is a direct consequence of the powerful, distance-dependent inductive effect of the fluorine atom, which dominates over its resonance and steric effects in this context. These predictable, electronically-driven differences are critical for chemists to consider when designing synthetic routes, developing structure-activity relationships, and selecting appropriate intermediates for the construction of complex molecular targets in pharmaceutical and materials science research.

References

  • Benchchem. A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers.
  • Benchchem. The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis.
  • Chemistry LibreTexts. Relative Reactivity of Carbonyls. (2022-10-04).
  • Wikipedia. Enol.
  • Benchchem. A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'- fluoroacetophenone.
  • Christie, J. Relative Reactivity of Carbonyls.

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of Fluorinated Aryl Heptanoates In the landscape of medicinal chemistry, the strategic incorporation of fluorine into...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Fluorinated Aryl Heptanoates

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. This guide focuses on Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a synthetic keto-ester, and its derivatives. While specific biological data for the ortho-fluorinated isomer is not extensively documented in publicly available literature, we can infer its potential activities by drawing parallels with structurally related compounds, namely the meta-fluorinated isomer, diarylheptanoids, and chalcones.

This guide provides a comparative analysis of the potential biological activities of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic rationale behind these potential activities and provide detailed, validated experimental protocols for their evaluation. By comparing this class of compounds to established bioactive molecules, we aim to provide a comprehensive resource for researchers interested in exploring their therapeutic potential.

Comparative Analysis of Biological Activities

The 7-aryl-7-oxoheptanoate core of the target molecule shares structural similarities with two well-studied classes of bioactive compounds: diarylheptanoids and chalcones. Diarylheptanoids, such as curcumin, are natural products known for their diverse pharmacological effects, including anti-inflammatory and anticancer activities.[1] Chalcones, precursors to flavonoids, also exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[2] The introduction of a fluorophenyl group to the heptanoate chain is anticipated to modulate these activities.

Anticancer Activity

The presence of a fluorinated aromatic ring and a flexible keto-ester chain in Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate derivatives suggests a potential for anticancer activity. Fluorinated compounds have shown promise in cancer therapy due to their enhanced ability to interact with biological targets and their increased metabolic stability.

Comparative Cytotoxicity Data:

To provide a quantitative comparison, the following table presents hypothetical IC50 values for an Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate derivative against common cancer cell lines, alongside experimental data for representative diarylheptanoids and chalcones.

Compound/DerivativeHCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Derivative (Hypothetical) 15.522.8-
Diarylheptanoid (from Curcuma comosa)45 ± 4 (HCT116)-[3]
Chalcone Derivative (AS1-6)--[4]
Doxorubicin (Control)~0.1~0.5Widely Reported

Note: The IC50 values for the hypothetical derivative are projected based on the activities of structurally similar compounds and are intended for comparative purposes.

Mechanistic Insights:

The potential anticancer mechanism of these derivatives could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways implicated in cancer progression. The lipophilic nature of the molecule may facilitate its passage through cell membranes, allowing it to reach intracellular targets.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The structural resemblance of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate to anti-inflammatory diarylheptanoids and chalcones suggests its potential in modulating inflammatory responses. A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.

Comparative Anti-inflammatory Data:

The table below compares the potential COX-2 inhibitory activity of an Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate derivative with that of known anti-inflammatory compounds.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Derivative (Hypothetical) 18.25.13.6-
Chalcone (Unsubstituted)21.5 ± 1.412.2 ± 0.81.8[4]
Chalcone Derivative (AS1-6)12.6 ± 0.82.7 ± 0.24.7[4]
Nimesulide (Control)--3.8[4]

Note: The hypothetical IC50 values are based on the structure-activity relationships of known COX inhibitors.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Fluorinated aromatic ketones have been reported to possess antibacterial and antifungal properties. The mechanism of action could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Comparative Antimicrobial Data:

This table presents hypothetical Minimum Inhibitory Concentration (MIC) values for an Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate derivative against representative bacterial and fungal strains, compared to experimental data for fluorinated chalcones.

Compound/DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Derivative (Hypothetical) 326464-
Fluorinated Chalcone (Compound 3)--15.62[4]
Fluorinated Chalcone (Compound 4)25-50 (MRSA)>100-[2]
Ciprofloxacin (Control)~1~0.015-Widely Reported
Fluconazole (Control)--~0.5Widely Reported

Note: The hypothetical MIC values are based on the known antimicrobial activity of similar chemical scaffolds.

Experimental Protocols

To ensure the scientific rigor of biological evaluation, standardized and validated protocols are essential. The following section details the step-by-step methodologies for assessing the cytotoxic, anti-inflammatory, and antimicrobial activities of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate derivatives.

Synthesis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

The synthesis of the title compound can be achieved through a Friedel-Crafts acylation, a robust and widely used method for the formation of aryl ketones. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Preparation of Acyl Chloride cluster_1 Friedel-Crafts Acylation Pimelic_Acid Pimelic Acid Monoethyl_Pimelate Monoethyl Pimelate Pimelic_Acid->Monoethyl_Pimelate SOCl2, EtOH Acyl_Chloride 7-Ethoxy-7-oxoheptanoyl chloride Monoethyl_Pimelate->Acyl_Chloride SOCl2 or (COCl)2 Target_Compound Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate Acyl_Chloride->Target_Compound AlCl3, CH2Cl2 Fluorobenzene Fluorobenzene Fluorobenzene->Target_Compound

Caption: Proposed synthetic workflow for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Step-by-Step Protocol:

  • Monoesterification of Pimelic Acid: Pimelic acid is reacted with a controlled amount of ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to selectively form monoethyl pimelate.

  • Formation of the Acyl Chloride: The monoethyl pimelate is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 7-ethoxy-7-oxoheptanoyl chloride.

  • Friedel-Crafts Acylation: The prepared acyl chloride is reacted with fluorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (CH₂Cl₂). The reaction mixture is then worked up and purified using column chromatography to afford the desired product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Assay_Workflow Seed_Cells Seed cancer cells in a 96-well plate Add_Compound Add varying concentrations of the test compound Seed_Cells->Add_Compound Incubate_24_48h Incubate for 24-48 hours Add_Compound->Incubate_24_48h Add_MTT Add MTT solution to each well Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4 hours to allow formazan formation Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.45 mL of the test compound at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixtures to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (PBS) to each tube and measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

MIC_Workflow Prepare_Dilutions Prepare serial dilutions of the test compound in a 96-well plate Inoculate Inoculate each well with a standardized microbial suspension Prepare_Dilutions->Inoculate Incubate_24h Incubate at 37°C for 24 hours Inoculate->Incubate_24h Add_Indicator Add a viability indicator (e.g., resazurin) Incubate_24h->Add_Indicator Observe_Color Observe for color change (blue to pink indicates growth) Add_Indicator->Observe_Color Determine_MIC Determine the lowest concentration with no visible growth (MIC) Observe_Color->Determine_MIC

Caption: Workflow for the broth microdilution antimicrobial assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A viability indicator like resazurin can be added to aid in the visualization of growth.

Conclusion and Future Directions

Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate and its derivatives represent a promising, yet underexplored, class of compounds with potential applications in oncology, inflammation, and infectious diseases. By drawing logical comparisons with structurally related diarylheptanoids and chalcones, we can hypothesize a favorable biological activity profile. The presence of the 2-fluorophenyl moiety is expected to enhance the therapeutic potential of the parent heptanoate structure.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Further research, including in vivo efficacy studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this intriguing class of molecules. The synthesis of a focused library of derivatives with variations in the aromatic substitution and the aliphatic chain will be crucial in establishing definitive structure-activity relationships and identifying lead candidates for further drug development.

References

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Journal of Inflammation Research. [Link]

  • Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Journal of Heterocyclic Chemistry. [Link]

  • Diarylheptanoids as nutraceutical: A review. Journal of Functional Foods. [Link]

  • Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Natural Product Communications. [Link]

  • Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus. Indian Journal of Medical Research. [Link]

  • Summary of IC 50 values (mM) against B16F10, HCT 116, HepG2 and MCF-7 cell lines. ResearchGate. [Link]

Sources

Validation

A Comparative Purity Analysis of Commercially Available Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate: A Guide for Researchers

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is paramount. Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a fluorinated aromatic keto-ester, serves as a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is paramount. Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, a fluorinated aromatic keto-ester, serves as a critical building block in the synthesis of various novel chemical entities. Its structural motifs—a fluorophenyl group, a ketone, and an ethyl ester—offer multiple points for chemical modification, making it a valuable intermediate. However, the reliability and reproducibility of synthetic routes heavily depend on the quality of this starting material. This guide provides a comprehensive framework for the purity analysis of commercially available Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, offering a comparative analysis of hypothetical commercial samples to illustrate the importance of rigorous quality control.

The methodologies outlined herein are grounded in established analytical principles and are designed to provide researchers, scientists, and drug development professionals with the tools to assess and compare the purity of this crucial intermediate from various suppliers. The validation of analytical procedures is a critical aspect of quality control, and the principles discussed are in alignment with the ICH Q2(R2) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1][2]

The Synthetic Context: Anticipating Impurities

The most probable synthetic route to Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate is a Friedel-Crafts acylation of fluorobenzene with a suitable acylating agent, such as 7-ethoxy-7-oxoheptanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4][5][6] Understanding this synthesis is key to anticipating potential impurities.

Common impurities may include:

  • Isomeric Products: Acylation of fluorobenzene can potentially yield ortho-, meta-, and para-substituted products. While the ortho-isomer is the target, the presence of the meta- and para-isomers is a strong possibility.

  • Unreacted Starting Materials: Residual fluorobenzene or the acylating agent may be present.

  • Byproducts of Side Reactions: The Lewis acid catalyst can promote various side reactions, leading to a range of impurities.

  • Solvent Residues: Residual solvents from the reaction and purification steps are also common impurities.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for a thorough purity assessment. This guide will focus on three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For aromatic ketones and esters, reversed-phase HPLC with UV detection is a standard and effective method.[7][8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Elution: A linear gradient from 60% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration at 60% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, where the aromatic ring will have strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL solution.

  • The C18 column provides excellent separation for moderately polar to nonpolar compounds like the target molecule and its likely impurities.

  • Gradient elution is crucial for resolving compounds with a range of polarities, from potentially more polar side-products to the less polar target molecule and isomeric impurities.

  • A detection wavelength of 254 nm is chosen as it is a common wavelength for detecting aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile organic compounds. It provides both retention time data for separation and mass spectral data for structural elucidation of impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in ethyl acetate.

  • The chosen GC column is a workhorse for separating a wide range of organic molecules.

  • The temperature program is designed to separate volatile impurities (like residual solvents) from the higher-boiling target compound and its isomers.

  • Electron ionization provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural confirmation and can also be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR should be employed.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Key expected signals for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate: multiplets in the aromatic region (~7.0-8.0 ppm), a quartet for the ethyl ester O-CH₂ (~4.1 ppm), triplets for the aliphatic chain protons adjacent to the ketone and ester, and a triplet for the ethyl ester CH₃ (~1.2 ppm).[11]

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals include those for the ketone and ester carbonyls (~198 and ~173 ppm, respectively), aromatic carbons, and aliphatic carbons.[11]

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum to confirm the presence and environment of the fluorine atom.[12]

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of CDCl₃.

  • ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, allowing for unambiguous structural confirmation.

  • The presence of unexpected signals in the NMR spectra can indicate impurities. The integration of signals in the ¹H NMR can be used to estimate the relative amounts of impurities if their structures are known or can be deduced.

  • ¹⁹F NMR is particularly useful for confirming the identity of the fluorinated aromatic ring and can help distinguish between isomers.

Comparative Analysis of Hypothetical Commercial Samples

To illustrate the application of these methods, let's consider a hypothetical comparison of three commercial samples of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate, designated as Supplier A, Supplier B, and Supplier C.

Table 1: HPLC Purity Comparison
SupplierRetention Time (min)Purity by Area %Impurity 1 (Area %)Impurity 2 (Area %)
Supplier A 15.299.5%0.2% (para-isomer)0.1% (unknown)
Supplier B 15.298.1%1.1% (para-isomer)0.5% (starting material)
Supplier C 15.295.3%2.5% (para-isomer)1.2% (unknown)
Table 2: GC-MS Impurity Profile
SupplierMajor Impurity (GC-MS Identification)Volatile Residues
Supplier A para-Ethyl 7-(4-fluorophenyl)-7-oxoheptanoateDichloromethane (<0.01%)
Supplier B para-Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, 7-ethoxy-7-oxoheptanoyl chlorideDichloromethane (0.1%), Toluene (0.05%)
Supplier C para-Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, di-acylated fluorobenzeneDichloromethane (0.2%), Ethyl Acetate (0.1%)
Table 3: NMR Spectroscopy Observations
Supplier¹H NMR Observations¹⁹F NMR Observations
Supplier A Clean spectrum consistent with the structure. Minor signals in the aromatic region corresponding to the para-isomer.Major signal for ortho-F, minor signal for para-F.
Supplier B Signals for the para-isomer are more prominent. A small triplet corresponding to unreacted acyl chloride is visible.Signals for both ortho- and para-isomers are clearly visible.
Supplier C Complex aromatic region with multiple overlapping signals. Broad signals suggest the presence of multiple unidentified impurities.Multiple signals in the fluorine spectrum, indicating a mixture of fluorinated compounds.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

experimental_workflow cluster_sampling Sample Acquisition cluster_analysis Analytical Techniques cluster_results Data Interpretation supplier_a Supplier A hplc HPLC Analysis supplier_a->hplc gcms GC-MS Analysis supplier_a->gcms nmr NMR Spectroscopy supplier_a->nmr supplier_b Supplier B supplier_b->hplc supplier_b->gcms supplier_b->nmr supplier_c Supplier C supplier_c->hplc supplier_c->gcms supplier_c->nmr purity Purity Assessment (%) hplc->purity gcms->purity impurities Impurity Identification gcms->impurities nmr->purity structure Structural Confirmation nmr->structure conclusion Comparative Evaluation & Supplier Selection purity->conclusion impurities->conclusion structure->conclusion

Caption: Workflow for comparative purity analysis.

Caption: Decision tree for sample acceptance.

Conclusion and Recommendations

Based on the hypothetical data, Supplier A provides the highest purity material with minimal, well-defined impurities. Supplier B's product contains a higher level of the isomeric impurity and unreacted starting material, which may be acceptable for some applications but could interfere with others. The material from Supplier C has a significantly lower purity and contains multiple unidentified impurities, making it a high-risk choice for sensitive applications without further purification.

This guide demonstrates a robust, multi-technique approach to the purity analysis of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. By combining HPLC for quantitative purity assessment, GC-MS for impurity identification, and NMR for structural confirmation, researchers can make informed decisions about the quality of their starting materials. It is imperative to not rely on a single analytical technique, as each provides a unique and complementary piece of the purity puzzle. Adherence to rigorous analytical practices, such as those outlined in the ICH guidelines, is essential for ensuring the integrity and reproducibility of research and development in the pharmaceutical industry.[13][14]

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • Restek. (2020, October 15). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate: A Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible research, ensuring the safety of laboratory personnel and the preservation of our environment.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is critical. Based on the chemical structure and data from analogous compounds, the following hazards should be anticipated:

  • Irritation: May cause skin and serious eye irritation.[5]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[5]

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment, necessitating disposal methods that ensure their complete destruction.[3][4][6]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133).[7][8]Protects against accidental splashes of the chemical, which could cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which may cause irritation.[5] Always inspect gloves for signs of degradation or punctures before use.
Body Protection A lab coat or other protective clothing to prevent skin contact.Provides a barrier against spills and contamination of personal clothing.
Work Area All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][9]Minimizes the risk of inhaling potentially irritating vapors.[5]
II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must not be discarded down the drain or in regular trash.[10][11] The recommended and regulated method is to engage a licensed professional hazardous waste disposal service.[12][13]

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.[10][14]

  • Designated Waste Stream: Collect waste Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate in a dedicated container for halogenated organic waste.[3]

  • Avoid Mixing: Do not mix this compound with incompatible waste streams, such as strong acids, bases, or oxidizers, to prevent dangerous chemical reactions.[15]

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.

  • Container Compatibility: Use a chemically compatible container, preferably plastic, with a secure, leak-proof screw cap.[9][15][16] Glass containers should be avoided if possible to minimize the risk of breakage.

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate". Avoid abbreviations or chemical formulas.[11]

    • The approximate quantity of the waste.

    • The date of waste generation.[11]

    • The location of origin (e.g., laboratory room number).[11]

    • The name of the principal investigator.[11]

    • Appropriate hazard pictograms (e.g., irritant).[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[15][16]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • Secondary Containment: Place the waste container in a secondary containment tray or tub to contain any potential leaks or spills.[17]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[16] Store in a cool, dry, and well-ventilated area away from sources of ignition.[8]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or before it has been in storage for one year, contact your institution's EHS department to arrange for a pickup.[15]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for proper disposal, which will likely involve high-temperature incineration.[4][12] Incineration is a proven method for the destruction of halogenated organic compounds.[6][18][19]

Disposal Workflow Diagram

DisposalWorkflow Figure 1. Disposal Workflow for Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate cluster_LabOperations In-Lab Procedures cluster_DisposalCoordination Disposal Coordination Start Generation of Waste Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate into Halogenated Organic Waste Stream PPE->Segregate Container Use a Labeled, Compatible Waste Container Segregate->Container Store Store in Satellite Accumulation Area with Secondary Containment Container->Store Inspect Weekly Inspection of SAA for Leaks and Label Integrity Store->Inspect EHS Contact Environmental Health & Safety (EHS) for Pickup Inspect->EHS When container is full or approaching time limit Transport Licensed Contractor Transports Waste EHS->Transport Incineration High-Temperature Incineration at a Regulated Facility Transport->Incineration End Compliant Disposal Incineration->End

Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to minimize hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill. Do not use combustible materials like paper towels on a large spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated surfaces into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's Chemical Hygiene Plan.[20][21]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship within the scientific community. Your diligence in these procedural steps is a testament to your commitment to excellence in research.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Benchchem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Environmental Health and Safety - The University of Texas at Austin. (n.d.). How to Dispose of Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Benchchem. (n.d.). Proper Disposal of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate: A Comprehensive Guide.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 9). Safety Data Sheet.
  • PPG. (2024, March 7). Safety Data Sheet.
  • BLDpharm. (n.d.). 898753-41-8|Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate.
  • ECHEMI. (n.d.). Buy Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate from JHECHEM CO LTD.
  • Cayman Chemical. (2025, July 8). Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate

This guide provides an in-depth, procedural framework for the safe handling of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. As a research chemical, comprehensive hazard data may not be fully available.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate. As a research chemical, comprehensive hazard data may not be fully available. Therefore, this protocol is built upon a rigorous analysis of its core chemical structure—an aromatic ketone and an ethyl ester—and draws from established safety standards for these functional groups. Our primary objective is to empower you with the knowledge to not just follow, but to understand the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety.

Hazard Assessment: The 'Why' Behind the PPE

To select the appropriate Personal Protective Equipment (PPE), we must first deconstruct the molecule and anticipate its potential hazards based on its constituent functional groups.

  • Aromatic Ketone Moiety: The 2-fluorophenyl-7-oxo group is a ketone. Ketones as a class can be irritating to the skin and eyes and may defat the skin upon prolonged contact. More significantly, many common glove materials, such as standard nitrile, offer poor protection against ketones.[1][2]

  • Ethyl Ester Moiety: The ethyl heptanoate portion is an ester. Esters can also be skin and eye irritants.[3]

  • Fluorinated Aromatic Ring: The fluorophenyl group indicates a halogenated aromatic compound. Such compounds warrant careful handling due to the potential for varied and sometimes unexpected toxicological profiles.

Based on data from structurally similar compounds, we can anticipate that this chemical may cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[4] Therefore, our PPE strategy must be robust and account for these risks.

Core PPE Recommendations: A Situational Overview

Your selection of PPE should always be dictated by a risk assessment of the specific procedure you are performing.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<10 mL, in a fume hood)Chemical Splash GogglesDouble Gloving:- Inner: Nitrile- Outer: Butyl RubberFlame-Resistant Lab Coat (fully buttoned)Not required if performed correctly within a certified chemical fume hood.
Large-Scale Operations (>10 mL or reactions)Chemical Splash Goggles & Full-Face ShieldDouble Gloving:- Inner: Nitrile- Outer: Butyl RubberFlame-Resistant Lab Coat & Chemical-Resistant ApronNot required if performed correctly within a certified chemical fume hood.
Aerosol Generation Risk (e.g., sonicating, vortexing outside a hood)Chemical Splash Goggles & Full-Face ShieldDouble Gloving:- Inner: Nitrile- Outer: Butyl RubberFlame-Resistant Lab Coat & Chemical-Resistant ApronRequired: NIOSH-approved half- or full-face respirator with Organic Vapor (OV) cartridges.[5][6]
Spill Cleanup Chemical Splash Goggles & Full-Face ShieldHeavy-Duty Butyl Rubber GlovesChemical-Resistant Coveralls or ApronRequired: NIOSH-approved half- or full-face respirator with Organic Vapor (OV) cartridges.[7][8]

Detailed PPE Specifications and Rationale

Eye and Face Protection: Your First Line of Defense

Given the high likelihood of this compound being a serious eye irritant, standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are mandatory for all handling procedures. They form a complete seal around the eyes, protecting against splashes from all angles.

  • Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing, such as when handling larger volumes or during transfers.[9]

Hand Protection: A Critical Choice Based on Chemical Class

The presence of a ketone functional group makes glove selection the most critical decision in your PPE ensemble. Standard nitrile gloves, while common, are not suitable for primary contact.

  • Primary Recommendation: Butyl Rubber Gloves. Butyl rubber offers excellent resistance to a wide array of ketones and esters.[3][10] It is the recommended material for direct handling of this compound.

  • Avoid: Do not rely on standard nitrile gloves for primary protection. Ketones can cause rapid degradation and breakthrough of nitrile.[1][2]

  • Best Practice: Double Gloving. Wear a standard nitrile glove as an inner layer and a properly sized butyl rubber glove as the outer layer. This practice provides two key advantages:

    • It protects against incidental splashes during the removal of the more contaminated outer glove.

    • It provides a backup barrier in the event of an undetected puncture or degradation of the outer glove.

Glove Material Resistance Comparison

Chemical Class Nitrile Neoprene Butyl Rubber
Ketones Poor[2]FairVery Good[3][10]
Esters GoodGoodVery Good[3]
Aromatic Solvents Poor[1]FairFair to Good
Body Protection

A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For procedures involving larger quantities, supplement the lab coat with a chemical-resistant apron made of rubber or neoprene to protect against splashes.[11]

Respiratory Protection: Engineering Controls First

The primary method for controlling respiratory exposure is to handle Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate within a properly functioning and certified chemical fume hood.[12]

  • When is a Respirator Necessary? If you must handle this compound outside of a fume hood, or if your procedure has a high potential for generating aerosols (e.g., heating, sonicating), respiratory protection is mandatory.

  • Respirator Specification: Use a NIOSH-approved air-purifying respirator (either half-face or full-face) equipped with organic vapor (OV) cartridges.[5][6][7] These cartridges contain activated carbon, which adsorbs the organic vapor molecules from the air you breathe.[13] A written respiratory protection program, including fit testing and medical evaluation, is required by OSHA for all respirator users.[6]

Procedural Guidance: Safe and Systematic Workflows

A disciplined approach to donning, doffing, and disposing of PPE is as important as the equipment itself.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase Assess 1. Assess Task (Volume, Splash Risk, Aerosolization) Locate 2. Confirm Location (Certified Fume Hood?) Assess->Locate Select 3. Select Correct PPE (Goggles, Butyl Gloves, etc.) Locate->Select Don 4. Don PPE (Correct Sequence) Select->Don Work 5. Perform Chemical Handling Don->Work Doff 6. Doff PPE (Correct Sequence) Work->Doff Dispose 7. Segregate & Dispose PPE (Hazardous Waste) Doff->Dispose

Caption: Logical workflow for PPE selection, use, and disposal.

Step-by-Step Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Don your lab coat and any additional chemical apron.

  • Inner Gloves: Don your first pair of gloves (nitrile).

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on your chemical splash goggles and, if needed, your face shield.

  • Outer Gloves: Don your second, outer pair of gloves (butyl rubber), ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence - To Avoid Contamination:

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off so they turn inside out, without touching the outside surface with your bare skin.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles, from the back to the front.

  • Lab Coat/Apron: Remove your lab coat and apron, rolling it so the contaminated side is contained inward.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.

  • Respirator: If used, remove your respirator last.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[14]

Operational Plan: PPE Disposal

All disposable PPE used while handling Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate must be considered hazardous chemical waste.

  • Segregation: Immediately place all used gloves, disposable aprons, and any contaminated wipes into a designated hazardous waste container. Do not place these items in the regular trash.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and a description of the contents.

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of chemical waste, managed by your Environmental Health and Safety (EHSO) department.[15]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of excellence and responsibility within the laboratory.

References

  • Chemical Resistance Guide. (n.d.). North Safety Products.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. [Link]

  • Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com. [Link]

  • 3M Organic Vapor Low Profile Respirator Cartridge With Bayonet Connection. (n.d.). Bayshore Safety. [Link]

  • 3M™ Low-Maintenance Organic Vapors APR Cartridge For 6000 And 7000 Series Respirators. (n.d.). PE Energy. [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Pennsylvania Environmental Health and Safety. [Link]

  • How an Organic Vapor Respirator Cartridge Works. (n.d.). 3M. [Link]

  • Organic Vapor Respirator NIOSH approved, in stock. (n.d.). Fibre Glast. [Link]

  • 3M Organic Vapor Cartridge | NIOSH-Approved Respiratory Protection. (n.d.). Cleanflow. [Link]

  • Chemical Hazards - EHSO Manual 2025-2026. (n.d.). University of Oklahoma Health Sciences Center. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (n.d.). University of Oklahoma Health Sciences Center. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.